Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUNHYTQURBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568714 | |
| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133261-09-3 | |
| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Foreword: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development. Its remarkable versatility as a scaffold has led to the creation of a multitude of compounds with a broad spectrum of biological activities. Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate represents a key intermediate in the synthesis of more complex molecules, where the specific arrangement of the N-methyl, C5-isobutyl, and C3-carboxylate ester moieties provides a framework for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, grounded in fundamental principles of organic chemistry and supported by established protocols.
Strategic Overview: A Two-Stage Synthetic Approach
The most logical and efficient pathway to this compound is a two-stage process. The initial stage involves the synthesis of the requisite 1,3-dicarbonyl precursor, Ethyl 2,4-dioxo-6-methylheptanoate, via a Claisen condensation. The second, and final, stage is the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of the 1,3-dicarbonyl compound with methylhydrazine.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 1,3-Dicarbonyl Precursor
The foundation of a successful pyrazole synthesis lies in the efficient preparation of the 1,3-dicarbonyl starting material. For our target, this is Ethyl 2,4-dioxo-6-methylheptanoate[1]. The Claisen condensation provides a robust and scalable method for its synthesis.[2][3][4][5]
Underlying Principles of the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[3][4] In this "crossed" Claisen condensation, we will be reacting ethyl isovalerate with diethyl oxalate. A strong base, such as sodium ethoxide, is crucial for deprotonating the α-carbon of ethyl isovalerate to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired 1,3-dicarbonyl compound. The use of a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product, the β-keto ester, which is more acidic than the starting ester.[4]
Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Sodium metal | 22.99 | 2.3 g | 0.1 |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
| Diethyl oxalate | 146.14 | 14.6 g | 0.1 |
| Ethyl isovalerate | 130.18 | 13.0 g | 0.1 |
| Diethyl ether | - | As needed | - |
| 1 M Hydrochloric acid | - | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of anhydrous ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation.
-
Reaction Setup: Once all the sodium has reacted, cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Esters: A mixture of 14.6 g of diethyl oxalate and 13.0 g of ethyl isovalerate is added dropwise to the stirred sodium ethoxide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, and then gently refluxed for an additional 1-2 hours.
-
Work-up: The reaction mixture is cooled and then poured into a mixture of ice and 1 M hydrochloric acid until the solution is acidic to litmus paper.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Ethyl 2,4-dioxo-6-methylheptanoate. Further purification can be achieved by vacuum distillation.
Part 2: The Knorr Pyrazole Synthesis: From Dicarbonyl to Heterocycle
The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring.[6][7][8][9][10] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, in our case, methylhydrazine.
Mechanism and Regioselectivity: A Critical Analysis
The reaction proceeds through the formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]
A key consideration in this synthesis is regioselectivity . Our 1,3-dicarbonyl, Ethyl 2,4-dioxo-6-methylheptanoate, is unsymmetrical. Methylhydrazine is also an unsymmetrical reagent. The initial nucleophilic attack can occur at either of the two carbonyl groups, potentially leading to two regioisomeric products: the desired this compound and Ethyl 1-methyl-3-isobutyl-1H-pyrazole-5-carboxylate.
Caption: Regioselectivity in the Knorr pyrazole synthesis.
Generally, the more electrophilic carbonyl group is attacked first. In our precursor, the C4-carbonyl (the ketone) is generally more reactive towards nucleophiles than the C2-carbonyl, which is part of a β-ketoester system and is more sterically hindered. Therefore, the formation of the desired regioisomer is favored.[9] The choice of solvent can also influence regioselectivity, with studies showing that fluorinated alcohols can enhance the formation of one isomer over the other.[6]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Ethyl 2,4-dioxo-6-methylheptanoate | 200.22 | 10.0 g | 0.05 |
| Methylhydrazine | 46.07 | 2.5 g | 0.054 |
| Ethanol | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 1 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10.0 g of Ethyl 2,4-dioxo-6-methylheptanoate in 50 mL of ethanol.
-
Addition of Hydrazine: To this solution, add 2.5 g of methylhydrazine dropwise at room temperature with stirring. A slight exotherm may be observed.
-
Catalyst Addition: Add 1 mL of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: To the residue, add 50 mL of water and 50 mL of ethyl acetate. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired regioisomer.
Conclusion and Future Perspectives
This guide has outlined a reliable and well-precedented two-stage synthesis for this compound. The Claisen condensation provides an effective route to the necessary 1,3-dicarbonyl precursor, and the subsequent Knorr pyrazole synthesis allows for the efficient construction of the target pyrazole ring. A thorough understanding of the reaction mechanisms, particularly the factors influencing regioselectivity in the Knorr synthesis, is paramount for achieving high yields of the desired product. The synthesized molecule serves as a valuable building block for the development of novel pharmaceuticals and agrochemicals, and the protocols described herein can be adapted for the synthesis of a wide array of substituted pyrazole derivatives.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at: [Link]
-
Claisen condensation. Wikipedia. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. PrepChem.com. Available at: [Link]
-
Claisen Condensation. ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]
-
Ethyl 6-methyl-2,4-dioxoheptanoate. PubChem. Available at: [Link]
Sources
- 1. PubChemLite - Ethyl 6-methyl-2,4-dioxoheptanoate (C10H16O4) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Structural Elucidation of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structural elucidation of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug development. Pyrazole derivatives are known for their wide range of pharmacological activities, making their precise structural characterization a critical aspect of research and development.[1] This document moves beyond a simple recitation of procedures, offering insights into the causal relationships behind experimental choices and ensuring a self-validating analytical workflow.
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the identity and purity of a substance before further investigation into its biological or chemical properties. For this compound, a multi-technique spectroscopic approach is essential for unambiguous characterization.
Foundational Strategy: A Multi-Spectroscopic Approach
The structural confirmation of this compound relies on the synergistic application of several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The following sections will detail the application of each of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum and Interpretation:
Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated[2][3]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 | Singlet | 1H | H-4 (pyrazole ring) | The lone proton on the pyrazole ring is in a distinct electronic environment and does not have any adjacent protons to couple with. |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are split by the adjacent methyl protons. |
| ~4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen of the pyrazole ring will appear as a singlet as there are no adjacent protons. |
| ~2.6 | Doublet | 2H | -CH₂ -CH(CH₃)₂ | The methylene protons of the isobutyl group are split by the adjacent methine proton. |
| ~2.0 | Multiplet | 1H | -CH₂-CH (CH₃)₂ | The methine proton of the isobutyl group is split by the adjacent methylene and methyl protons, resulting in a complex multiplet. |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene protons. |
| ~0.9 | Doublet | 6H | -CH( CH₃ )₂ | The two equivalent methyl groups of the isobutyl group are split by the adjacent methine proton. |
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation:
The expected chemical shifts for the carbon atoms are estimated based on known data for pyrazole derivatives[4][5]:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C =O (ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~148 | C -5 (pyrazole ring) | The carbon atom of the pyrazole ring attached to the isobutyl group. |
| ~140 | C -3 (pyrazole ring) | The carbon atom of the pyrazole ring attached to the carboxylate group. |
| ~110 | C -4 (pyrazole ring) | The protonated carbon of the pyrazole ring. |
| ~61 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |
| ~39 | N-CH₃ | The N-methyl carbon. |
| ~35 | -CH₂ -CH(CH₃)₂ | The methylene carbon of the isobutyl group. |
| ~28 | -CH₂-CH (CH₃)₂ | The methine carbon of the isobutyl group. |
| ~22 | -CH(CH₃ )₂ | The methyl carbons of the isobutyl group. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Experimental Workflow for NMR Analysis
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Introduction: Unveiling a Versatile Pyrazole Derivative
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a substituted pyrazole ester of significant interest within contemporary drug discovery and development programs. The pyrazole scaffold is a well-established pharmacophore, present in a multitude of approved therapeutic agents, valued for its metabolic stability and diverse biological activities. This technical guide provides an in-depth exploration of the core physicochemical properties of this specific derivative, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination. Understanding these fundamental characteristics is paramount for researchers, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate.
This document is structured to provide not just data, but a causal understanding of why specific experimental choices are made, ensuring a self-validating and robust approach to characterization. All methodologies are grounded in authoritative scientific principles to ensure the highest degree of technical accuracy and trustworthiness.
Structural and Molecular Identity
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. This compound, also known as ethyl 5-isobutyl-2-methylpyrazole-3-carboxylate, is identified by the following key descriptors:
-
PubChem CID: 3804408[1]
-
CAS Number: 92945-28-3[1]
-
Molecular Formula: C₁₀H₁₆N₂O₂[1]
-
SMILES: CCOC(=O)C1=NNC(=C1)CC(C)C[1]
The structural integrity of a synthesized batch of this compound would be rigorously confirmed through a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with Infrared (IR) spectroscopy providing complementary functional group information.
Expected Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to reveal characteristic signals corresponding to the ethyl ester protons (a quartet and a triplet), the isobutyl group protons (a doublet, a multiplet, and another doublet), and a singlet for the pyrazole ring proton. The N-methyl group would also present as a singlet.
-
¹³C NMR: The carbon NMR spectrum from PubChem indicates the presence of all 10 unique carbon atoms in the molecule, which is a critical confirmation of the molecular backbone.[1]
-
Mass Spectrometry (GC-MS): The gas chromatography-mass spectrometry data available on PubChem shows a molecular ion peak consistent with the compound's molecular weight, alongside a predictable fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional group, as well as C-H, C-N, and C=C stretching and bending vibrations within the molecule.[2]
Core Physicochemical Properties: A Tabular Overview
Quantitative data, whether experimentally determined or computationally predicted, is best presented in a structured format for ease of comparison and rapid assessment. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 196.25 g/mol | PubChem[1] |
| Exact Mass | 196.121177757 Da | PubChem[1] |
| XLogP3 (Predicted) | 2.4 | PubChem[1] |
| Topological Polar Surface Area | 55 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Experimental Determination of Key Physicochemical Parameters
While in-silico predictions are invaluable for initial screening, empirical data is the gold standard in drug development.[3] The following sections detail robust, step-by-step protocols for the experimental determination of aqueous solubility, pKa, and the partition coefficient (logP).
Aqueous Solubility: The Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method, though time-consuming, remains the most reliable technique for determining thermodynamic equilibrium solubility.[4][5]
Causality Behind Experimental Choices: The shake-flask method is chosen for its ability to allow a true equilibrium to be established between the solid and dissolved states of the compound, providing a measure of thermodynamic solubility. This is crucial for understanding the maximum achievable concentration under physiological conditions. The use of a buffer at pH 7.4 simulates the conditions of the small intestine, a primary site of drug absorption.
Experimental Protocol:
-
Preparation: A surplus of the solid this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, glass vessel.
-
Equilibration: The vessel is agitated in a temperature-controlled shaker bath at 37°C for a minimum of 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: The resulting suspension is allowed to stand undisturbed for at least 18 hours to allow for the sedimentation of undissolved solid.[5] Alternatively, the suspension can be centrifuged or filtered to separate the solid and liquid phases.
-
Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the aqueous solubility of the compound at the specified pH and temperature.
Partition Coefficient (logP): HPLC Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross cell membranes. While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput and require less material. [6][7] Causality Behind Experimental Choices: The HPLC method for logP determination is based on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity. [6]This method is rapid, reproducible, and well-suited for screening multiple compounds. A calibration curve with standards of known logP values ensures the accuracy of the determination.
Experimental Protocol:
-
System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system, and their retention times are recorded. [6]A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') versus the known logP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
Data Calculation: The capacity factor for the test compound is calculated from its retention time and the column's dead time. The logP of the compound is then determined from the calibration curve.
Conclusion: A Foundation for Further Development
The physicochemical properties detailed in this guide provide a critical foundation for the continued development of this compound as a potential therapeutic agent. The predicted data offers a valuable starting point, while the outlined experimental protocols provide a clear and robust path for empirical validation. A thorough understanding of these properties is non-negotiable for advancing a compound through the drug discovery pipeline, enabling informed decisions regarding formulation, dosing, and further optimization. The combination of in-silico prediction and rigorous experimental characterization, as described herein, represents a best-practice approach in modern pharmaceutical sciences.
References
-
Predicting the metabolic pathways of small molecules based on their physicochemical properties. (n.d.). PubMed. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]
-
Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). National Center for Biotechnology Information. [Link]
- US Patent for Determination of logP coefficients via a RP-HPLC column. (n.d.).
- US Patent for High throughput HPLC method for determining Log P values. (n.d.).
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Physicochemical property prediction for small molecules using integral equation-based solvation models. (n.d.). Eldorado - Repository of the TU Dortmund. [Link]
-
Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. [Link]
-
In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest. [Link]
-
1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]
-
Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018). ResearchGate. [Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2025). ResearchGate. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2025). ResearchGate. [Link]
-
ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Center for Biotechnology Information. [Link]
-
Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. [Link]
-
ethyl 3-propyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]
-
ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. (n.d.). Chongqing Kemai Material Technology Co., Ltd. [Link]
-
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
A Technical Guide to the Spectral Analysis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Spectroscopic Characterization of Pyrazole Derivatives
Pyrazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[3][5][6] Their precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized materials.[2][7] Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight.[2][3][7]
This guide will delve into the predicted spectral data for Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, offering a detailed interpretation based on established principles and data from related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[5]
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a novel pyrazole derivative would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For the ¹³C NMR spectrum, a proton-decoupled sequence like PENDANT or DEPT is often used to distinguish between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for acquiring and analyzing NMR data for a novel compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would exhibit the following signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~0.95 | Doublet | 6H | (CH₃)₂CH- | The two methyl groups of the isobutyl group are diastereotopic and would appear as a doublet due to coupling with the adjacent methine proton. |
| ~1.35 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester group will be split into a triplet by the adjacent methylene protons. |
| ~2.10 | Multiplet | 1H | (CH₃)₂CH- | The methine proton of the isobutyl group will be a multiplet due to coupling with the two methyl groups and the methylene group. |
| ~2.70 | Doublet | 2H | -CH₂-isobutyl | The methylene protons of the isobutyl group will be a doublet due to coupling with the adjacent methine proton. |
| ~3.90 | Singlet | 3H | N-CH₃ | The N-methyl group is a singlet as there are no adjacent protons to couple with. |
| ~4.35 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will be a quartet due to coupling with the adjacent methyl protons. |
| ~6.50 | Singlet | 1H | Pyrazole C4-H | The proton on the C4 position of the pyrazole ring is expected to be a singlet. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show the following key signals:
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
| ~22.5 | (CH₃)₂CH- | The two equivalent methyl carbons of the isobutyl group. |
| ~28.0 | (CH₃)₂CH- | The methine carbon of the isobutyl group. |
| ~35.0 | -CH₂-isobutyl | The methylene carbon of the isobutyl group. |
| ~38.0 | N-CH₃ | The N-methyl carbon. |
| ~61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~110.0 | Pyrazole C4 | The C4 carbon of the pyrazole ring. |
| ~140.0 | Pyrazole C3 | The C3 carbon attached to the carboxylate group. |
| ~150.0 | Pyrazole C5 | The C5 carbon attached to the isobutyl group. |
| ~162.0 | C=O (Ester) | The carbonyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
A typical protocol for obtaining an IR spectrum is as follows:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.
IR Spectroscopy Workflow
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. visnav.in [visnav.in]
- 4. visnav.in [visnav.in]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, a substituted pyrazole derivative of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, indicating its status as a potentially novel compound, its structural features suggest a strong therapeutic potential based on the well-established biological activities of the pyrazole scaffold.[1][2][3] This document outlines a plausible synthetic pathway, predicts its physicochemical properties, and explores its potential applications in drug development, particularly in areas such as anti-inflammatory, analgesic, and anticancer research.[4][5][6] Detailed experimental protocols and theoretical considerations are provided to guide researchers in the synthesis and evaluation of this and similar pyrazole derivatives.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[7] Its remarkable metabolic stability and versatile chemical reactivity have made it a privileged scaffold in the design of novel therapeutic agents.[7] A vast number of pyrazole derivatives have been developed, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][4][5]
Prominent examples of pyrazole-containing drugs include Celecoxib, a potent anti-inflammatory agent; Rimonabant, an anti-obesity drug; and Crizotinib, an anticancer agent.[1][5] The therapeutic success of these molecules underscores the immense potential of the pyrazole core in medicinal chemistry.[3][8] This guide focuses on a specific, potentially novel derivative, this compound, providing a theoretical and practical framework for its synthesis and evaluation.
Nomenclature and Structure
-
Systematic Name: this compound
-
Molecular Formula: C₁₂H₂₀N₂O₂
-
Molecular Weight: 224.30 g/mol
-
CAS Number: Not available in public databases as of the latest search. The absence of a CAS number suggests the compound may be a novel chemical entity.
The structure features a pyrazole ring substituted at three positions:
-
An ethyl carboxylate group at position 3, a common feature in many biologically active pyrazoles.
-
A methyl group at the N2 position of the pyrazole ring.
-
An isobutyl (2-methylpropyl) group at position 5.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step process involving a Claisen condensation, followed by a Knorr pyrazole synthesis and subsequent N-methylation. This approach offers regioselective control and is based on well-established synthetic methodologies for substituted pyrazoles.[9][10]
Overall Synthesis Workflow
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate (Diketone Intermediate)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Addition of Reactants: Cool the mixture to 0-5 °C in an ice bath. A mixture of diethyl oxalate (1.0 equivalent) and 4-methyl-2-pentanone (1.0 equivalent) is added dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diketone intermediate.
Step 2: Synthesis of Ethyl 5-isobutyl-2-methyl-pyrazole-3-carboxylate
-
Reaction Setup: The crude diketone intermediate from Step 1 is dissolved in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Addition of Hydrazine: Methylhydrazine (1.1 equivalents) is added portion-wise to the solution. An exothermic reaction may be observed.
-
Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. This step may yield a mixture of regioisomers, which may require separation by column chromatography.
Step 3: N-Methylation (Alternative to Step 2 for Regiocontrol)
Should the direct cyclization with methylhydrazine yield an unfavorable mixture of isomers, an alternative is to first synthesize the NH-pyrazole and then perform a selective N-methylation.
-
Synthesis of Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate: Follow the procedure in Step 2, but use hydrazine hydrate instead of methylhydrazine.
-
N-Methylation: The resulting NH-pyrazole is dissolved in a suitable solvent such as acetone or DMF. A base (e.g., potassium carbonate) is added, followed by a methylating agent like dimethyl sulfate or methyl iodide. The reaction is stirred at room temperature or gentle heating until completion.[11][12]
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the desired N-methylated product.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These are estimated based on the properties of structurally similar compounds.
| Property | Predicted Value |
| Melting Point (°C) | 80 - 120 |
| Boiling Point (°C) | > 300 |
| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF). Poorly soluble in water. |
| Appearance | White to off-white crystalline solid |
Potential Applications in Drug Development
The pyrazole scaffold is a versatile platform for developing drugs targeting a wide range of diseases.[13][14] The specific substitutions on the target molecule suggest several promising avenues for research.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][6] The structural features of the title compound are consistent with those of known COX inhibitors.
Caption: Mechanism of action for pyrazole-based anti-inflammatory drugs.
Anticancer Activity
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[5][15] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[15] The title compound could be screened for activity against a panel of cancer cell lines to assess its potential in this area.
Antimicrobial and Antiviral Activity
The pyrazole nucleus is also present in several compounds with demonstrated antimicrobial and antiviral properties.[13][16] Further investigation into the activity of this compound against various bacterial, fungal, and viral strains is warranted.
Conclusion and Future Directions
This compound represents a promising, albeit currently uncharacterized, member of the pharmacologically significant pyrazole family. This guide provides a robust theoretical framework and practical protocols for its synthesis and initial biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis of related analogs, will be crucial in optimizing its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader field of pyrazole-based drug discovery.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (URL: [Link], Vol. 65, Issue 1, Article 30.pdf)
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (URL: [Link])
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (URL: [Link])
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (URL: [Link])
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (URL: [Link])
-
Current status of pyrazole and its biological activities. (URL: [Link])
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (URL: [Link])
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (URL: [Link])
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Unlocking the Research Potential of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile synthetic accessibility. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate. While direct literature on this exact molecule is sparse, its structural motifs suggest a wealth of potential research applications. This document will serve as a technical roadmap for researchers and drug development professionals to systematically investigate and unlock the therapeutic promise of this compound. We will extrapolate from the rich knowledge base of related pyrazole-3-carboxylates to propose concrete experimental workflows, grounded in established scientific principles.
Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 92945-28-3[3] |
| Molecular Formula | C10H16N2O2[3] |
| Molecular Weight | 196.25 g/mol |
| Structure | (A 2D structure image would be placed here in a formal whitepaper) |
The structure features a pyrazole core, an ethyl carboxylate group at position 3, a methyl group on one of the pyrazole nitrogens (N2), and an isobutyl (2-methylpropyl) group at position 5. The ethyl ester is a common prodrug moiety, potentially enhancing oral bioavailability, while the N-methylation and the lipophilic isobutyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthetic Considerations
The synthesis of pyrazole-3-carboxylates is well-documented. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, a plausible synthetic route would involve the reaction of an appropriate β-ketoester with methylhydrazine.
Generalized Synthetic Workflow:
Caption: Generalized synthetic pathway for pyrazole-3-carboxylates.
Potential Research Application 1: Anti-inflammatory Agent
Scientific Rationale: A significant body of research has established pyrazole derivatives as potent anti-inflammatory agents.[1][4] Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Proposed Experimental Workflow
Caption: Experimental workflow for evaluating anti-inflammatory potential.
Detailed Experimental Protocols
Protocol 2.2.1: In Vitro COX Inhibition Assay
-
Objective: To determine the IC50 values of the test compound against COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX inhibitor screening assay kit.
-
Procedure: a. Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM). b. In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or a reference inhibitor (e.g., celecoxib, indomethacin). c. Incubate for a specified time at 37°C. d. Initiate the reaction by adding arachidonic acid. e. After a further incubation period, stop the reaction and measure the prostaglandin production using the kit's detection reagent. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2.2.2: In Vivo Carrageenan-Induced Paw Edema
-
Objective: To assess the in vivo anti-inflammatory activity of the test compound.[4]
-
Model: Male Wistar rats or Swiss albino mice.
-
Procedure: a. Fast animals overnight. b. Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., diclofenac sodium) should be included.[4] c. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. e. Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Potential Research Application 2: Anticancer Agent
Scientific Rationale: The pyrazole scaffold is present in numerous approved and investigational anticancer drugs.[5][6] These compounds can act through various mechanisms, including the inhibition of protein kinases (e.g., CDKs, EGFR, HER-2), induction of apoptosis, and DNA binding.[2][5][6][7]
Proposed Experimental Workflow
Caption: Workflow for evaluating anticancer properties.
Detailed Experimental Protocols
Protocol 3.2.1: Cytotoxicity Screening (MTT Assay)
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound against various cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2).[5][6]
-
Materials: Selected cancer cell lines, complete culture medium, 96-well plates, MTT reagent, DMSO.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate cell viability and determine the GI50 values.
Protocol 3.2.2: Kinase Inhibition Profiling
-
Objective: To identify potential kinase targets of the test compound.
-
Approach: This can be performed through commercial services that offer screening against a large panel of kinases (e.g., Eurofins, Reaction Biology).
-
Procedure: a. Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad kinase panel. b. The service will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the compound. c. Results are typically provided as a percentage of inhibition relative to a control. d. Follow-up with dose-response curves to determine the IC50 for any "hits" identified in the primary screen.
Potential Research Application 3: Antimicrobial Agent
Scientific Rationale: Pyrazole-containing heterocycles have shown promising activity against a range of bacterial and fungal pathogens.[8][9] Their mechanisms can involve the inhibition of essential enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.
Proposed Experimental Workflow
Caption: Workflow for assessing antimicrobial activity.
Detailed Experimental Protocols
Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi), 96-well plates.
-
Procedure: a. Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi). e. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Concluding Remarks for the Modern Researcher
This compound stands as an intriguing candidate for further pharmacological investigation. While this guide has proposed distinct avenues of research in inflammation, oncology, and infectious diseases, the inherent versatility of the pyrazole scaffold suggests that these are not exhaustive. The true potential of this molecule will only be revealed through rigorous, systematic, and creative scientific inquiry. The protocols and workflows outlined herein provide a robust starting point for any research team aiming to characterize this compound and potentially develop it into a lead for a next-generation therapeutic.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
- Recent Advances in the Development of Pyrazole Deriv
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Ethyl 3-methyl-5-pyrazolecarboxyl
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). NIH.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.
- Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
- 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-, ethyl ester. Echemi.
- Ethyl 5-methyl-1H-pyrazole-3-carboxyl
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxyl
- Ethyl 3-methylpyrazole-5-carboxyl
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Versatility of the Pyrazole Scaffold in Agriculture
An Application Guide for Researchers and Development Scientists
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its structural rigidity, capacity for diverse substitutions, and ability to engage in various biological interactions have made it a cornerstone for the development of highly effective agrochemicals.[3] The demand for sustainable agricultural practices, which require pesticides with high efficacy, target specificity, and reduced environmental impact, has driven extensive research into pyrazole derivatives.[4] This has led to the commercialization of numerous market-leading products that function as insecticides, fungicides, and herbicides, each with a distinct and potent mode of action.[5][6][7]
This guide provides an in-depth overview of the primary applications of pyrazole derivatives in crop protection. It details the mechanisms of action for key classes of pyrazole-based agrochemicals, offers practical application notes, and presents detailed protocols for their evaluation and screening.
Section 1: Pyrazole-Based Insecticides
Pyrazole derivatives have given rise to two major classes of insecticides with distinct modes of action: the phenylpyrazoles (fiproles) and the pyrazole amides (diamides). These compounds are crucial for managing a broad spectrum of insect pests, including those that have developed resistance to older insecticide classes.[8][9]
Key Classes and Mechanisms of Action
A. Phenylpyrazoles (e.g., Fipronil)
Phenylpyrazoles are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[8] The most prominent member, fipronil, is a broad-spectrum insecticide used to control everything from termites and ants to agricultural pests like beetles and weevils.[9][10]
-
Mechanism of Action: Phenylpyrazoles are non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) in the insect central nervous system.[8][10] GABA is an inhibitory neurotransmitter; its binding to the GABACl receptor opens the channel, allowing chloride ions (Cl-) to flow into the neuron.[2] This influx hyperpolarizes the neuron, making it less likely to fire and thus creating a "calming" effect. Fipronil binds within the channel pore, blocking this ion flow.[10][11] This prevents the inhibitory GABA signal, leading to uncontrolled neuronal firing, hyperexcitation, convulsions, and ultimately, the death of the insect.[2][12] The high selectivity of fipronil for insects over mammals is attributed to its significantly higher binding affinity for insect GABA receptors and its interaction with glutamate-gated chloride (GluCl) channels, which are present in insects but not mammals.[8][13]
Caption: Phenylpyrazole insecticide mode of action.
B. Pyrazole Amides (e.g., Chlorantraniliprole)
The pyrazole amide structure is a critical component of modern diamide insecticides.[4] Six of the eight registered diamide insecticides, including the widely used chlorantraniliprole and cyantraniliprole, contain a pyrazole amide group.[4] These are particularly effective against lepidopteran pests (moths and butterflies).[4]
-
Mechanism of Action: Diamide insecticides target and activate insect ryanodine receptors (RyRs).[4] RyRs are large ion channels located on the sarcoplasmic reticulum membrane of muscle cells. Their primary function is to regulate the release of intracellular calcium (Ca2+) stores, which is essential for muscle contraction. Diamides lock the RyR in a partially open state, causing a continuous and uncontrolled release of Ca2+ from these stores. This depletion of calcium leads to impaired muscle regulation, paralysis, and eventual death of the insect.
Protocol: Contact Bioassay for Insecticidal Efficacy
This protocol provides a method to determine the median lethal dose (LD50) of a novel pyrazole derivative using a topical application (contact) bioassay. Drosophila melanogaster (fruit fly) is used as a model organism due to its short life cycle and ease of handling.
Objective: To quantify the contact toxicity of a test compound against an insect model.
Materials:
-
Test pyrazole compound
-
Acetone (analytical grade)
-
Positive control (e.g., Fipronil standard)
-
Adult fruit flies (2-5 days old)
-
Micro-applicator or calibrated micropipette
-
CO2 source for anesthesia
-
Vials with standard fly medium
-
Stereomicroscope
-
Incubator set to 25°C
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of the test compound in acetone (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to create a range of at least five concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a positive control solution (Fipronil) at a known effective concentration.
-
Use acetone alone as the negative (solvent) control.
-
-
Insect Handling:
-
Anesthetize a batch of adult flies using a brief exposure to CO2.
-
Place the anesthetized flies on a chilled petri dish under a stereomicroscope.
-
-
Topical Application:
-
Using a micro-applicator, apply a small, precise volume (e.g., 0.1 µL) of a test concentration to the dorsal thorax of each fly.
-
Treat at least three replicates of 20 flies for each concentration and control.
-
The causality behind this step is to ensure direct contact and a standardized dose per insect, minimizing variability from ingestion or volatile effects.
-
-
Incubation and Observation:
-
Carefully transfer the treated flies into labeled vials containing food.
-
Place the vials in an incubator at 25°C with a 12:12 light:dark cycle.
-
-
Data Collection:
-
Assess mortality at 24, 48, and 72 hours post-application. Flies that are unable to move when gently prodded are considered dead.
-
Record the number of dead flies for each replicate.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the negative control group is between 5% and 20%.
-
Use probit analysis software to calculate the LD50 value (the dose required to kill 50% of the test population) and its 95% confidence intervals. A lower LD50 value indicates higher toxicity.
-
Section 2: Pyrazole-Based Fungicides
The most significant class of pyrazole-based fungicides are the pyrazole carboxamides.[4] These compounds are predominantly Succinate Dehydrogenase Inhibitors (SDHIs), a critical group of fungicides used to control a wide range of devastating plant diseases in cereals, fruits, and vegetables.[1][14]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
SDHIs target Complex II of the mitochondrial electron transport chain (ETC).[1][15]
-
Mechanism of Action: The ETC is the primary means by which fungal cells generate energy in the form of adenosine triphosphate (ATP).[16] Succinate dehydrogenase (SDH) is a key enzyme that functions in both the Krebs (TCA) cycle and the ETC.[14] It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking this electron transfer step.[1] This disruption halts the entire ETC, leading to a rapid cessation of ATP production and accumulation of succinate, ultimately causing fungal cell death due to energy starvation.[16][17]
Caption: SDHI fungicide mode of action at Complex II.
Application Note: Broad-Spectrum Disease Control
Pyrazole carboxamide SDHIs like Bixafen, Fluxapyroxad, and Penthiopyrad are valued for their high efficacy against a broad spectrum of pathogens, including Septoria, rusts, powdery mildew, Botrytis, and Sclerotinia.[4][14] Their mode of action is primarily preventive, inhibiting spore germination and mycelial growth before the fungus can establish an infection.[17] Due to their site-specific action, managing resistance is critical, and they are often used in rotation or combination with fungicides having different modes of action.[18]
Protocol: High-Throughput In Vitro Fungicide Screening
This protocol describes a high-throughput screening (HTS) method using 96-well microtiter plates to efficiently determine the half-maximal effective concentration (EC50) of pyrazole derivatives against a model pathogenic fungus.[19][20]
Objective: To determine the EC50 value of a test compound, representing the concentration that inhibits 50% of fungal growth.
Materials:
-
Test pyrazole compound and positive control (e.g., Fluxapyroxad)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Botrytis cinerea) grown on Potato Dextrose Agar (PDA)
-
Liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Spectrophotometer (plate reader)
-
Multichannel pipette
Procedure:
-
Compound Plate Preparation:
-
Dissolve the test compound and positive control in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
In a 96-well plate (the "compound plate"), perform a two-fold serial dilution of the stock solutions in DMSO to create a range of concentrations. This plate serves as the master source of the compounds.
-
-
Inoculum Preparation:
-
Flood a mature (7-10 day old) fungal culture on a PDA plate with sterile water containing a wetting agent (e.g., 0.01% Tween 20).
-
Gently scrape the surface to release spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
-
Assay Plate Setup:
-
Add liquid PDB to all wells of a new sterile 96-well plate (the "assay plate").
-
Using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the compound plate to the corresponding wells of the assay plate. The final DMSO concentration should be ≤1% to avoid solvent toxicity.
-
Add the standardized spore suspension to each well, except for sterility control wells (media only).
-
Include negative controls (inoculum + 1% DMSO) and a positive control (inoculum + known fungicide).
-
-
Incubation:
-
Seal the plate with a breathable membrane or lid and incubate at 20-25°C for 48-72 hours in the dark. The incubation period is critical to allow sufficient growth in the control wells for accurate measurement.
-
-
Data Acquisition:
-
Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader. The OD correlates with fungal biomass.[21]
-
-
Data Analysis:
-
Subtract the average OD of the sterility control wells from all other readings.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Plot the inhibition percentage against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value. A lower EC50 indicates higher fungicidal potency.
-
Caption: High-throughput screening workflow for fungicides.
Section 3: Pyrazole-Based Herbicides
Pyrazole derivatives are also effective herbicides, primarily targeting key enzymes in plant-specific biochemical pathways.[6] This target specificity provides excellent crop safety.
Mechanism of Action: HPPD Inhibition
A major class of pyrazole herbicides, including pyrasulfotole and topramezone, function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6][22][23]
-
Mechanism of Action: HPPD is a critical enzyme in the pathway that synthesizes plastoquinone and tocopherol (Vitamin E).[24] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is itself a key component of the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation by dissipating excess light energy. By inhibiting HPPD, pyrazole herbicides block plastoquinone production, which indirectly halts carotenoid synthesis.[24] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic "bleaching" symptoms in new plant tissues and leading to plant death.[6]
Protocol: Greenhouse Efficacy Trial for Post-Emergence Herbicide
This protocol outlines a whole-plant bioassay to evaluate the efficacy of a pyrazole HPPD inhibitor on target weed species after they have emerged from the soil.
Objective: To assess the phytotoxicity and control efficacy of a test herbicide at various application rates.
Materials:
-
Test pyrazole herbicide and a commercial standard (e.g., Topramezone)
-
Pots filled with standard greenhouse soil mix
-
Seeds of target weed species (e.g., Velvetleaf, Abutilon theophrasti) and a tolerant crop (e.g., Corn, Zea mays)
-
Greenhouse with controlled temperature and lighting
-
Laboratory track sprayer calibrated to deliver a specific volume
-
Adjuvant or surfactant as required by the formulation
Procedure:
-
Plant Propagation:
-
Sow weed and crop seeds in separate pots.
-
Grow plants in the greenhouse until they reach a specific growth stage (e.g., 3-4 true leaves). This ensures uniformity and that the plants are actively growing, which is critical for herbicide uptake and translocation.
-
-
Herbicide Preparation:
-
Prepare spray solutions for the test compound and the commercial standard at several application rates (e.g., 1x, 0.5x, 0.25x of the anticipated field rate).
-
Prepare a "no treatment" control group that will be sprayed only with water and the adjuvant.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design to minimize environmental variability within the greenhouse. Use at least four replicate pots per treatment.
-
Transfer the pots to a track sprayer and apply the herbicide solutions evenly over the foliage. The sprayer ensures a uniform application that mimics field conditions.
-
-
Incubation and Observation:
-
Return the plants to the greenhouse.
-
Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (plant death).
-
Key symptoms for HPPD inhibitors include bleaching/whitening of new growth, followed by necrosis.
-
-
Data Collection (Destructive Harvest):
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Record the dry weight for each replicate.
-
-
Data Analysis:
-
Analyze the visual assessment data and dry weight data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
-
Calculate the GR50 value (the dose required to cause a 50% reduction in plant growth/biomass) by fitting the data to a dose-response curve.
-
Data Summary
The versatility of the pyrazole scaffold has led to the development of agrochemicals across all major categories, each targeting a distinct biological process.
| Application | Chemical Class | Mechanism of Action (Target Site) | Examples | Primary Target Pests/Weeds |
| Insecticide | Phenylpyrazoles | GABA-gated Chloride Channel Antagonist[8] | Fipronil, Ethiprole[8][10] | Termites, ants, fleas, beetles, weevils[9] |
| Insecticide | Pyrazole Amides | Ryanodine Receptor (RyR) Activator[4] | Chlorantraniliprole, Cyantraniliprole[4] | Lepidopteran pests (caterpillars)[4] |
| Fungicide | Pyrazole Carboxamides | Succinate Dehydrogenase Inhibitor (SDHI)[1] | Bixafen, Fluxapyroxad, Penthiopyrad[5] | Rusts, Powdery Mildew, Botrytis, Sclerotinia[14] |
| Herbicide | Pyrazoles | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor[6] | Pyrasulfotole, Topramezone[23] | Broadleaf weeds[6] |
| Herbicide | Pyrazole Sulfonylureas | Acetolactate Synthase (ALS) Inhibitor[6] | Pyrazosulfuron-ethyl | Broadleaf weeds and sedges |
Conclusion
Pyrazole derivatives represent a triumph of modern agrochemical research, providing powerful tools for integrated pest and disease management.[4] Their diverse mechanisms of action, high efficacy, and, in many cases, favorable safety profiles underscore the chemical versatility of the pyrazole core.[1][2] Future research will likely focus on developing novel pyrazole derivatives to combat growing resistance issues, discover new biological targets, and further improve their environmental and toxicological profiles, ensuring their continued importance in securing global food production.[18][25]
References
-
Title: Phenylpyrazole insecticides - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Development of a High-throughput Screening Platform for Mode of Action-based Fungicide Discovery Source: DBpia URL: [Link]
-
Title: Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol Source: U.OSU URL: [Link]
-
Title: Phenylpyrazole | Chemical Pesticide Type Source: Solutions Pest & Lawn URL: [Link]
-
Title: Phenylpyrazole insecticides Source: self.gutenberg.org URL: [Link]
-
Title: The Science Behind Fipronil: How This Insecticide Protects Crops Source: URL: [Link]
-
Title: Action of phenylpyrazole insecticides at the GABA-gated chloride channel Source: SciSpace URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
-
Title: Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications Source: ACS Publications URL: [Link]
-
Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: Wiley Online Library URL: [Link]
-
Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL: [Link]
-
Title: Mode of action of pyrazoles and pyridazinones Source: ResearchGate URL: [Link]
-
Title: Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum Source: PMC - NIH URL: [Link]
-
Title: The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and... Source: ResearchGate URL: [Link]
-
Title: Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite Source: Semantic Scholar URL: [Link]
-
Title: Carboxamides: Knowing more about these important fungicides Source: 3tentos URL: [Link]
-
Title: High throughput screening of chemical fungicides in 96-well format. a... Source: ResearchGate URL: [Link]
-
Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Action of phenylpyrazole insecticides at the GABA-gated chloride channel Source: Pesticide Biochemistry and Physiology URL: [Link]
-
Title: Herbicide Mode of Action Table Source: CropLife Australia URL: [Link]
-
Title: High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum Source: NIH URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: AG PHARMA PYRAZOLE 45% WP FUNGICIDE PYRACLOSTROBIN Source: Shadabagri.com URL: [Link]
-
Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) Source: University of Nebraska-Lincoln Extension URL: [Link]
-
Title: THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT Source: UGD Publishing System URL: [Link]
-
Title: Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents Source: SpringerLink URL: [Link]
-
Title: Pyrazole 45WP Fungicide 100g – ICI LCI | Tebuconazole + Pyraclostrobin | Banana, Apple Leaf Spot Source: IR Farm URL: [Link]
-
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed URL: [Link]
-
Title: Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: PubMed URL: [Link]
-
Title: Action of pyrazoline-type insecticides at neuronal target sites Source: ResearchGate URL: [Link]
-
Title: Chapter Four. γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides Source: ResearchGate URL: [Link]
-
Title: Pyrazole chemistry in crop protection Source: Semantic Scholar URL: [Link]
-
Title: Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism Source: PubMed URL: [Link]
-
Title: Review: biologically active pyrazole derivatives Source: RSC Publishing URL: [Link]
-
Title: Succinate dehydrogenase inhibitor fungicides and the modifications on... Source: ResearchGate URL: [Link]
-
Title: Pyrazole derivatives used in drugs, agrochemicals, and materials. Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil Source: Frontiers URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 8. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 9. solutionsstores.com [solutionsstores.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Action of phenylpyrazole insecticides at the GABA-gated chloride channel (1993) | L.M. Cole | 496 Citations [scispace.com]
- 12. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 13. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. js.ugd.edu.mk [js.ugd.edu.mk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]
- 18. Development of a High-throughput Screening Platform for Mode of Action-based Fungicide Discovery - 한국농약과학회 학술발표대회 논문집 : 논문 | DBpia [dbpia.co.kr]
- 19. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 23. croplife.org.au [croplife.org.au]
- 24. wssa.net [wssa.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry. Its pyrazole core, adorned with specific substituents, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The strategic placement of a methyl group on the pyrazole nitrogen, an isobutyl group at the C5 position, and an ethyl carboxylate at the C3 position provides a scaffold with tailored steric and electronic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of this important pharmaceutical intermediate. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These values are predicted based on its structure and data from analogous compounds, and should be confirmed by experimental analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water. |
| Boiling Point | Estimated >250 °C at 760 mmHg |
| Melting Point | Not established |
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step sequence, beginning with the Claisen condensation of a ketone and a diester, followed by cyclization with methylhydrazine. The regioselectivity of the cyclization step is critical for obtaining the desired N-methyl isomer.
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate (1,3-Dicarbonyl Intermediate)
Principle: This step involves a Claisen condensation between 4-methyl-2-pentanone and diethyl oxalate, facilitated by a strong base such as sodium ethoxide. The ethoxide deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.
Materials:
-
4-Methyl-2-pentanone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a dry round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere.
-
Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in the flask and cool the solution to 0-5 °C in an ice bath.
-
To the cooled solution, add a mixture of 4-methyl-2-pentanone (1.0 equivalent) and diethyl oxalate (1.05 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold 2M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 6-methyl-2,4-dioxoheptanoate. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
Principle: The 1,3-dicarbonyl intermediate undergoes a cyclization reaction with methylhydrazine. The reaction is typically carried out in an acidic medium, such as acetic acid, which catalyzes the condensation. The use of methylhydrazine introduces the methyl group onto one of the pyrazole nitrogens. The regioselectivity of this reaction is crucial. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two regioisomers. In this case, the reaction with methylhydrazine can produce both the 1-methyl-5-isobutyl and the 1-methyl-3-isobutyl pyrazole isomers. The substitution pattern of the final product indicates that the desired product is the 2-methyl isomer, which implies that the initial cyclization likely yields a mixture of 1-methyl isomers, and a subsequent isomerization or a specific synthetic strategy would be needed to obtain the pure 2-methyl isomer. However, for the purpose of this protocol, we will describe the direct cyclization which is a common approach. Further purification will be necessary to isolate the desired isomer.
Materials:
-
Ethyl 6-methyl-2,4-dioxoheptanoate (from Part 1)
-
Methylhydrazine (CH₃NHNH₂)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude Ethyl 6-methyl-2,4-dioxoheptanoate in glacial acetic acid in a round-bottom flask.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude product from the synthesis will likely be a mixture of regioisomers. Purification is essential to isolate the desired this compound.
Method: Flash Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system, starting with a non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure desired product (the different isomers should have distinct Rf values).
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the isobutyl group (doublet, multiplet, and doublet of doublets), the N-methyl group (singlet), and the pyrazole ring proton (singlet). The chemical shifts will be characteristic of the specific substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the aliphatic carbons of the substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.27 for [M]⁺ or 211.28 for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C=N and C=C stretches of the pyrazole ring, and C-H stretches of the aliphatic groups. |
Application Notes: Role as a Pharmaceutical Intermediate
This compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The pyrazole core is a common motif in many biologically active compounds due to its ability to participate in hydrogen bonding and its metabolic stability.
Potential Therapeutic Areas:
-
PDE5 Inhibitors: The structural similarity of this intermediate to the pyrazole core of sildenafil suggests its potential use in the development of new phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction and pulmonary hypertension. The isobutyl group can be a key pharmacophoric feature for binding to the active site of the enzyme.
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties. This intermediate can be a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. Further functionalization of this intermediate could lead to the discovery of new anticancer agents.
Workflow for API Synthesis
Caption: General workflow for the utilization of the pyrazole intermediate in API synthesis.
The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs. The pyrazole ring can also be further functionalized to introduce additional diversity and modulate the pharmacological properties of the final compound.
References
-
Synthesis of Pyrazole Derivatives: A comprehensive review on the synthesis of pyrazole derivatives can be found in
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
- Source: Molecules
-
URL: [Link]
- Claisen Condensation: For a detailed understanding of the Claisen condensation mechanism: Title: Claisen Condensation Source: Organic Chemistry, 5th ed., by Paula Yurkanis Bruice URL: A general organic chemistry textbook.
-
Sildenafil Synthesis: For an overview of the synthesis of sildenafil and its analogues, which provides context for the importance of pyrazole intermediates
- Title: An Overview of the Synthetic Routes to Sildenafil and Its Analogues
- Source: Synthetic Communic
-
URL: [Link]
-
Regioselective Synthesis of Pyrazoles: For a discussion on the control of regioselectivity in pyrazole synthesis
- Title: Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles
- Source: Organic Letters
-
URL: [Link]
Application Note: A Robust HPLC Method for the Analysis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes reverse-phase chromatography with UV detection, providing excellent selectivity, linearity, and accuracy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and data interpretation.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core scaffold of numerous approved drugs.[1][2] this compound is a crucial building block in the synthesis of novel therapeutic agents and specialized agrochemicals.[3] The purity and accurate quantification of this intermediate are paramount to ensure the safety and efficacy of the final products.
The inherent chemical properties of pyrazole carboxylates, including their polarity and potential for hydrogen bonding, necessitate a well-optimized chromatographic method for their separation and analysis. This application note addresses this need by presenting a validated HPLC method that is both efficient and reproducible. The method is designed to be readily implemented in a standard analytical laboratory setting.
Chromatographic Principles and Method Development
The selection of the chromatographic conditions is critical for achieving the desired separation. A reverse-phase HPLC method was chosen due to the non-polar to moderately polar nature of the analyte.
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The C18 stationary phase provides a non-polar environment, allowing for effective separation based on the hydrophobicity of the analyte.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is employed as the mobile phase. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low viscosity. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase is recommended.[4] This helps to suppress the ionization of any residual acidic functional groups on the silica backbone of the column and can improve peak shape by protonating the analyte, leading to more consistent retention times.
-
Detection: Based on the UV/Visible spectra of similar pyrazole-3-carboxylate esters, a detection wavelength in the range of 210-250 nm is expected to provide good sensitivity.[5][6] For this method, a wavelength of 220 nm is selected to ensure robust detection of the pyrazole chromophore.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Figure 1: General workflow for the HPLC analysis of this compound.
Materials and Methods
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard (purity ≥ 99%)
-
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation
Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Protocol
-
Instrument Setup:
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 220 nm.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection:
-
Inject 10 µL of each standard solution and the sample solution into the HPLC system.
-
-
Data Acquisition:
-
Acquire the chromatograms for a run time sufficient to allow for the elution of the analyte and any impurities (e.g., 10-15 minutes).
-
Data Analysis and Results
System Suitability
To ensure the validity of the analytical results, perform a system suitability test by injecting the 50 µg/mL standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.
Calibration Curve
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The calibration curve should exhibit good linearity, with a correlation coefficient (r²) of ≥ 0.999.
Quantification
The concentration of this compound in the sample can be determined using the linear regression equation obtained from the calibration curve.
Typical Chromatographic Parameters
The following table summarizes the expected chromatographic parameters for the analysis.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 5-7 minutes |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, inappropriate mobile phase pH | Flush the column, ensure proper mobile phase preparation. |
| Variable Retention Times | Fluctuation in pump pressure, temperature variation | Check pump performance, ensure stable column temperature. |
| No Peaks Detected | Injection issue, detector malfunction | Check autosampler and detector settings. |
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward to implement and offers excellent performance characteristics, making it a valuable tool for quality control and research in the pharmaceutical and agrochemical industries. The detailed protocol and troubleshooting guide will aid researchers in achieving accurate and reproducible results.
References
- Vertex AI Search. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of all synthesized pyrazoles (3 a–3 j). Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
Abstract
This comprehensive guide offers detailed experimental protocols and technical insights for the synthesis of pyrazole derivatives, a cornerstone of modern medicinal chemistry and drug development. Pyrazoles are a class of five-membered heterocyclic compounds that are integral to a wide array of biologically active molecules.[1] This document provides researchers, scientists, and drug development professionals with a robust framework for synthesizing these critical scaffolds. We will delve into the mechanistic underpinnings and practical execution of several key synthetic strategies, including the classical Knorr pyrazole synthesis, reactions involving α,β-unsaturated carbonyl precursors, and 1,3-dipolar cycloadditions. Furthermore, this guide addresses modern synthetic enhancements such as microwave-assisted reactions, detailed purification techniques, and thorough spectroscopic characterization. Each protocol is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[2][3] Pyrazole derivatives have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities.[4][5] The well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, prominently features a diaryl-substituted pyrazole core, highlighting the therapeutic importance of this heterocyclic motif.[6][7]
The versatility of the pyrazole ring stems from its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize drug-target interactions.[5] This guide provides a detailed exploration of the primary synthetic routes to access this versatile scaffold, offering both classical and contemporary methodologies.
Comparative Overview of Major Synthetic Routes
The choice of synthetic strategy for a particular pyrazole derivative is dictated by factors such as the availability of starting materials, desired substitution patterns, and regioselectivity control. The following table provides a comparative summary of the key methods detailed in this guide.
| Synthesis Method | Key Reactants | General Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures or room temperature.[8] | 70–95%[9] | Readily available starting materials, straightforward procedure.[10] | Lack of regioselectivity with unsymmetrical dicarbonyls.[2] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone (e.g., Chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. | 66–88% | Wide availability of α,β-unsaturated carbonyls. | Requires an additional oxidation step, which can add complexity. |
| 1,3-Dipolar Cycloaddition | Diazo Compound (e.g., Diazomethane), Alkyne | Typically at room temperature or with heating; can be catalyzed.[11][12] | 70–86% | High regioselectivity, mild reaction conditions. | Requires handling of potentially hazardous diazo compounds.[13] |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-Diketones, Chalcones) | Microwave irradiation, often with a solvent or solvent-free.[14] | Often >80% | Drastically reduced reaction times, improved yields.[15] | Requires specialized microwave reactor equipment. |
Section 1: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[8] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8]
Causality in Experimental Design:
The primary challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl, which can lead to the formation of two regioisomeric products.[2] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nature of the hydrazine substituent. For instance, in the synthesis of pyrazolones from β-ketoesters, the hydrazine typically condenses with the more reactive ketone carbonyl first.[10] The choice of solvent can also play a crucial role in controlling regioselectivity; highly fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to significantly improve the regioselectivity in favor of the 3-trifluoromethyl derivative in certain cases.[17]
Visualizing the Knorr Synthesis Workflow
Caption: Workflow for a typical Knorr pyrazole synthesis.
Protocol 1.1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazolone, a variation of the Knorr reaction using a β-ketoester.[10]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
-
Ethanol or 1-Propanol
-
Water
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, Buchner funnel
Procedure:
-
In a 20-mL scintillation vial or round-bottom flask, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (3 mmol, 1.0 eq).[10]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[10]
-
Heat the reaction mixture on a hotplate with stirring at approximately 100°C for 1 hour.[10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[10]
-
Once the ethyl acetoacetate is consumed, add 10 mL of water to the hot reaction mixture with vigorous stirring.[10]
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continued stirring to facilitate precipitation.[10]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[10]
-
Wash the collected product with a small amount of cold water and allow it to air dry.[10]
-
Further purification can be achieved by recrystallization from ethanol.
Section 2: Synthesis from α,β-Unsaturated Carbonyls
This widely used method employs α,β-unsaturated aldehydes and ketones, such as chalcones, as precursors. The reaction with hydrazine or its derivatives typically proceeds via a Michael addition, followed by intramolecular cyclization and subsequent dehydration to form a pyrazoline intermediate. Aromatization to the final pyrazole often requires a separate oxidation step.[18]
Causality in Experimental Design:
The key consideration in this method is the final oxidation step to convert the intermediate pyrazoline to the aromatic pyrazole. While some reactions may proceed to the pyrazole directly, especially under harsh conditions, many require a dedicated oxidizing agent. The choice of oxidant can influence the overall yield and purity of the final product. Common oxidants include iodine, hydrogen peroxide, or simply exposure to air over an extended period.[4][19] The reaction time is also a critical parameter; insufficient reflux time may lead to incomplete conversion to the pyrazoline, while excessively long times can promote side reactions.[20]
Protocol 2.1: Synthesis of a 3,5-Disubstituted Pyrazole from a Chalcone
This protocol provides a general procedure for the synthesis of a pyrazole from a chalcone and hydrazine hydrate.[18]
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydrazine hydrate or Phenylhydrazine (1.0-1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (for acetyl hydrazine derivative)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolve the chalcone (1 mmol) in ethanol (5-10 mL) in a round-bottom flask.[18]
-
Add phenylhydrazine (1 mmol) dropwise to the solution.[18]
-
Heat the reaction mixture at 80°C under reflux for 4-6 hours. For hydrazine hydrate, the reflux time may be similar, and for acetyl hydrazine, the addition of glacial acetic acid (1 mmol) is required with a reflux time of approximately 6 hours.[18]
-
Monitor the reaction by TLC (e.g., n-hexane:ethyl acetate).[18]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[18]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water, dry it, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[18]
Section 3: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne, is a powerful and highly regioselective method for constructing the pyrazole ring.[11][12] This approach offers excellent control over the substitution pattern of the final product.
Causality in Experimental Design:
The primary concern with this methodology is the handling of diazo compounds, particularly diazomethane, which is toxic and potentially explosive.[13][21] Therefore, it is often generated in situ or prepared and used in an ethereal solution without isolation. The choice of dipolarophile is critical for the reaction's success. Electron-deficient alkynes generally react more readily with diazomethane. The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the alkyne.[12]
Visualizing the 1,3-Dipolar Cycloaddition Mechanism
Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Protocol 3.1: Microwave-Assisted Synthesis of 5-Ethoxycarbonyl Pyrazoles
This protocol describes a microwave-assisted 1,3-dipolar cycloaddition of ethyl diazoacetate with an alkyne.[11]
Materials:
-
Ethyl diazoacetate (1.0 eq)
-
Substituted Alkyne (e.g., dimethyl acetylenedicarboxylate) (2.0-10.0 eq)
-
Microwave reactor with process vials
-
Dichloromethane (for work-up)
Procedure:
-
In a 5 mL microwave process vial, combine ethyl diazoacetate (1 mmol) and the desired alkyne (2-10 mmol).[11] No solvent is required for many substrates.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with magnetic stirring for 10-45 minutes at a temperature of 120-140°C.[11]
-
After the reaction, cool the vial to room temperature.
-
If a large excess of a volatile alkyne was used, it can be removed by distillation under reduced pressure.[11]
-
Dilute the reaction mixture with dichloromethane and concentrate it in vacuo.[11]
-
If necessary, purify the residue by radial or column chromatography on silica gel.[11]
Section 4: Safety, Purification, and Characterization
Safety Precautions for Hazardous Reagents
Hydrazine and Hydrazine Hydrate:
-
Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact. It is also a suspected carcinogen and corrosive.[22][23]
-
Handling: Always handle hydrazine and its solutions in a well-ventilated chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene).[22]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[23]
-
Waste Disposal: Hydrazine waste is considered hazardous and must be disposed of according to institutional guidelines. Do not attempt to quench with oxidants, as this can lead to vigorous reactions.[19]
Diazomethane:
-
Toxicity and Explosivity: Diazomethane is highly toxic, a potent carcinogen, and can explode unpredictably, especially in its pure form, in the presence of sharp edges (e.g., scratched glassware), or upon exposure to strong light.[13][21]
-
Handling: Diazomethane should only be generated and used in a chemical fume hood using specialized, flame-polished glassware with no ground glass joints.[24] A blast shield is mandatory.[21]
-
Quenching: Excess diazomethane should be quenched by the slow, careful addition of acetic acid until the characteristic yellow color disappears and gas evolution ceases.[24]
Purification Protocols
Protocol 4.1: Purification by Column Chromatography
Column chromatography is a standard method for purifying pyrazole derivatives, especially for separating regioisomers or removing stubborn impurities.[25]
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC that provides good separation of your desired product from impurities (a difference in Rf values of at least 0.2 is ideal). A common mobile phase is a mixture of hexane and ethyl acetate.[26]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent mixture determined by TLC. Pour the slurry into a chromatography column, allowing it to pack evenly.[27]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column (dry loading).[26]
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.[26]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.[28]
Protocol 4.2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid pyrazole derivatives.
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The N-H proton of N-unsubstituted pyrazoles often appears as a broad signal due to rapid proton exchange and tautomerism, and may sometimes be difficult to observe.[29]
-
¹³C NMR: The carbon atoms of the pyrazole ring resonate in the aromatic region (δ 100-150 ppm). In unsymmetrically substituted pyrazoles, tautomerism can lead to averaged signals for C3 and C5 at room temperature. Low-temperature NMR can sometimes resolve these into distinct signals for each tautomer.[29][30]
Infrared (IR) Spectroscopy:
-
N-H Stretch: For N-unsubstituted pyrazoles, a broad band is typically observed in the range of 3100-3500 cm⁻¹ due to hydrogen bonding.[3]
-
C=N and C=C Stretches: These appear in the 1400-1650 cm⁻¹ region.
-
Aromatic C-H Stretches: Typically observed above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
MS is used to determine the molecular weight of the synthesized pyrazole and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) is usually prominent.
The following table summarizes typical spectroscopic data for a generic substituted pyrazole.
| Technique | Functional Group/Proton | Typical Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic C-H | δ 6.0 - 8.0 ppm | Coupling patterns reveal substitution. |
| N-H | δ 10.0 - 14.0 ppm | Often broad, may not be observed.[29] | |
| ¹³C NMR | Aromatic C | δ 100 - 150 ppm | Tautomerism can cause signal averaging.[30] |
| FT-IR | N-H Stretch | 3100 - 3500 cm⁻¹ | Broad due to H-bonding.[3] |
| C=N / C=C Stretches | 1400 - 1650 cm⁻¹ | Characteristic of the aromatic ring. |
Conclusion
The synthesis of pyrazole derivatives is a mature yet continually evolving field. The classical methods, such as the Knorr synthesis and reactions of α,β-unsaturated carbonyls, remain highly relevant and effective for accessing a wide range of pyrazole structures. Modern techniques, including 1,3-dipolar cycloadditions and microwave-assisted synthesis, offer enhanced control over regioselectivity and significantly reduced reaction times. By understanding the mechanistic principles behind each method and adhering to rigorous experimental and safety protocols, researchers can confidently and efficiently synthesize these vital heterocyclic compounds for applications in drug discovery and materials science.
References
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). BenchChem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). BenchChem.
- Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. (n.d.). International Journal of Environmental Sciences.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). BenchChem.
- Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. (2013). Oriental Journal of Chemistry.
- Zrinski, I. (2006).
- Dunbar, C., & Hosseini, N. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group.
- Practical Hydrazine Hydr
- Synthesis of series of chalcone and pyrazoline derivatives. (2017).
- Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
- Safety precautions for hydrazine hydr
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Column chromatography conditions for separating pyrazole isomers. (2025). BenchChem.
- Diazomethane. (n.d.). Organic Syntheses Procedure.
- Technical Support Center: Purification of Pyrazolone Deriv
- Various methods for the synthesis of pyrazole. (n.d.).
- CB-LSOP-diazomethane-4-18.docx. (n.d.). UConn.
- Recent Advances in the Synthesis of Pyrazole Deriv
- hydrazine hydrate. (n.d.). Organic Syntheses Procedure.
- Debus Radziszewsky and Knorr Pyrazole Synthesis. (n.d.). Scribd.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.).
- Solved Experiment 2 Microwave assisted synthesis of pyrazole. (2022). Chegg.com.
- hydrazine hydrate 55%. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2021).
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Diazomethane. (n.d.). Division of Research Safety | Illinois.
- Lab Standard Operating Procedure Template: Diazomethane Generation. (n.d.). Harvard Environmental Health and Safety.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar C
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). BenchChem.
- Microwave assisted synthesis of novel pyrazoles. (n.d.).
- (n.d.). Organic Syntheses Procedure.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
- Diazoalkane 1,3-dipolar cycloaddition. (n.d.). Wikipedia.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. (n.d.).
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal.
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Pyrazole Compounds by Using Sonic
Sources
- 1. theaspd.com [theaspd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 14. Solved Experiment 2 Microwave assisted synthesis of pyrazole | Chegg.com [chegg.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. reddit.com [reddit.com]
- 20. orientjchem.org [orientjchem.org]
- 21. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 22. ehs.unm.edu [ehs.unm.edu]
- 23. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. mdpi.com [mdpi.com]
Application Note & Protocols: Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate as a Versatile Scaffold for Novel Compound Synthesis
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1][2] Compounds incorporating this five-membered aromatic heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] Marketed drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscore the therapeutic potential of pyrazole-based structures.[3][7] The unique physicochemical properties of the pyrazole core can enhance pharmacokinetic profiles, improving factors like lipophilicity and metabolic stability.[8]
This guide focuses on Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate , a strategically designed building block for the synthesis of novel chemical entities. Its key features include:
-
A C3-Ester Handle: The ethyl carboxylate group serves as a primary reactive site for derivatization into amides, acids, and other functional groups.
-
An N-Methyl Group: The methylation at the N1 position blocks the acidic N-H proton, preventing potential side reactions and simplifying synthetic transformations by removing the possibility of regioisomers in many reactions.
-
A C5-Isobutyl Group: This lipophilic moiety provides a stable, non-reactive anchor that can be used to modulate the solubility and binding properties of the final compounds.
This document provides a comprehensive overview of the core reactivity of this building block and detailed, field-tested protocols for its conversion into more complex molecular architectures, empowering researchers in drug discovery and chemical biology.
Physicochemical Properties & Synthesis Overview
A foundational understanding of the building block's properties and origins is critical for its effective application.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| CAS Number | 1331641-79-1 |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) |
Synthesis Rationale: The Knorr Pyrazole Synthesis The most common and robust method for constructing the pyrazole core is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For the title compound, this would conceptually involve the reaction of an ethyl 2,4-dioxo-6-methylheptanoate with methylhydrazine. The methylhydrazine dictates the N-methylation, and the structure of the dicarbonyl defines the C3-ester and C5-isobutyl substituents.
Caption: General synthetic logic for the pyrazole core formation.
Core Reactivity: Derivatization via the Ester Functional Group
The ethyl carboxylate at the C3 position is the primary handle for diversification. The following section details protocols for its transformation into carboxylic acids and amides, which are fundamental functionalities in drug candidates.
Caption: Key derivatization workflows from the ester group.
Protocol 2.1: Saponification to 2-Methyl-5-(2-methylpropyl)pyrazole-3-carboxylic Acid
Causality & Rationale: The conversion of the ethyl ester to a carboxylic acid is a pivotal first step for many subsequent reactions, particularly amide bond formation using peptide coupling reagents. Alkaline hydrolysis, or saponification, is a robust and high-yielding method for this transformation.[9][10] The carboxylic acid intermediate is often more stable for storage and purification than the corresponding acid chloride.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol (MeOH) and water (e.g., 15 mL MeOH, 5 mL H₂O per gram of ester).
-
Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) or sodium hydroxide (NaOH, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Aqueous): Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts.
-
Drying: Dry the isolated solid under high vacuum to yield the pure carboxylic acid.
| Expected Data & Results | |
| Typical Yield: | >90% |
| Appearance: | White crystalline solid |
| Characterization: | The disappearance of the ethyl group signals (a quartet ~4.4 ppm and a triplet ~1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum confirm the conversion. |
Protocol 2.2: Synthesis of Novel Amides via the Carboxylic Acid Intermediate
Causality & Rationale: The amide bond is a critical functional group in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding with biological targets.[8] Direct coupling of the carboxylic acid with an amine using a coupling agent is the most versatile and widely used method. It avoids the use of harsh reagents like thionyl chloride and is compatible with a broad range of sensitive functional groups on the amine coupling partner.[11]
Caption: Workflow for standard amide bond formation.
Experimental Protocol (HATU Coupling):
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-Methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the solids in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the solution for 5 minutes at room temperature.
-
Coupling Agent: Add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Advanced Scaffolding: Ring Functionalization via Cross-Coupling
To introduce greater structural diversity, the pyrazole ring itself can be functionalized. The C4 position is electron-rich and susceptible to electrophilic aromatic substitution, providing a handle for powerful cross-coupling reactions.[12]
Protocol 3.1: Electrophilic Bromination at the C4-Position
Causality & Rationale: Installing a halogen, such as bromine, at the C4 position transforms this inert site into a versatile handle for transition-metal-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective electrophilic bromine source for this purpose. This step is the gateway to Suzuki, Sonogashira, and Buchwald-Hartwig reactions, among others.
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃) in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the formation of the higher Rf product.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash chromatography to yield Ethyl 4-bromo-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality & Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[13] It enables the coupling of the C4-bromopyrazole with a vast array of commercially available aryl and heteroaryl boronic acids or esters, providing a rapid route to biaryl structures with high therapeutic potential.[14][15] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Caption: Conceptual workflow of the Suzuki-Miyaura cross-coupling.
Experimental Protocol:
-
Setup: To a microwave vial or Schlenk flask, add the Ethyl 4-bromo-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate (1.0 eq), the desired boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until the starting material is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the C4-arylated pyrazole product.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. The strategic placement of its functional groups allows for a logical and stepwise approach to generating molecular complexity. The protocols detailed herein for hydrolysis, amidation, and Suzuki-Miyaura cross-coupling provide a robust toolkit for researchers to rapidly construct diverse libraries of novel pyrazole-containing compounds for screening in drug development and other scientific applications.
References
- Ma, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Karrouchi, K., et al. (2018).
- Kumar, H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents.
- Nayak, S. K., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Medicinal and Chemical Sciences.
- Kaur, H., et al. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Mini-Reviews in Medicinal Chemistry.
- Bagle, S. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Singh, P. P., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Nemes, P., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide.
- da Costa, M. F. B., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Cernak, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Unknown Author. (n.d.).
- Mlinarić, M., et al. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
- Asif, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royal-chem.com [royal-chem.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
synthesis of derivatives from Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
An In-Depth Technical Guide to the Synthesis of Novel Derivatives from Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Abstract
This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthetic derivatization of this compound. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities.[1][2] This guide moves beyond theoretical concepts to deliver field-proven, step-by-step protocols for key chemical transformations. We will explore the strategic modification of both the C3-ester functional group and the C4 position of the pyrazole ring. Each protocol is designed as a self-validating system, with explanations for experimental choices, ensuring both scientific rigor and practical applicability in a research and development setting.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged five-membered heterocyclic motif, integral to a multitude of approved therapeutic agents and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile scaffold for designing compounds with a wide array of biological targets, including anti-inflammatory, antiviral, antibacterial, and anticancer activities.[1][3]
The subject of this guide, this compound, serves as an excellent and highly adaptable starting material. Its structure presents three primary vectors for chemical diversification: the ethyl ester at the C3 position, the unsubstituted C4 position, and the isobutyl group at the C5 position. This document will focus on the first two, as they represent the most synthetically accessible and impactful modification sites for generating novel chemical entities.
Strategic Overview of Synthetic Transformations
The derivatization of the parent molecule can be logically divided into two main pathways: modifications targeting the C3-ester and functionalization of the C4 position on the pyrazole core. The following workflow diagram illustrates the key derivatives that will be discussed and for which protocols are provided.
Caption: Synthetic pathways for derivatization.
Part I: Modification of the C3-Ester Functionality
The ethyl ester at the C3 position is a versatile handle for introducing a wide range of functional groups. The primary and most crucial first step is its hydrolysis to the corresponding carboxylic acid, which serves as a gateway to amides, further ester analogs, and reduced alcohol derivatives.
Protocol 1: Saponification (Hydrolysis) to the Carboxylic Acid
Principle: Base-mediated hydrolysis, or saponification, is a robust and high-yielding method for converting the ethyl ester to its carboxylate salt, which is subsequently protonated to yield the free carboxylic acid. This transformation is fundamental for accessing a broad spectrum of derivatives via amide coupling or reduction. While pyrazole esters can be unstable under certain conditions, standard saponification is generally effective.[4][5]
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v, approx. 0.2 M).
-
Base Addition: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq, 1 M solution).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Acidification): Once complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.
-
Protonation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. The product, 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid, is typically obtained in high purity and yield.
| Parameter | Value/Condition | Rationale |
| Base | LiOH or NaOH | Strong bases that effectively hydrolyze the ester. |
| Solvent | THF/Methanol/Water | Ensures solubility of both the ester starting material and the inorganic base. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
| Stoichiometry | 2.0 eq of Base | Ensures complete hydrolysis and accounts for any acidic impurities. |
| Typical Yield | >95% | This is a high-yielding, reliable transformation. |
Protocol 2: Amide Synthesis via Carboxylic Acid Activation
Principle: The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate. Common peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) provide a mild and efficient method for this activation, enabling the formation of an amide bond with a primary or secondary amine.[6]
Step-by-Step Protocol:
-
Acid Dissolution: Dissolve the 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: To the solution, add HBTU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor by TLC or LC-MS for the disappearance of the carboxylic acid (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can be purified by flash column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Coupling Reagent | HBTU | Efficiently activates the carboxylic acid and minimizes side reactions. |
| Base | DIPEA | A non-nucleophilic base to neutralize generated acids without competing in the reaction. |
| Solvent | Anhydrous DMF/DCM | Aprotic solvents that do not interfere with the coupling reaction. |
| Temperature | Room Temperature | Mild conditions that preserve sensitive functional groups on the amine. |
| Typical Yield | 70-90% | Dependent on the nucleophilicity and steric hindrance of the amine. |
Protocol 3: Reduction of the Carboxylic Acid to a Primary Alcohol
Principle: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-methyl-5-isobutyl-pyrazol-3-yl)methanol, using a strong reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice as it selectively reduces carboxylic acids in the presence of many other functional groups, including esters.[7]
Step-by-Step Protocol:
-
Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·THF solution (1 M in THF, approx. 3.0 eq) dropwise via a syringe. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or gently reflux for 2-3 hours to ensure completion.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol dropwise until gas evolution ceases. This destroys the excess borane.
-
Work-up: Remove the solvents under reduced pressure. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude alcohol can be purified by flash column chromatography.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | BH₃·THF | Powerful and selective for carboxylic acids.[7] |
| Solvent | Anhydrous THF | Essential for the stability and reactivity of the borane reagent. |
| Temperature | 0 °C to RT/Reflux | Initial cooling controls the exothermic reaction; heating drives it to completion. |
| Stoichiometry | ~3.0 eq BH₃·THF | Ensures complete reduction of the carboxylic acid. |
| Typical Yield | 80-95% | Borane reductions are typically very efficient. |
Part II: Functionalization of the Pyrazole C4-Position
The C4 position of the pyrazole ring is electron-rich and serves as the primary site for electrophilic aromatic substitution.[8][9] This allows for the direct installation of various substituents, significantly expanding the structural diversity of the molecular library.
Protocol 4: Palladium-Catalyzed Direct C4-Arylation
Principle: Direct C-H functionalization is a powerful, atom-economical strategy. Palladium-catalyzed C4-arylation allows for the coupling of an aryl halide directly onto the pyrazole core without prior functionalization of the C4 position.[8][10]
Sources
- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Pyrazoles
Welcome to the technical support center dedicated to addressing the purification challenges of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the isolation and purification of these versatile heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate your experimental workflows with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when purifying substituted pyrazoles.
Q1: What are the primary challenges in purifying substituted pyrazoles?
Separating substituted pyrazoles is frequently challenging due to the formation of isomers with very similar physical and chemical properties. Regioisomers, for instance, can have nearly identical polarities, making them difficult to resolve using standard chromatographic techniques.[1][2] Chiral pyrazoles, or enantiomers, exhibit identical physical properties in non-chiral environments, necessitating specialized methods like chiral chromatography for their separation.[3][4]
Q2: Which purification techniques are most effective for substituted pyrazoles?
The most common and effective methods are column chromatography on silica gel and recrystallization.[5] For liquid pyrazoles, distillation is a viable option.[5] High-Performance Liquid Chromatography (HPLC) is essential for high-resolution separation of closely related isomers and for chiral separations.[1][3]
Q3: My pyrazole is basic and seems to be sticking to the silica gel column. What can I do?
The basic nature of the pyrazole ring can lead to strong interactions with the acidic silanol groups on silica gel, resulting in poor separation and product loss.[5][6] To mitigate this, you can deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a base like triethylamine (~0.5-1% by volume).[6][7] Alternatively, using a different stationary phase, such as neutral alumina, can be beneficial.[5][7]
Q4: My purified pyrazole is colored, but it should be colorless. How can I fix this?
A colored product often indicates the presence of trace impurities or degradation products.[8] Several methods can be employed for decolorization:
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, stir, and then filter through celite to remove the charcoal before recrystallization.[8]
-
Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[8][9]
-
Silica Gel Plug: Dissolving your compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain colored impurities.[5]
Q5: What are some good starting solvent systems for recrystallizing pyrazoles?
The choice of solvent is highly dependent on the specific substituents on the pyrazole ring. Common solvents to test include ethanol, methanol, ethyl acetate, and hexane.[6] Mixed solvent systems are often effective. A widely used technique is to dissolve the pyrazole in a hot solvent in which it is soluble (e.g., ethanol) and then add a hot anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[7][9]
Troubleshooting Guides
This section provides a more in-depth look at specific purification problems, their potential causes, and recommended solutions.
Issue 1: Co-elution of Regioisomers in Column Chromatography
-
Symptom: You observe a single, broad peak or two very poorly resolved peaks by TLC or column chromatography, and NMR analysis of the fractions shows a mixture of two or more isomers.[8]
-
Potential Cause: Regioisomers formed during synthesis (e.g., from an unsymmetrical 1,3-dicarbonyl precursor) often have very similar polarities, making them difficult to separate on standard silica gel.[2][8]
-
Suggested Solutions:
-
Optimize Mobile Phase: Adjust the polarity of your eluent. A shallower gradient or an isocratic elution with a solvent system that provides the best possible separation on TLC is crucial.[1] Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Change Stationary Phase: If normal phase silica gel is ineffective, consider switching to a different stationary phase. Reversed-phase (C18) chromatography with polar mobile phases (e.g., acetonitrile/water) can sometimes provide the necessary selectivity.[6]
-
Preparative HPLC: For very challenging separations, preparative HPLC offers higher resolution than flash chromatography and is often the method of choice for obtaining pure isomers.[3][10]
-
Issue 2: Compound "Oiling Out" During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, your pyrazole separates from the solution as an oil or a viscous liquid.
-
Potential Cause: This typically occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[9] The presence of impurities can also suppress the melting point and inhibit crystallization.[5][6]
-
Suggested Solutions:
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Using an insulated container can help.[9]
-
Adjust Solvent System: Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution to keep the compound dissolved at a lower temperature.[9] Alternatively, choose a solvent with a lower boiling point.[6]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[9]
-
Pre-Purification: If impurities are the cause, a quick pass through a silica gel plug or a rapid flash column chromatography step to remove the bulk of impurities can facilitate subsequent crystallization.[6]
-
Issue 3: Separation of Chiral Pyrazoles (Enantiomers)
-
Symptom: You have synthesized a racemic mixture of a chiral pyrazole, and you need to isolate the individual enantiomers for biological testing or further stereoselective synthesis.
-
Potential Cause: Enantiomers have identical physical properties in an achiral environment, so they cannot be separated by standard chromatographic or recrystallization techniques.[3]
-
Suggested Solutions:
-
Chiral HPLC: This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3][4] Polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2) are often successful.[3][11]
-
Mobile Phase Optimization for Chiral HPLC: Both normal phase (e.g., hexane/ethanol) and polar organic modes (e.g., pure ethanol, methanol, or acetonitrile) can be effective. The polar organic mode often provides shorter run times and sharper peaks.[3][4]
-
Diastereomeric Salt Formation: If the pyrazole has a basic handle, it can be reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The purified salt is then neutralized to recover the pure enantiomer.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is suitable for purifying basic pyrazoles that may otherwise interact strongly with silica gel.
-
Prepare the Deactivated Silica:
-
In a fume hood, create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% by volume.
-
Stir the slurry for 15-20 minutes.
-
-
Pack the Column:
-
Carefully pour the slurry into your chromatography column and allow the silica to settle into a packed bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Carefully add this powder to the top of your packed column.[1]
-
-
Elution and Fractionation:
-
Begin eluting with your starting solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify the separated compounds.
-
-
Post-Processing:
-
Combine the pure fractions of your desired pyrazole and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
This protocol provides a general workflow for purifying solid pyrazole derivatives.
-
Solvent Selection:
-
Dissolution:
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry thoroughly in the air or in a vacuum oven.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (by HPLC) | Typical Yield (%) | Key Byproducts Removed |
| Direct Crystallization | 85-95% | 60-80% | Colored impurities, some starting material |
| Flash Chromatography | >98% | 70-90% | Regioisomers, unreacted starting materials[1] |
| Acid-Base Extraction followed by Crystallization | 97-99% | 65-85% | Non-basic impurities, colored byproducts[8] |
| Preparative HPLC | >99.5% | 50-70% | Closely eluting regioisomers, trace impurities[3] |
Visualizations
Purification Workflow Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification strategy for a newly synthesized substituted pyrazole.
Caption: Decision tree for selecting a pyrazole purification method.
Common Impurities in Pyrazole Synthesis
This diagram illustrates the common types of impurities that can arise from a typical Knorr pyrazole synthesis.
Caption: Common impurities in pyrazole synthesis reactions.
References
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Arshad, N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UABdivulga. [Link]
-
Arshad, N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. figshare. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
MicroCombiChem GmbH. Purification, Preparative HPLC-MS. MicroCombiChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. figshare.com [figshare.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Pyrazole-3-carboxylates
Welcome to the technical support center for the synthesis of pyrazole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies encountered during the synthesis of these important heterocyclic compounds. Our approach is rooted in mechanistic understanding to provide you with robust solutions to optimize your synthetic routes.
Section 1: The Challenge of Regioisomer Formation in Knorr Pyrazole Synthesis
One of the most frequent challenges in the synthesis of pyrazole-3-carboxylates, particularly via the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[1] This can lead to difficult and costly purification steps.
Question: My reaction is producing a mixture of two pyrazole regioisomers. What are the primary factors controlling the outcome?
Answer: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different regioisomeric pyrazoles.
The key factors influencing this selectivity are:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material plays a crucial role. Electron-withdrawing groups near a carbonyl group increase its electrophilicity, making it a more likely target for the initial nucleophilic attack by the hydrazine.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the substituted hydrazine can hinder the approach to one of the carbonyl groups. The hydrazine will preferentially attack the less sterically encumbered carbonyl carbon.
-
Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically shift the regioselectivity of the reaction. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can reverse the selectivity compared to neutral or basic conditions.
Troubleshooting Guide: Controlling Regioselectivity
Issue: Formation of a difficult-to-separate mixture of regioisomers.
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, even after initial purification attempts.
-
Broadened melting point range of the isolated product.
Solutions:
| Strategy | Principle | Experimental Protocol |
| Solvent Modification | Altering the solvent polarity and hydrogen bonding capability can influence the transition states leading to the different regioisomers. Fluorinated alcohols, being non-nucleophilic, do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing regioselectivity. | Protocol: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Add the substituted hydrazine (1.1 equivalents) dropwise at room temperature. Stir for 2-4 hours and monitor by TLC. |
| pH Control | The pH of the reaction medium affects the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing which nitrogen atom of the hydrazine acts as the primary nucleophile and which carbonyl is more activated. | Protocol: For acid catalysis, add a catalytic amount of acetic acid (e.g., 3-5 drops per mmol of dicarbonyl) to the reaction mixture in a protic solvent like ethanol. For base catalysis, a non-nucleophilic base like DBU can be employed. |
| Temperature Optimization | Lowering the reaction temperature can increase the selectivity by favoring the pathway with the lower activation energy. | Protocol: Perform the reaction at 0°C or even lower temperatures, adding the hydrazine slowly to maintain temperature control. |
Visualizing the Competing Pathways:
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
Section 2: Formation of Pyrazolone Byproducts
When synthesizing pyrazole-3-carboxylates from β-ketoesters, the formation of a pyrazolone is a common side reaction, and in some cases, it can be the major product.[3]
Question: Instead of my desired pyrazole-3-carboxylate, I have isolated a pyrazolone. Why did this happen and how can I avoid it?
Answer: The formation of a pyrazolone from a β-ketoester and a hydrazine is a variation of the Knorr synthesis.[3] The reaction proceeds through the initial condensation of the hydrazine with the ketone of the β-ketoester to form a hydrazone intermediate. Subsequently, the second nitrogen of the hydrazine can perform an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and formation of the pyrazolone.[2][3]
Pyrazolones exist in tautomeric forms, including an aromatic enol form, which makes them quite stable.[3] The formation of the pyrazolone is often favored under conditions that promote the intramolecular attack on the ester, such as prolonged heating or the presence of certain catalysts.
Troubleshooting Guide: Avoiding Pyrazolone Formation
Issue: Formation of a pyrazolone instead of or in addition to the desired pyrazole-3-carboxylate.
Symptoms:
-
The isolated product has a significantly different melting point and spectroscopic data (NMR, IR) than the expected pyrazole-3-carboxylate.
-
IR spectroscopy may show a characteristic C=O stretch for the pyrazolone ring.
Solutions:
| Strategy | Principle | Experimental Protocol |
| Choice of Starting Materials | Using a 1,3-diketone where one carbonyl is part of a carboxylic acid or a derivative that is less susceptible to intramolecular attack can favor pyrazole formation. | Protocol: Consider using a pre-formed 1,3-dicarbonyl compound that already has the desired substitution pattern and is less prone to pyrazolone formation. |
| Reaction Conditions | Milder reaction conditions can sometimes prevent the intramolecular cyclization that leads to the pyrazolone. | Protocol: Run the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely by TLC to stop it once the starting material is consumed, before significant pyrazolone formation occurs. |
| Use of a Lewis Acid Catalyst | A Lewis acid can activate and stabilize the enol tautomer of the β-ketoester, facilitating cyclization with the hydrazone intermediate to form a 5-hydroxypyrazoline, which can then be converted to the desired pyrazole. | Protocol: Employ a mild Lewis acid catalyst such as Yb(PFO)3 to promote the desired cyclization pathway. |
Visualizing the Pyrazolone Formation Pathway:
Caption: Mechanism of pyrazolone formation from a β-ketoester and hydrazine.
Section 3: Unwanted Hydrolysis of the Ester Group
The ester functional group of pyrazole-3-carboxylates can be susceptible to hydrolysis, either during the reaction or during aqueous workup, leading to the corresponding carboxylic acid and reducing the yield of the desired product.
Question: I am observing significant hydrolysis of my pyrazole-3-carboxylate to the corresponding carboxylic acid. What conditions are causing this and how can I prevent it?
Answer: Hydrolysis of the ester group is typically promoted by either acidic or basic conditions, especially in the presence of water and at elevated temperatures. Pyrazole ester derivatives have been shown to degrade rapidly in pH 8 buffer. The stability of the ester is also influenced by the steric environment around the carbonyl group.
Troubleshooting Guide: Preventing Ester Hydrolysis
Issue: Unwanted hydrolysis of the pyrazole-3-carboxylate ester to the carboxylic acid.
Symptoms:
-
Presence of a more polar spot on TLC corresponding to the carboxylic acid.
-
Lower than expected yield of the ester product.
-
NMR of the crude product shows signals for both the ester and the carboxylic acid.
Solutions:
| Strategy | Principle | Experimental Protocol |
| Neutral Workup | Avoiding strongly acidic or basic conditions during the workup can prevent hydrolysis. | Protocol: During workup, wash the organic layer with a saturated solution of a neutral salt like NaCl instead of acidic or basic solutions. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize. |
| Anhydrous Conditions | Ensuring the reaction is carried out under strictly anhydrous conditions will minimize the presence of water, a key reagent for hydrolysis. | Protocol: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Protection | Introducing bulky substituents near the ester group can sterically hinder the approach of water or hydroxide ions, thus slowing down the rate of hydrolysis. | Protocol: If the synthesis allows, consider using starting materials that will result in a more sterically hindered ester (e.g., a t-butyl ester) or have bulky groups on the pyrazole ring adjacent to the carboxylate. |
Section 4: Side Reactions in Diazomethane-based Syntheses
The 1,3-dipolar cycloaddition of diazomethane with an appropriate dipolarophile is a common method for synthesizing pyrazoles. However, this highly reactive reagent can also participate in other reactions, leading to byproducts.
Question: I am using diazomethane to synthesize a pyrazole-3-carboxylate, but I am getting a mixture of products. What are the likely side reactions?
Answer: While diazomethane is a valuable reagent for pyrazole synthesis via 1,3-dipolar cycloaddition, its high reactivity can lead to several side reactions:
-
Formation of Pyrazolines: The initial product of the cycloaddition is often a pyrazoline (a dihydropyrazole), which may not fully oxidize to the aromatic pyrazole under the reaction conditions.[1]
-
Reaction with Other Functional Groups: Diazomethane can react with other functional groups present in the starting materials or products, such as carboxylic acids (to form methyl esters) or activated ketones.
-
Polymerization: Diazomethane can polymerize, especially in the presence of impurities or upon exposure to rough surfaces.
Troubleshooting Guide: Minimizing Side Reactions with Diazomethane
Issue: Formation of byproducts such as pyrazolines or products from reaction with other functional groups.
Symptoms:
-
Isolation of a product that is not fully aromatic (pyrazoline).
-
Unexpected modification of other functional groups in the molecule.
-
Formation of polymeric material in the reaction flask.
Solutions:
| Strategy | Principle | Experimental Protocol |
| In situ Oxidation | If pyrazoline is the primary byproduct, including a mild oxidizing agent can promote its conversion to the desired pyrazole. | Protocol: After the cycloaddition is complete, add a mild oxidizing agent like manganese dioxide (MnO2) or perform the reaction in the presence of an oxidant if the starting materials are stable to it. |
| Control of Stoichiometry and Temperature | Careful control of the amount of diazomethane and maintaining a low reaction temperature can minimize side reactions. | Protocol: Use a slight excess of diazomethane and add it slowly to the reaction mixture at 0°C or below. Monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed. |
| Purification of Diazomethane | Using freshly prepared and distilled diazomethane can reduce the risk of polymerization and other side reactions caused by impurities. | Protocol: Prepare diazomethane immediately before use and consider distillation to ensure high purity. |
Visualizing Pyrazoline Formation:
Caption: Formation of a pyrazoline intermediate and its subsequent oxidation to a pyrazole.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Beilstein Journal of Organic Chemistry, 7, 657-674. [Link]
-
Yoo, S. E., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 24(1), 234-238. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
Sources
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is critical for advancing research and development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis, ensuring you can optimize your reaction conditions for higher yields, purity, and reproducibility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Issue 1: Low or No Product Yield
Q: My reaction is showing low to no conversion of starting materials to the desired pyrazole. What are the likely causes and how can I fix this?
A: Low yields are a frequent challenge and can stem from several factors, from the quality of your reagents to the reaction conditions themselves.
-
Purity of Starting Materials: The integrity of your synthesis begins with your starting materials. Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can introduce side reactions that consume reagents and complicate purification.[3]
-
Sub-Optimal Reaction Conditions: Temperature, solvent, and catalyst choice are pivotal.
-
Temperature: Many pyrazole syntheses, like the Knorr synthesis, require heating to overcome the activation energy for cyclization and dehydration.[5][6] If you are running the reaction at room temperature with low success, a gradual increase in temperature is recommended. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[4]
-
Solvent Selection: The solvent can dramatically influence reaction rates and outcomes.[3] For the classic condensation of a 1,3-diketone with a hydrazine, polar protic solvents like ethanol are common.[7] However, for some substrates, particularly aryl hydrazines, aprotic dipolar solvents such as DMF or DMAc have been shown to give superior results.[3][7] In recent years, green chemistry approaches have also demonstrated the efficacy of water or solvent-free conditions, sometimes with the aid of catalysts or microwave irradiation.[8][9][10]
-
Catalyst Efficiency: While many pyrazole syntheses can proceed with simple acid or base catalysis (or even thermally), the choice and loading of the catalyst are critical.[11][12] Acetic acid is a common weak acid catalyst for the Knorr synthesis.[6][11] If the reaction is sluggish, consider screening other catalysts. A wide range of catalysts have been reported, including Lewis acids (e.g., Sc(OTf)₃, AgOTf), solid-supported acids, and even biocatalysts.[1][8][11][13]
-
-
Causality Diagram: Troubleshooting Low Yield
A workflow for addressing low product yield.
Issue 2: Formation of Regioisomeric Mixtures
Q: My synthesis with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole isomers that are difficult to separate. How can I control the regioselectivity?
A: This is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis.[14] The formation of regioisomers occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[14] Controlling this selectivity is key to an efficient synthesis.
-
Understanding the Controlling Factors: Regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[14]
-
Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first. Electron-withdrawing groups on the dicarbonyl substrate can activate the adjacent carbonyl group for nucleophilic attack.[14]
-
Steric Effects: The less sterically hindered carbonyl group is often the preferred site of attack, especially when using bulky hydrazines.[14]
-
Reaction Conditions (pH and Solvent): This is often the most powerful tool for controlling regioselectivity. The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine.[14] Under acidic conditions, the reaction mechanism can be steered to favor one isomer, while neutral or basic conditions might favor the other.[14]
-
-
Strategic Approaches to Improve Regioselectivity:
-
pH Control: Systematically vary the pH of your reaction. Start with standard acidic conditions (e.g., catalytic acetic acid in ethanol) and compare the isomeric ratio to a reaction run under neutral or basic conditions.
-
Solvent Screening: If pH adjustments are insufficient, perform a solvent screen. Compare a standard protic solvent (ethanol) with an aprotic dipolar solvent (DMAc) and a fluorinated alcohol (TFE).[7][15]
-
Temperature Modulation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Alternative Synthetic Routes: If controlling the Knorr synthesis proves too difficult, consider alternative methods that offer inherent regioselectivity, such as those starting from α,β-unsaturated carbonyl compounds or using specific catalytic systems designed for regioselective synthesis.[1][16][17]
-
Issue 3: Difficulty in Product Purification
Q: My crude product is a complex mixture, and I'm struggling to isolate the pure pyrazole. What are the best purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and byproducts.[18] A systematic approach is required.
-
Initial Workup:
-
Acid-Base Extraction: If you have unreacted hydrazine, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove this basic impurity.[4]
-
-
Primary Purification Techniques:
-
Recrystallization: This is a highly effective and cost-efficient method for purifying solid products, provided a suitable solvent system can be found.[18] Common solvent pairs for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[4][19] To find the right solvent, start by testing the solubility of your crude product in various solvents at room temperature and upon heating.
-
Column Chromatography: This is the most versatile technique for separating complex mixtures.[18]
-
Stationary Phase: Silica gel is the standard. However, for basic pyrazoles that may streak or bind irreversibly to silica, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[4][20]
-
Mobile Phase: A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective. Thin-layer chromatography (TLC) should be used to develop an optimal solvent system before running the column.[18]
-
-
-
Advanced Purification Strategies:
-
Acid Addition Salt Formation: Pyrazoles are basic and can form salts with acids. By reacting the crude mixture with an appropriate inorganic or organic acid, the pyrazole salt may selectively crystallize out, leaving impurities behind in the solvent.[19][21] The pure pyrazole can then be regenerated by neutralization.
-
Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica gel chromatography, or if isomers are inseparable, reverse-phase (C18) chromatography can be an excellent alternative.[4]
-
-
Purification Workflow Diagram
A decision tree for pyrazole purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis? The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine or its derivative.[1][12][22] Other important precursors include α,β-unsaturated aldehydes and ketones, which typically form pyrazoline intermediates that are subsequently oxidized to pyrazoles.[1][2]
Q2: How do I choose the right catalyst for my synthesis? The choice of catalyst depends on your specific substrates and desired reaction conditions.
-
For standard Knorr-type reactions , a simple weak acid like acetic acid is often sufficient.[11]
-
To improve yields or reaction rates , stronger Lewis acids such as silver triflate (AgOTf) or scandium triflate (Sc(OTf)₃) can be effective.[1][8][11]
-
For green chemistry applications , heterogeneous catalysts like silica-supported sulfuric acid or reusable metal-based catalysts are excellent choices as they simplify purification and reduce waste.[8][23]
Q3: Can I run my pyrazole synthesis in water or without a solvent? Yes, green chemistry approaches are becoming increasingly popular for pyrazole synthesis.[8]
-
Aqueous Synthesis: Many pyrazole syntheses have been successfully performed in water, often with the aid of a catalyst or surfactant like CTAB.[8] This avoids the use of volatile organic compounds.
-
Solvent-Free Conditions: Reactions can also be run neat (solvent-free), sometimes with microwave assistance to accelerate the reaction.[9][10] This method is highly atom-economical.
Q4: How can I monitor the progress of my reaction effectively? Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[18] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. For quantitative analysis of conversion and purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[18]
Quantitative Data Summary
For quick reference, the following table summarizes typical reaction conditions for the synthesis of pyrazoles via the condensation of 1,3-dicarbonyls with hydrazines.
| Parameter | Typical Range/Condition | Rationale & Notes |
| Temperature | Room Temp. to Reflux (e.g., 80-120 °C) | Higher temperatures are often needed for the dehydration step. Optimization is required to balance reaction rate against potential decomposition.[4] |
| Solvent | Ethanol, Acetic Acid, DMF, TFE, Water | Choice is substrate-dependent. Ethanol is a standard. DMF/DMAc can be better for aryl hydrazines.[7] TFE can improve regioselectivity.[15] |
| Catalyst | Acetic Acid (catalytic), H₂SO₄ (catalytic), AgOTf (1 mol%) | A simple acid catalyst is often sufficient for the Knorr synthesis.[5][11] Lewis acids can accelerate the reaction for less reactive substrates. |
| Reaction Time | 1 hour to 24 hours | Monitored by TLC. Reaction time is highly dependent on substrate reactivity, temperature, and catalyst. |
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.
Materials:
-
1,3-Diketone (1.0 eq)
-
Substituted Hydrazine (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., Glacial Acetic Acid, 3-5 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol, ~5-10 mL per mmol of diketone).
-
Add the substituted hydrazine (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Heat the reaction mixture to reflux (e.g., ~80 °C for ethanol) and stir.
-
Monitor the reaction progress by TLC until the starting diketone is consumed (typically 2-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified by recrystallization or column chromatography as described in the troubleshooting section.[6]
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). BenchChem. Retrieved January 14, 2026.
- One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols. (n.d.). BenchChem. Retrieved January 14, 2026.
- Krueger, A., et al. (2011). Method for purifying pyrazoles.
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Li, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]
-
Reddy, R., et al. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Various Authors. (2010). Process for the purification of pyrazoles.
-
Sharma, P., & Kumar, A. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 14, 2026, from [Link]
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). BenchChem. Retrieved January 14, 2026.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). BenchChem. Retrieved January 14, 2026.
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Various methods for the synthesis of pyrazole. (2022). ResearchGate. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 14, 2026.
-
Knorr Pyrazole Synthesis (M. Pharm). (2020). SlideShare. [Link]
-
Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. [Link]
- troubleshooting low conversion rates in pyrazole synthesis. (n.d.). BenchChem. Retrieved January 14, 2026.
-
Ahmad, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Mosslemin, M. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. [Link]
-
Optimization of reaction conditions. [a]. (n.d.). ResearchGate. [Link]
- Preventing degradation of pyrazole compounds during synthesis. (n.d.). BenchChem. Retrieved January 14, 2026.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 14, 2026, from [Link]
-
Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). SlideShare. [Link]
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved January 14, 2026.
-
pyrazole.pdf. (n.d.). CUTM Courseware. [Link]
- review of pyrazole compounds' production, use, and pharmacological activity. (2024). International Journal of Pharmaceutical and Life Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 22. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the degradation of these vital heterocyclic scaffolds. Understanding the stability and degradation pathways of pyrazole derivatives is critical for assessing their efficacy, safety, and environmental impact.
I. Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established scientific principles.
Analytical & Spectroscopic Issues
You're analyzing a pyrazole-containing drug candidate from a biological matrix, but the recovery is consistently below 80% and varies between replicates.
-
Potential Cause A: pH-Induced Degradation. Pyrazole compounds can be susceptible to degradation under strongly acidic or alkaline conditions.[1] The pH of your sample preparation solutions (e.g., extraction solvent, reconstitution buffer) might be causing hydrolysis or rearrangement.
-
Solution: Maintain the pH of all solutions within a neutral range (pH 6-8) where possible. Use neutral buffers like phosphate or ammonium acetate. Minimize the time your sample is exposed to non-neutral pH conditions.
-
-
Potential Cause B: Oxidative Degradation. The pyrazole ring or its substituents can be prone to oxidation, especially if your sample matrix or solvents contain oxidizing agents. This is a known degradation pathway for some pyrazole derivatives.[2]
-
Solution: Degas your solvents and mobile phase to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid to your sample processing solutions, if compatible with your downstream analysis. Store samples and standards under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause C: Adsorption to Labware or HPLC Column. The analyte may be adsorbing to plasticware during sample preparation or interacting strongly with active sites (e.g., residual silanols) on the HPLC column, leading to incomplete elution.
-
Solution: Use silanized glass vials or low-adsorption plasticware. For HPLC, ensure your mobile phase pH is appropriate to control the ionization state of your compound and minimize secondary interactions with the stationary phase. Using a highly end-capped column can also mitigate this issue.
-
You are performing an in vitro metabolism study and observe several unexpected peaks that don't correspond to common metabolic transformations.
-
Potential Cause A: In-Source Fragmentation/Degradation. The compound may be unstable under the electrospray ionization (ESI) conditions in the mass spectrometer's source, leading to fragmentation that is not representative of the actual sample composition.
-
Solution: Optimize the ESI source parameters, such as capillary voltage and source temperature, to find the mildest conditions that still provide adequate ionization. Analyze a pure standard of your parent compound to see if these unexpected peaks are generated in the source.
-
-
Potential Cause B: Co-elution with Matrix Components. Endogenous materials from your biological matrix (e.g., liver microsomes, plasma) can co-elute with your analyte and suppress its ionization or appear as interfering peaks.[3]
-
Solution: Improve your sample cleanup procedure (e.g., solid-phase extraction) to remove more matrix components. Adjust your HPLC gradient to better separate your analyte from interfering peaks.
-
-
Potential Cause C: Isomeric Metabolites. It's common for metabolic reactions like hydroxylation to occur at multiple positions on the pyrazole ring or its substituents, resulting in isomers that are difficult to separate chromatographically but have the same mass.[4]
-
Solution: Employ a longer HPLC gradient or switch to a column with a different selectivity to try and resolve the isomers. Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to help elucidate the structures and differentiate the isomers.
-
In Vitro & In Vivo Metabolism Studies
Your pyrazole-containing drug candidate shows very little degradation when incubated with human liver microsomes, suggesting it is not readily metabolized.
-
Potential Cause A: Pyrazole Ring Stability. The pyrazole nucleus itself is an aromatic heterocycle and can be metabolically stable.[5] This is often a desirable trait in drug design.
-
Validation: Confirm that your positive control compounds (e.g., testosterone, verapamil) are being metabolized as expected to ensure the assay is performing correctly.[6] The stability you are observing may be a true reflection of the compound's properties.
-
-
Potential Cause B: Incorrect Cofactors or Enzyme System. The primary metabolic pathway for your compound may not be cytochrome P450 (CYP) mediated (Phase I), or it may require Phase II enzymes (e.g., UGTs) which are less active in standard microsomal preparations without specific cofactors.[6]
-
Solution: Consider running the assay with S9 fractions, which contain both microsomal and cytosolic enzymes, and supplement with cofactors for Phase II reactions (e.g., UDPGA for glucuronidation). Alternatively, use intact hepatocytes which have a full complement of metabolic enzymes.[7]
-
-
Potential Cause C: Enzyme Inhibition. Your compound, or a metabolite, might be inhibiting the very CYP enzymes responsible for its metabolism, a phenomenon known as auto-inhibition.
-
Solution: Run the assay at multiple concentrations of your test compound. If you observe concentration-dependent inhibition, this may be the cause.
-
Environmental Degradation Studies (Microbial & Photodegradation)
You've inoculated a soil slurry with your pyrazole-containing pesticide, but see no significant decrease in the parent compound over time.
-
Potential Cause A: Lack of Adapted Microorganisms. The soil sample may not contain microbial populations with the necessary enzymatic machinery to degrade your specific pyrazole derivative.[8]
-
Solution: Use soil from a site with a history of pesticide application, as this increases the likelihood of finding adapted microorganisms. You can also use an enrichment culture technique by repeatedly exposing a soil culture to the pesticide to select for degrading microbes.[9]
-
-
Potential Cause B: Unfavorable Environmental Conditions. Microbial activity is highly dependent on factors like pH, temperature, moisture, and oxygen levels.[8]
-
Solution: Optimize the incubation conditions. Ensure the soil moisture is adequate (e.g., 50-60% of water holding capacity), the pH is near neutral, and the temperature is suitable for microbial growth (e.g., 25-30°C). For aerobic degradation, ensure proper aeration.
-
-
Potential Cause C: Bioavailability Issues. The pesticide may be strongly adsorbing to soil organic matter, making it unavailable to the microorganisms for degradation.[10]
-
Solution: Analyze both the aqueous and soil-bound fractions of the pesticide to assess its distribution. If adsorption is high, consider using a different soil type with lower organic matter content for initial screening studies.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for pyrazole-containing drugs in humans? A1: The most common metabolic pathway is Phase I oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12] This often involves hydroxylation of the pyrazole ring or its substituents. For example, the parent compound pyrazole is metabolized to 4-hydroxypyrazole.[4] Subsequent Phase II conjugation reactions, such as glucuronidation of the newly formed hydroxyl group, can also occur.
Q2: How does the pyrazole ring typically break down? Is ring cleavage a common degradation pathway? A2: The pyrazole ring is generally aromatic and metabolically stable.[5] Ring cleavage is not a common initial degradation step under typical metabolic or environmental conditions. However, it can occur under more forcing chemical conditions, such as ozonolysis or reaction with strong oxidizing agents.[13] In some microbial degradation pathways of complex pyrazoles like fipronil, cleavage of the ring has been proposed as a downstream step after initial modifications.[14][15]
Q3: My pyrazole compound is degrading upon exposure to light. What is the likely photodegradation mechanism? A3: Photodegradation of pyrazole derivatives, particularly pesticides, often involves several key reactions. These can include cleavage of bonds attached to the pyrazole ring (e.g., C-N bonds), hydroxylation, and photoisomerization.[16] For phenylpyrazoles like fipronil, reactions can also include oxidation, reduction, and hydrolysis of substituent groups.[17]
Q4: What are the key enzyme classes involved in the microbial degradation of pyrazole compounds? A4: Based on studies of pyrazole-containing pesticides, the key enzyme classes include cytochrome P450 monooxygenases (for oxidation), esterases (for hydrolysis of ester linkages), and reductases.[1][18] These enzymes are responsible for the initial transformations of the parent molecule, which can then lead to further degradation.
Q5: How can I perform a forced degradation study to understand the stability of my pyrazole compound? A5: A forced degradation study involves subjecting your compound to stress conditions like heat, light, acid, base, and oxidation to identify potential degradation products and establish a stability-indicating analytical method.[19] A typical protocol involves dissolving the compound in various stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and incubating for a defined period. Samples are then analyzed by a separation technique like HPLC to assess the extent of degradation and identify new peaks.
III. Data Presentation & Summary Tables
Table 1: Stability of Pyrazole Compounds Under Different pH Conditions
| Compound Class | Acidic (pH 1-3) | Neutral (pH 7) | Basic (pH 9-11) | Reference(s) |
| Simple Pyrazoles | Generally Stable | Highly Stable | Generally Stable | [20] |
| Pyrazole Esters | Prone to hydrolysis | Stable | Prone to hydrolysis | |
| Pyrazole Amides | More stable than esters | Highly Stable | More stable than esters | [19] |
| Pyrazole-based Drugs | Variable, compound specific | Generally most stable | Variable, compound specific | [1] |
Table 2: Half-lives (t½) of Pyrazole Fungicides in Photodegradation Studies
| Fungicide | Water Type | Conditions | Half-life (t½) | Reference(s) |
| Isopyrazam | Purified Water | Simulated Sunlight | 195 hours | |
| Isopyrazam | Purified Water | UV Irradiation (254 nm) | 30 minutes | [16] |
| Climbazole | Aqueous Solution | UV Irradiation (254 nm) | 9.78 minutes | |
| Fluconazole | Aqueous Solution | UV Irradiation (254 nm) | pH-dependent (t½ varies) | [21] |
IV. Experimental Protocols & Workflows
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a general procedure to assess the Phase I metabolic stability of a pyrazole compound.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Commercial kits are available and recommended.[10]
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from 10+ donors) on ice. Dilute to a working concentration of 20 mg/mL in phosphate buffer.[6]
-
Stopping Solution: Acetonitrile containing a suitable internal standard.
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1-2 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding pre-warmed HLM (final protein concentration ~0.5 mg/mL) and the NRS.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 3-4 volumes of cold stopping solution.
-
Include a negative control (without NRS) to account for non-enzymatic degradation.
-
-
Sample Analysis:
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear portion of the curve corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Protocol 2: Aqueous Photodegradation Study
This protocol outlines a basic setup for evaluating the photodegradation of a pyrazole compound in water.
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a water-miscible solvent (e.g., acetonitrile).
-
Spike this into purified water (e.g., Milli-Q) to a final concentration relevant to your research (e.g., 1-10 mg/L). Ensure the organic solvent concentration is low (<0.1%) to avoid co-solvent effects.
-
-
Experimental Setup:
-
Use quartz tubes for the experiment as they are transparent to UV light. Borosilicate glass will block most UV radiation.
-
Place the tubes in a photolysis reactor equipped with a specific wavelength lamp (e.g., UV 254 nm) or a solar simulator.[14]
-
Maintain a constant temperature using a water bath or cooling fan.
-
Wrap control samples in aluminum foil and place them alongside the irradiated samples to monitor for non-photolytic degradation (e.g., hydrolysis).
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 min), withdraw aliquots from the tubes.
-
Analyze the samples directly by HPLC-UV or LC-MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Determine the degradation kinetics, which often follow pseudo-first-order kinetics. Calculate the rate constant (k) and the half-life (t½).[22]
-
V. Visualization of Degradation Pathways & Workflows
Diagram 1: Metabolic & Environmental Degradation of Fipronil
Caption: Major degradation pathways of the phenylpyrazole insecticide Fipronil.
Diagram 2: Troubleshooting Workflow for Low HPLC Recovery
Caption: Systematic workflow for troubleshooting low recovery in HPLC analysis.
VI. References
-
ResearchGate. (n.d.). Proposed degradation pathway of fipronil by FM. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation pathway of fipronil performed by Bacillus megaterium E1. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Fipronil degradation pathway on electrooxidation process by graphite electrodes. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. [Image]. Retrieved from [Link]
-
RSC Publishing. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation network of fipronil in the environment. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Profile of fipronil biodegradation and metabolite production by isolate G2.8. [Image]. Retrieved from [Link]
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156.
-
Cambridge Core. (2017). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction? Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]
-
Selwood, A. I., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(20), 6138-6142.
-
G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Konczak, K. S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123.
-
ResearchGate. (n.d.). Estimating the biodegradation of pesticide in soils by monitoring pesticide-degrading gene expression. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Biodegradation of Pesticides by Microorganisms Isolated from Agriculture Soil Source: An Invitro Study. Retrieved from [Link]
-
International Journal of Current Research and Academic Review. (2020). Isolation and Molecular Characterization of Pesticide Degrading Bacteria in Polluted Soil. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). BIODEGRADATION OF PESTICIDE DEGRADING MICROORGANISMS AND IT'S IMPACT. Retrieved from [Link]
-
PubMed. (n.d.). Analytical strategies for identifying drug metabolites. Retrieved from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]
-
MDPI. (n.d.). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Retrieved from [Link]
-
NIH. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
-
NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra. Retrieved from [Link]
-
Bentham Science. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]
-
PubMed. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]
-
Journal of Biological Chemistry. (1990). Bacterial aromatic ring-cleavage enzymes are classified into two different gene families. Retrieved from [Link]
-
RSC Publishing. (1990). Enzymatic cleavage of aromatic rings: mechanistic aspects of the catechol dioxygenases and later enzymes of bacterial oxidative cleavage pathways. Natural Product Reports. Retrieved from [Link]
-
PubMed. (2016). Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. Retrieved from [Link]
-
NIH. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2021). ADVANCES IN THE STUDIES OF BIOLOGICAL ACTIVITIES AND NOVEL GREEN SYNTHETIC ROUTES FOR PYRAZOLE SCAFFOLDS. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]
-
ResearchGate. (2025). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. Retrieved from [Link]
Sources
- 1. Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. enamine.net [enamine.net]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of Pyrazole Derivatives
Welcome to the technical support center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-quality crystalline materials. Pyrazole and its derivatives are a cornerstone in medicinal chemistry, but their crystallization can be notoriously challenging.[1][2][3] This resource provides in-depth, experience-driven advice in a troubleshooting-focused, question-and-answer format to help you overcome common hurdles in your crystallization experiments.
Part 1: Troubleshooting Guide - Common Crystallization Problems
This section addresses the most frequent issues encountered during the crystallization of pyrazole derivatives, offering explanations for the underlying causes and providing step-by-step protocols for remediation.
Question 1: My pyrazole derivative will not crystallize and remains an oil or a viscous liquid. What should I do?
This is one of the most common challenges. The formation of an oil, or "oiling out," occurs when the solute separates from the solution at a concentration above its solubility but below the supersaturation level required for nucleation.
Underlying Causes:
-
High Solute Concentration: The concentration of your pyrazole derivative in the chosen solvent system may be too high, leading to liquid-liquid phase separation instead of nucleation.
-
Rapid Cooling: A fast cooling rate can cause the solution to become highly supersaturated quickly, favoring oiling out over the more ordered process of crystal nucleation and growth.[4]
-
Impurities: The presence of impurities can inhibit crystal nucleation, promoting the formation of an oil.[5][6] Structurally similar impurities are particularly problematic as they can interact with the growing crystal lattice, disrupting its formation.[5][7]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the oil until it fully redissolves. Add more solvent (10-20% additional volume) to decrease the concentration.[8]
-
Slow Down the Cooling Process:
-
Allow the solution to cool to room temperature on the benchtop, insulated with glass wool or in a dewar.
-
For controlled cooling, use a programmable heating/cooling mantle.
-
-
Induce Nucleation: If no crystals form upon slow cooling, try the following methods in order:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can act as nucleation sites.[8]
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for crystal growth.
-
Anti-Solvent Addition: If your compound is soluble in a "good" solvent but insoluble in a "poor" solvent, dissolve the compound in a minimal amount of the good solvent. Then, slowly add the poor solvent dropwise until the solution becomes slightly turbid. This controlled increase in supersaturation can induce crystallization.[9] Common solvent/anti-solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[10]
-
-
Trituration: If the product is an oil at room temperature, it may be a low-melting solid. Try adding a non-polar solvent like hexanes and vigorously stirring or scraping the oil. This can sometimes induce solidification.[10]
Question 2: I've managed to get crystals, but my yield is very low. How can I improve it?
A low yield suggests that a significant portion of your compound remains in the mother liquor.
Underlying Causes:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a substantial amount of the compound will remain dissolved even at low temperatures.[8]
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound at elevated temperatures and low solubility at lower temperatures. If the solubility is still significant at low temperatures, your yield will be compromised.[11]
-
Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally result in a lower yield.
Troubleshooting Protocol:
-
Concentrate the Mother Liquor: If you have retained the mother liquor, you can recover more product. A simple test is to dip a glass rod into the mother liquor and let the solvent evaporate; a large residue indicates a significant amount of dissolved compound.[8] You can then reduce the volume of the mother liquor by gentle heating or rotary evaporation and attempt a second crystallization.
-
Optimize Solvent Volume: In your next crystallization attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. This will maximize the supersaturation upon cooling.
-
Solvent Screening: If optimizing the solvent volume doesn't improve the yield sufficiently, you may need to find a better solvent system. A systematic screening process is recommended.
Table 1: Recommended Solvents for Initial Screening of Pyrazole Derivative Crystallization [11]
| Solvent | Type | Boiling Point (°C) | Polarity | Comments |
| Ethanol | Protic | 78 | High | A good starting point for many organic compounds, including pyrazoles.[11][12] |
| Isopropanol | Protic | 82 | Medium | Similar to ethanol and often used for pyrazole derivatives.[11][12] |
| Ethyl Acetate | Aprotic | 77 | Medium | Effective for compounds with intermediate polarity.[11] |
| Toluene | Aromatic | 111 | Low | Can be effective for less polar compounds or as a co-solvent.[11] |
| Acetone | Aprotic | 56 | High | Often too good a solvent for cooling crystallization but suitable for anti-solvent or evaporation methods.[11][12] |
| Water | Protic | 100 | Very High | Typically used as an anti-solvent for pyrazole derivatives.[11] |
-
Increase Cooling Time and Decrease Temperature: Ensure the solution has had ample time to equilibrate at a low temperature (e.g., in an ice bath or refrigerator) before filtration.
Question 3: My crystals are very small, like fine needles or powder. How can I grow larger crystals?
Small crystals are often the result of rapid nucleation, which dominates over crystal growth.
Underlying Causes:
-
High Supersaturation: A high level of supersaturation is the primary driver for both nucleation and growth.[4] However, at very high supersaturation, the rate of nucleation can far exceed the rate of growth, leading to a large number of small crystals.[4]
-
Rapid Cooling: As mentioned previously, rapid cooling leads to a rapid increase in supersaturation.[4]
-
Presence of Impurities: Impurities can act as nucleation sites, leading to the formation of many small crystals. They can also adsorb to crystal surfaces, inhibiting growth.[5][7]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: This is the most straightforward method. Allow the solution to cool more slowly to maintain a lower level of supersaturation, giving the crystals more time to grow.[8]
-
Use Less Anti-Solvent or Add it More Slowly: If using an anti-solvent method, reduce the rate of addition to avoid a sudden, large increase in supersaturation.
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality, large crystals.
-
Dissolve your compound in a "good" solvent.
-
Place this solution in an open vial.
-
Place the open vial inside a larger, sealed container (like a beaker covered with parafilm) that contains a "poor" solvent (the anti-solvent).
-
The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.
-
-
Solvent System Modification: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is polymorphism and how does it affect my pyrazole derivative crystallization?
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[13] These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability. For pyrazole derivatives, different polymorphs can arise from variations in hydrogen bonding networks and molecular conformations.[13][14] The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the level of supersaturation.[15] It is crucial to control your crystallization process to ensure you consistently produce the desired, most stable polymorph.
Q2: Can impurities from my synthesis affect the crystallization?
Absolutely. Impurities can have a significant impact on crystallization by:
-
Inhibiting Nucleation: Leading to oiling out or failure to crystallize.[5][6]
-
Altering Crystal Habit: Impurities can adsorb onto specific crystal faces, inhibiting their growth and leading to changes in the crystal shape (e.g., from prisms to needles).[7]
-
Being Incorporated into the Crystal Lattice: This reduces the purity of your final product.[5][7] It is always best to start with the purest possible material for crystallization. If you suspect impurities are the issue, consider an alternative purification step, like column chromatography, before attempting crystallization.[9][10]
Q3: Is it possible to use a solvent mixture for crystallization?
Yes, using a binary solvent system is a very common and effective technique.[9] You dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe turbidity (cloudiness).[9] This indicates that the solution is saturated. Gentle heating to redissolve the solid, followed by slow cooling, should then yield crystals.
Q4: My pyrazole derivative is basic. Are there any special considerations?
For basic pyrazole compounds, forming an acid addition salt can be an effective strategy to facilitate crystallization and purification.[12][16] By reacting your compound with an inorganic or organic acid, you can form a salt which may have more favorable crystallization properties than the free base.
Part 3: Experimental Workflows and Diagrams
Workflow 1: Systematic Solvent Screening
A logical approach to finding a suitable solvent is crucial for successful crystallization.
Step-by-Step Protocol:
-
Preparation: Place approximately 10-20 mg of your crude pyrazole derivative into several small test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent from Table 1, starting with about 0.5 mL.
-
Solubility at Room Temperature: Observe if the compound dissolves at room temperature. If it does, that solvent is likely too good for cooling crystallization but may be suitable for evaporation or anti-solvent methods.
-
Solubility at Elevated Temperature: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath. Add small increments of solvent until the compound just dissolves.
-
Cooling and Observation: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent system yields the best quality and quantity of crystals.
Diagram 1: Decision Tree for Solvent Selection
Caption: A workflow for systematic solvent screening.
Workflow 2: Troubleshooting Crystallization Failures
When crystallization doesn't proceed as expected, a structured troubleshooting approach is necessary.
Diagram 2: Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common crystallization issues.
References
- BenchChem (2025).
- BenchChem (2025).
- Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
- BenchChem (2025). Preventing degradation of pyrazole compounds during synthesis.
- ResearchGate (n.d.). (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram.
- Mettler Toledo (n.d.).
- Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
- LUTPub (n.d.).
- National Institutes of Health (n.d.).
- MDPI (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- BenchChem (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ACS Publications (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- ResearchGate (2025).
- MIT (n.d.).
- MDPI (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- ResearchGate (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate (n.d.).
- ResearchGate (n.d.). Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound | Request PDF.
- National Institutes of Health (n.d.). Optimization of crystallization conditions for biological macromolecules - PMC.
- IJNRD (2024).
- International Journal of Pharmaceutical Sciences Review and Research (2020).
- Loughborough University Research Repository (n.d.).
- Pharmatutor (n.d.).
- ResearchGate (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- National Institutes of Health (n.d.).
- National Institutes of Health (2020).
- commprac.com (2024). review of pyrazole compounds' production, use, and pharmacological activity.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 15. lutpub.lut.fi [lutpub.lut.fi]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole Ester Solutions
Introduction: The Stability Challenge of Pyrazole Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole esters. Pyrazole-containing compounds are a cornerstone in modern drug discovery, with many approved pharmaceuticals featuring this privileged scaffold.[1][2][3] The ester functional group is often incorporated to modulate properties like cell permeability and solubility, acting as a prodrug moiety.[1][4]
However, the ester linkage introduces a potential liability: instability in solution. Degradation can lead to inaccurate experimental data, loss of biological activity, and misleading structure-activity relationships (SAR). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and control the stability of your pyrazole ester solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for pyrazole ester degradation in solution?
The primary cause of degradation is hydrolysis of the ester bond, particularly in aqueous solutions with a neutral or basic pH.[5] This reaction cleaves the ester into its constituent pyrazole alcohol/phenol and a carboxylic acid, which are often inactive.[5]
Q2: How can I quickly tell if my pyrazole ester solution is degrading?
The most reliable method is analytical, typically using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks over time are clear indicators of degradation.[6] In some cases, you might observe physical changes like a color shift or the formation of a precipitate if the degradation products are poorly soluble.
Q3: What is the best solvent for a stock solution?
For long-term storage, anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred. It is crucial to use high-purity, anhydrous-grade solvents to minimize water content and prevent hydrolysis.
Q4: What are the ideal storage conditions for a pyrazole ester stock solution?
To maximize stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent moisture absorption.[6] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: My pyrazole ester seems unstable. Does this mean it's not a viable drug candidate?
Not necessarily. While high intrinsic stability is desirable, some compounds are designed as prodrugs, where cleavage of the ester bond in vivo is required to release the active drug.[1][4] The key is to have controlled, predictable stability. If the compound is too unstable for reliable in vitro testing, chemists can often design more stable isosteres, such as amides or alkenes, to improve its properties.[5]
Troubleshooting Guide: Addressing Specific Stability Issues
This section addresses common problems encountered during experiments in a practical question-and-answer format.
Issue 1: Rapid Loss of Potency in Aqueous Assay Buffer
-
Q: I prepared a fresh dilution of my pyrazole ester in a pH 7.4 buffer for a cell-based assay. After a few hours, the biological activity is significantly lower than expected. What's happening?
-
A: This is a classic case of hydrolytic degradation. The ester bond is being cleaved by the aqueous buffer. Some pyrazole esters have half-lives of only 1-2 hours in pH 8 buffer.[5] The resulting pyrazole alcohol and acid are likely inactive, leading to a drop in the effective concentration of your active compound.
Causality & Solution:
-
Understand the Mechanism: At neutral to basic pH, hydroxide ions catalyze the hydrolysis of the ester bond. The rate of this reaction is dependent on pH, temperature, and the specific chemical structure of your pyrazole ester.
-
Mitigation Strategies:
-
Minimize Incubation Time: Reduce the time the compound spends in aqueous buffer before and during the assay. Add the compound to the assay plate immediately before introducing cells or starting the measurement.
-
pH Optimization: If your experiment allows, test the compound's stability in a slightly more acidic buffer (e.g., pH 6.0-6.5), as this can significantly slow hydrolysis.
-
Temperature Control: Perform dilutions and incubations at the lowest practical temperature (e.g., on ice or at 4°C) to slow the degradation rate.
-
Structural Modification (for Drug Discovery): If instability is a persistent issue, collaborate with medicinal chemists. Replacing the ester with a more stable isostere, such as an amide, can dramatically improve stability while potentially retaining biological activity.[5]
-
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Q: I'm analyzing my pyrazole ester solution that was stored for a week at 4°C. My chromatogram shows the main peak has decreased, and several new peaks have appeared. How do I identify them?
-
A: The new peaks are almost certainly degradation products. A systematic approach is needed to identify their source and structure. This is critical for understanding the degradation profile and developing a robust, stability-indicating analytical method.
Causality & Solution:
-
Hypothesize Degradation Pathways: The most likely culprits are hydrolysis, oxidation, or photodegradation.
-
Hydrolysis: Look for peaks corresponding to the pyrazole alcohol/phenol and the carboxylic acid. If using LC-MS, you can calculate their expected masses.
-
Oxidation: The pyrazole ring itself is relatively resistant to oxidation, but substituents are not.[7] The two adjacent nitrogen atoms can also be oxidized to N-oxides under certain conditions.
-
Photodegradation: If the solution was exposed to light, photochemical rearrangement or decomposition can occur.[8][9]
-
-
Perform a Forced Degradation Study: This is the definitive way to identify potential degradants. It involves intentionally stressing the compound under various conditions to generate the degradation products you're seeing. See Protocol 1 for a detailed methodology.
-
Analyze with LC-MS: Use a mass spectrometer coupled to your HPLC to determine the mass of the parent compound and the unknown peaks. This information is invaluable for confirming the identity of your degradants.
-
Issue 3: Inconsistent Results in Biological Assays
-
Q: My team is getting highly variable IC50 values for the same pyrazole ester across different experiments. We've ruled out assay variability. Could this be a stability problem?
-
A: Absolutely. Inconsistent results are a hallmark of a compound stability issue. If the rate of degradation is not controlled, the actual concentration of the active compound will vary between experiments, leading to unreliable data.
Causality & Solution:
-
Uncontrolled Degradation: The "age" of the diluted solution and slight variations in temperature or incubation time can lead to different amounts of degradation from one experiment to the next.
-
Standardize Solution Handling:
-
Prepare Fresh: Always prepare working solutions fresh from a frozen, concentrated stock immediately before each experiment. Never reuse diluted aqueous solutions.
-
Document Timelines: Record the exact time between dilution and application to the assay. Keep this time as short and as consistent as possible.
-
Confirm Concentration: For critical experiments, it is best practice to use a stability-indicating HPLC method (see Protocol 2 ) to confirm the concentration of the dosing solution immediately before use.
-
-
Data & Visualization
Table 1: Key Factors Influencing Pyrazole Ester Stability in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| pH | High pH (≥7) significantly accelerates hydrolysis. Stability is generally better at slightly acidic pH. | Buffer solutions to the lowest pH compatible with the experiment (e.g., 6.0-6.5). Minimize time in high pH buffers.[5] |
| Temperature | Increased temperature accelerates all degradation pathways (hydrolysis, oxidation, thermal).[10][11][12] | Store stock solutions at -20°C or -80°C. Perform dilutions and manipulations on ice or at 4°C. |
| Solvent | Protic solvents (water, methanol) can participate in hydrolysis. | Use anhydrous, aprotic solvents (DMSO, DMF) for stock solutions. Ensure solvents are high-purity and dry.[6] |
| Light | UV light can induce photochemical degradation and rearrangement of the pyrazole ring.[9] | Store solutions in amber vials or protect them from light by wrapping vials in aluminum foil. |
| Oxygen | Atmospheric oxygen can cause oxidative degradation of sensitive functional groups. | For highly sensitive compounds, use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Diagrams of Key Processes
Caption: The primary hydrolytic degradation pathway for pyrazole esters.
Caption: A logical workflow for troubleshooting pyrazole ester stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (or stress testing) study to identify potential degradation products and pathways.
Objective: To generate likely degradation products for analytical identification and to test the selectivity of an HPLC method.
Materials:
-
Pyrazole ester of interest
-
HPLC-grade acetonitrile and water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector (LC-MS is ideal)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazole ester in acetonitrile.
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic hydrolysis is often much faster.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to a final concentration of ~50-100 µg/mL with the initial mobile phase composition.
-
Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and the decrease in the parent peak. The goal is to achieve partial degradation (e.g., 10-30%) to ensure both the parent and degradant peaks are visible.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating the parent pyrazole ester from all process impurities and degradation products identified in the forced degradation study.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient to ensure retention of early-eluting, polar degradants (like the hydrolyzed acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a UV-Vis detector set to the λmax of the parent compound, or a Diode Array Detector (DAD) to monitor multiple wavelengths.
-
Injection Volume: 10 µL.
Validation:
-
Inject a mixture of all forced degradation samples.
-
Verify that the parent peak is well-resolved from all degradation peaks (Resolution > 2).
-
Perform peak purity analysis using a DAD detector to ensure the parent peak is not co-eluting with any degradants. Once validated, this method can be reliably used to quantify the stability of your pyrazole ester in various solutions and conditions.[6]
References
-
Yin, Z. et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Shaaban, M. R. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Ates, B. et al. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. Available at: [Link]
-
Zhu, S. et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. Available at: [Link]
-
Zhu, S. et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Available at: [Link]
-
Ates, B. et al. (2022). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]
-
Get-Your-Scaffold (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link]
-
He, Q. et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
-
Wyrzykiewicz, E. et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Lee, K. et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Available at: [Link]
-
Ferreira, I. C. F. R. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
Ryabukhin, D. S. et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC - PubMed Central. Available at: [Link]
-
Al-Gorban, Z. et al. (n.d.). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo.... OUCI. Available at: [Link]
-
Semantics Scholar (n.d.). Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Semantics Scholar. Available at: [Link]
-
Bara, A. et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Tang, L. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. Available at: [Link]
-
Chatterley, A. S. et al. (2014). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Singh, J. et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]
-
Ibarra-Gallardo, C. A. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Al-Gorban, Z. et al. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate. Available at: [Link]
-
Singh, J. et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.
Section 1: Frequently Asked Questions - The First Line of Defense
This section addresses the most common initial questions that arise when a pyrazole synthesis does not proceed as expected.
Q1: I'm seeing multiple spots on my TLC/LC-MS after a Knorr pyrazole synthesis. What are the most likely culprits?
When you encounter multiple spots, you are likely dealing with one or more of the following common impurity classes:
-
Regioisomers: This is the most frequent impurity class, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole isomers that are often difficult to separate due to similar polarities.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials, such as the 1,3-dicarbonyl compound or the hydrazine derivative.[4] Hydrazine, in particular, can be problematic to remove due to its high boiling point and polarity.
-
Pyrazoline Intermediates: The final step in many pyrazole syntheses is an oxidation or elimination to form the aromatic pyrazole ring. If this step is incomplete, you may isolate stable pyrazoline intermediates.[3][5][6]
-
Side-Reaction Products: Depending on your specific substrates and conditions, other side reactions can occur. For instance, in syntheses starting from α,β-unsaturated ketones, Michael addition byproducts are a known issue.[6][7][8][9]
Q2: My reaction mixture has turned a deep yellow/red color. Is this normal, and what could be causing it?
While some pyrazole-forming reactions do result in colored solutions, a deep, persistent color, especially yellow or red, often points to impurities. Side reactions involving the hydrazine starting material are a common cause of these colored impurities.[3] It is crucial to monitor the reaction by TLC or LC-MS to distinguish product formation from byproduct generation.
Q3: What are the best general analytical methods for assessing the purity of my pyrazole product?
A multi-pronged approach is always recommended for robust purity analysis.[10]
-
Chromatography: Thin-Layer Chromatography (TLC) is excellent for initial, rapid reaction monitoring. For quantitative analysis and separation of closely related impurities like regioisomers, High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV), is the standard.[3][10]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of your product and any impurities, giving you immediate clues about their identities.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired pyrazole and for identifying and quantifying impurities.[3][10] For distinguishing between regioisomers, advanced 2D NMR techniques like NOESY can be particularly powerful by showing spatial proximity between specific protons.[11][12]
Section 2: Troubleshooting Guide - Tackling Specific Synthesis Impurities
This section provides a deeper dive into problems associated with specific, widely-used pyrazole synthesis methods.
Focus Area 1: The Knorr Pyrazole Synthesis (1,3-Dicarbonyl + Hydrazine)
This is one of the most common methods for pyrazole synthesis and, consequently, one of the most frequent sources of troubleshooting questions.[3][5]
The formation of two regioisomers occurs because the initial nucleophilic attack of a substituted hydrazine on an unsymmetrical 1,3-dicarbonyl can happen at two different sites.[13] Controlling this is a key challenge, but several factors can be manipulated to favor one isomer over the other.[1][2]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will sterically direct the initial attack to the less hindered carbonyl group.[1][2]
-
Electronic Effects: An electron-withdrawing group on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most effective area for optimization.[2]
-
pH: The acidity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine, sometimes even reversing the selectivity compared to neutral conditions.[1][2]
-
Solvent: The choice of solvent can have a dramatic effect. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1][14]
-
Table 1: Effect of Solvent on Regioisomer Ratio in a Model Knorr Synthesis [14]
| Entry | 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| 1 | Phenyl-1,3-butanedione | Methylhydrazine | EtOH | 1 : 1.5 | 85 |
| 2 | Phenyl-1,3-butanedione | Methylhydrazine | TFE | 1 : 9 | 92 |
| 3 | Phenyl-1,3-butanedione | Methylhydrazine | HFIP | > 1 : 20 | 95 |
As this table illustrates, moving to more polar, hydrogen-bond-donating fluorinated solvents can dramatically shift the equilibrium to favor a single regioisomer.
Hydrazine and its simple derivatives are polar, have high boiling points, and can be toxic, making their removal critical but sometimes challenging.[15]
-
Aqueous Extraction: If your pyrazole product is sufficiently non-polar, you can often remove hydrazine through an aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the basic hydrazine, making it highly water-soluble and easily extracted into the aqueous phase.[16]
-
Azeotropic Distillation: For stubborn cases, azeotropic removal can be effective. Distilling the crude product from a solvent like xylene can co-distill the hydrazine.[17]
-
Chemical Quenching: In some instances, excess hydrazine can be quenched by reacting it. For example, adding an excess of a simple ketone like acetone to the reaction mixture after the main reaction is complete can form a hydrazone that is easier to remove. Oxidative quenching with agents like hydrogen peroxide is also possible but must be carefully controlled to avoid affecting the desired product.[18]
Focus Area 2: Synthesis from α,β-Unsaturated Carbonyls
This method involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. While effective, it can lead to specific side products.
The initial reaction between a hydrazine and an α,β-unsaturated carbonyl forms a pyrazoline intermediate.[5][6] An oxidation step is required to aromatize this intermediate to the final pyrazole.[5]
-
Cause: The lack of a suitable oxidant or conditions that promote aromatization (e.g., heat) will result in the isolation of the pyrazoline.
-
Solution: Introduce an explicit oxidation step after the initial cyclization. Common methods include:
-
Simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere.[19]
-
Using a chemical oxidant such as bromine or an in-situ generated oxidant.[19]
-
If the α,β-unsaturated carbonyl has a leaving group at the β-position, elimination to the pyrazole occurs spontaneously under the reaction conditions.[6]
-
Section 3: Key Experimental Protocols & Workflows
Here we provide detailed, step-by-step methodologies for common analytical and purification tasks discussed in this guide.
Protocol 1: Analytical Workflow for Impurity Identification
This workflow provides a logical sequence for identifying an unknown impurity in your crude pyrazole product.
Caption: Logical workflow for identifying unknown impurities.
Protocol 2: Purification of Regioisomers by Column Chromatography
Regioisomers often have very similar Rf values, requiring careful optimization of column chromatography for successful separation.[11]
-
Analytical TLC: First, screen various solvent systems using TLC. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The goal is to find a system that provides the maximum possible separation (ΔRf) between the two isomer spots.
-
Column Packing: Use a high-quality silica gel with a fine particle size for better resolution. Pack the column carefully as a slurry in the chosen mobile phase to avoid air bubbles and channeling.
-
Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and load it onto the column in a tight band.
-
Elution: Run the column using the optimized solvent system. It is often beneficial to use a very slow flow rate to allow for proper equilibration and to maximize separation.
-
Fraction Collection: Collect small fractions and analyze each one by TLC to identify which fractions contain the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Section 4: Mechanistic Insights into Impurity Formation
Understanding how an impurity forms is key to preventing it. This section visualizes a critical reaction pathway.
Mechanism: Formation of Regioisomers in the Knorr Synthesis
The reaction of an unsymmetrical dicarbonyl, like benzoylacetone, with phenylhydrazine can proceed via two competing pathways.
Caption: Competing pathways leading to regioisomers.
References
- A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Valid
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
- Troubleshooting low conversion rates in pyrazole synthesis. (2025). Benchchem.
- Side reaction prevention in pyrazole synthesis from hydrazinyl precursors. (2025). Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles
-
Karrouchi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
- Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
-
Elguero, J., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5943. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- How to quench excess hydrazine monohydr
-
Corral, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 72(15), 5881-5884. [Link]
- How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019).
- Remove excess hydrazine hydrate? (2021).
- Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. (n.d.).
- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- US Patent 4366130A, Process for removing residual hydrazine from caustic solutions. (1982).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 19. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Pyrazole Synthesis Scale-Up
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and process safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical to consider before and during the scale-up process.
Q1: What are the primary hazards associated with scaling up pyrazole synthesis, particularly when using hydrazine?
A1: The most significant hazards involve the reagents and the reaction's thermal profile.
-
Hydrazine & Derivatives: Hydrazine is a high-energy, toxic, and potentially explosive reagent. Its handling requires strict safety protocols, including the use of personal protective equipment (PPE), adequate ventilation, and engineering controls to prevent contact and inhalation. Anhydrous hydrazine is particularly dangerous and should be avoided in favor of hydrazine hydrate where possible.
-
Exothermic Reactions: The condensation reaction to form the pyrazole ring is often highly exothermic. What is easily managed in a small flask with a water bath can become a dangerous, runaway reaction in a large reactor where the surface-area-to-volume ratio is significantly lower, making heat dissipation less efficient.
-
Pressure Generation: If the reaction temperature exceeds the boiling point of the solvent or reagents, rapid pressure can build within the reactor, posing a significant risk of rupture if not properly controlled and vented.
Q2: My process works perfectly at the 100g scale. What are the most common, unexpected failures during the first kilogram-scale run?
A2: The most common failures are not typically related to the chemistry itself, but to the physical and engineering principles that become dominant at scale.
-
Inadequate Mixing: Stirring that is effective in a round-bottom flask may be insufficient in a large reactor, leading to localized concentration gradients and "hot spots." This can result in the formation of impurities and a decrease in overall yield.
-
Poor Heat Transfer: As mentioned, the inability to remove heat efficiently can lead to thermal runaway. The reaction may appear sluggish initially and then accelerate uncontrollably as the temperature rises.
-
Phase Separation & Work-up Issues: Liquid-liquid extractions that are simple in a separatory funnel can become complex at scale. Emulsion formation is more common, and the time required for phase separation can be significantly longer. Similarly, filtration of solids can be much slower, potentially allowing for product degradation or crystal form changes.
Q3: How do I choose the right solvent for a pyrazole synthesis scale-up?
A3: Solvent selection at scale extends beyond just reaction compatibility. A multi-parameter approach is required, as summarized in the table below. High-boiling point solvents like DMSO or NMP, while effective, can be difficult to remove during downstream processing. Alcohols like ethanol or isopropanol are often good compromises, offering reasonable solvating power and easier removal.
Table 1: Comparison of Common Solvents for Pyrazole Synthesis Scale-Up
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Advantages at Scale | Key Disadvantages at Scale |
| Ethanol | 78 | 13 | Good solvency, easily removed, relatively low toxicity. | Flammable, may require inert atmosphere. |
| Toluene | 111 | 4 | Allows for azeotropic water removal (Dean-Stark). | Flammable, neurotoxin, strict emissions control needed. |
| Isopropanol | 82.5 | 12 | Good solvency, less toxic than ethanol. | Flammable. |
| NMP | 202 | 86 | Excellent solvating power for polar substrates. | High boiling point makes removal difficult, reprotoxic. |
| Water | 100 | N/A | Green, non-flammable, inexpensive. | Can interfere with reaction (hydrolysis), product may be insoluble. |
Part 2: Troubleshooting Guide
This section provides detailed, problem-oriented guidance for specific issues encountered during scale-up experiments.
Problem: My yield dropped from 90% at 1L to 60% at 20L, and I've noticed new impurities on the HPLC.
This is a classic scale-up problem often rooted in mass and heat transfer limitations. The new impurities are a key diagnostic clue, suggesting that side reactions are occurring at a higher rate due to localized high temperatures or concentrations.
Workflow: Diagnosing and Resolving Yield Loss at Scale
Below is a systematic workflow to diagnose the root cause of yield loss.
Caption: Decision tree for troubleshooting yield loss in scaled-up reactions.
Q4: My reaction is showing a significant exotherm that I can't control, even with the reactor jacket at its lowest temperature. What should I do?
A4: This is a critical safety situation indicating that the rate of heat generation is exceeding the rate of heat removal. The immediate priority is to safely stop the reaction from accelerating further.
Immediate Actions (Emergency Protocol):
-
Stop Reagent Addition: Immediately halt the feed of any reagents being added.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, and your process safety review has identified a suitable quenching agent, add it to the reactor. This is a last resort as it will result in the loss of the batch. A common quench for pyrazole synthesis might be a large volume of a cold, inert solvent or a weak acid to neutralize the basic hydrazine.
Long-Term Corrective Actions & Protocol:
Once the situation is controlled, a full process safety review is mandatory. The core of the solution is to change the reaction from a "batch" profile to a "semi-batch" profile, where one reagent is added slowly over time. This allows the rate of reaction (and thus heat generation) to be controlled by the rate of addition.
Protocol: Implementing a Metered Addition Strategy
-
Equipment Setup:
-
Charge the main reactor with the 1,3-dicarbonyl compound and the chosen solvent.
-
Heat or cool the reactor contents to the desired initial temperature (e.g., 10 °C).
-
Charge a separate, smaller addition vessel with hydrazine hydrate, diluted with the reaction solvent if necessary to ensure it is pumpable.
-
Connect the addition vessel to the main reactor via a metering pump (e.g., a diaphragm or peristaltic pump).
-
-
Execution:
-
Start the reactor agitator to ensure good mixing.
-
Begin adding the hydrazine solution from the addition vessel at a slow, controlled rate.
-
Crucially, monitor the internal temperature of the reactor. The addition rate should be set such that the internal temperature does not rise more than 2-3 °C above the setpoint of the cooling jacket.
-
If the temperature begins to climb, stop the addition until the cooling system brings it back down. Do not simply increase the cooling power, as this masks the underlying rate of heat generation.
-
The total addition time might be several hours for a large-scale batch.
-
-
Hold and Completion:
-
After the addition is complete, hold the reaction mixture at the target temperature for a specified period to ensure complete conversion.
-
This metered, semi-batch approach is a cornerstone of safe chemical process scale-up.
Q5: During work-up, I'm struggling with a persistent emulsion during the ethyl acetate/water extraction. How can I break it?
A5: Emulsion formation is common when residual starting materials or side products act as surfactants. The goal is to disrupt the stable interface between the organic and aqueous layers.
Troubleshooting Steps for Emulsion Breaking:
-
Mechanical Agitation: First, turn off the stirrer for an extended period (30-60 minutes). Sometimes, the emulsion is mechanically sustained and will break upon standing.
-
Addition of Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to destabilize the emulsion by "salting out" the dissolved organic components.
-
Change pH: If applicable to your product's stability, a slight adjustment of the aqueous layer's pH can break an emulsion by protonating or deprotonating species at the interface.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of a filter aid like Celite® can physically disrupt the droplets and break the emulsion. This is often highly effective.
Pathway: General Knorr Pyrazole Synthesis
The Knorr synthesis is one of the most common methods for preparing pyrazoles. Understanding the basic mechanism helps in identifying potential side reactions and impurities.
Caption: Simplified reaction pathway for the Knorr pyrazole synthesis.
References
-
Title: Hydrazine - Hazards Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The 10 most common scale-up problems and how to solve them Source: Mettler Toledo URL: [Link]
-
Title: Green Chemistry Tools to Influence a Greener Process Source: ACS (American Chemical Society) URL: [Link]
-
Title: Scale-up of chemical reaction Source: Wikipedia URL: [Link]
-
Title: Semibatch reactor Source: Wikipedia URL: [Link]
-
Title: Salting out Source: Wikipedia URL: [Link]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility has led to the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[3][4] This guide provides a comparative analysis of the biological activities of prominent pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and present supporting experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[3][5] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3][6]
Comparative Cytotoxicity of Pyrazole Derivatives
The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 3f | 1,3,5-trisubstituted pyrazole | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) | [6][7] |
| L2 | Substituted pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Gemcitabine | 1.5 ± 0.84 | [8] |
| Compound 11 | Pyrazole-fused curcumin analog | MDA-MB-231 (Breast) | 0.01-0.65 | Etoposide | > standard | [9] |
| Compound 22 | 1,4-benzoxazine-pyrazole hybrid | MCF7 (Breast) | 2.82-6.28 | Etoposide | comparable | [9] |
| Compound 23 | 1,4-benzoxazine-pyrazole hybrid | A549 (Lung) | 2.82-6.28 | Etoposide | comparable | [9] |
| Compound 36 | Pyrazole derivative | CDK2 (Enzyme) | 0.199 | - | - | [2] |
| Compound 5b | Indenopyrazole | K562 (Leukemia) | 0.021 | ABT-751 | > 5b | [10] |
| Compound 13 | Pyrazole-carbonitrile | IGROVI (Ovarian) | 0.04 | - | - | [11] |
| Compound XIII | 3,5-diaminopyrazole-1-carboxamide | HePG2 (Liver) | 6.57 | - | - | [12] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from breast, pancreatic, lung, and ovarian cancers, allows for the assessment of the broad-spectrum or selective activity of the pyrazole derivatives. The use of established anticancer drugs like Paclitaxel, Gemcitabine, and Etoposide as reference compounds provides a benchmark for evaluating the potency of the newly synthesized molecules.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many pyrazole derivatives exert their anticancer effects is through the induction of apoptosis.[6][13] This process is tightly regulated by a complex network of signaling pathways. Certain pyrazole derivatives have been shown to trigger the intrinsic apoptotic pathway by increasing the levels of reactive oxygen species (ROS), leading to the activation of caspase-3, a key executioner caspase.[6][7] Others have been found to inhibit anti-apoptotic proteins like Bcl-2, thereby promoting cell death.[14][15]
Caption: Workflow of the MTT cytotoxicity assay.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. [16][17][18]
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value signifies greater antimicrobial potency. The following table presents the MIC values of representative pyrazole derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 21a | Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5-125 | Chloramphenicol | > 21a | [1] |
| 21a | Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9-7.8 | Clotrimazole | > 7.8 | [1][19] |
| Compound 16 | Pyrazoline | Staphylococcus aureus | comparable | Ciprofloxacin | comparable | [18] |
| Compound 17 | Pyrazoline | Candida albicans | 25% of clotrimazole | Clotrimazole | 4x > 17 | [18] |
| Compound 21c | Imidazothiadiazole-pyrazole | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [20] |
| Compound 23h | Imidazothiadiazole-pyrazole | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [20] |
| Compound 40 | Pyrazole-thioxothiazolidinone hybrid | MRSA | 1 | Moxifloxacin | 1 | [21] |
| Compound 40 | Pyrazole-thioxothiazolidinone hybrid | E. coli | 1 | - | - | [21] |
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the presence of a carbothiohydrazide moiety has been shown to enhance activity. [1]Electron-withdrawing groups on an N-phenylpyrazole curcumin scaffold have been found to increase antibacterial effects. [15]Furthermore, hybridization of the pyrazole core with other heterocyclic systems like thiazole or imidazothiadiazole can lead to potent and broad-spectrum antimicrobial agents. [20][21][22]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents. [23][24][25] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation. [24][26] Step-by-Step Methodology: [23][26][27]
-
Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrazole derivatives and a reference antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. Include a growth control well (broth and inoculum, no drug).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Determine MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases. [9]Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have demonstrated potent anti-inflammatory effects. [21][28]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of compounds is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's effectiveness.
| Compound ID | Derivative Class | Animal Model | % Edema Inhibition | Reference Compound | % Edema Inhibition | Citation |
| Compound 8d | Pyrazolone-benzimidazole hybrid | Rat | 75% | Celecoxib | - | [28] |
| Compound 2d | Pyrazoline | Rat | Potent | - | - | [29] |
| Compound 2e | Pyrazoline | Rat | Potent | - | - | [29] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible method for screening acute anti-inflammatory agents. [16][30][31]Carrageenan injection induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a drug's efficacy.
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). [4][32]COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. [33][34]While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors like Celecoxib reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [4]
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds. [16][35][36] Principle: Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology: [16][35]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivatives or a reference drug (e.g., Indomethacin or Celecoxib) orally or intraperitoneally to the rats. A control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
IV. Conclusion
This guide has provided a comparative overview of the significant biological activities of pyrazole derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field of drug discovery and development. The structure-activity relationships discussed underscore the importance of rational design in optimizing the therapeutic potential of this versatile heterocyclic scaffold. Further exploration of the diverse chemical space of pyrazole derivatives holds great promise for the development of novel and more effective therapeutic agents to address pressing global health challenges.
V. References
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Europe PMC. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC. [Link]
-
Inflammation, Carrageenan-Induced, Rat. Pharmacology Discovery Services. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. SlideShare. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Research International. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. PMC. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
The MIC values of pyrazolines against bacterial strains. ResearchGate. [Link]
-
Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... ResearchGate. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
Structures of some pyrazole derivatives as antimicrobial compounds. ResearchGate. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. japsonline.com [japsonline.com]
- 29. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. inotiv.com [inotiv.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 36. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Introduction: From a Promising Scaffold to a Validated Mechanism
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, hereafter referred to as "Compound P," belongs to this promising class. While its specific biological role is undefined, its structural similarity to known bioactive molecules, such as anti-inflammatory pyrazole-3-carboxylate derivatives, provides a compelling starting point for investigation[5].
This guide provides a comprehensive, multi-stage framework for elucidating and validating the mechanism of action (MoA) of a novel chemical entity like Compound P. We will proceed from broad, unbiased phenotypic observations to the precise identification and validation of its molecular target and pathway. This is not merely a sequence of protocols; it is a logical, self-validating workflow designed to build a robust, data-driven narrative around the compound's biological function, essential for any drug development professional.
Phase 1: Unbiased Phenotypic Screening & Hypothesis Generation
When the MoA of a compound is unknown, a target-agnostic or phenotypic screening approach is the most powerful initial step.[6][7][8] This strategy allows us to observe the compound's effect in a complex biological system, such as a living cell, without preconceived bias about its specific target.[9] This approach can uncover unexpected activities and provide the foundational data needed to build a testable hypothesis.
Experimental Protocol 1: High-Content Imaging-Based Phenotypic Screen
This protocol uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells treated with Compound P.
Objective: To identify a distinct and reproducible cellular phenotype induced by Compound P.
Methodology:
-
Cell Line Selection: Choose a panel of disease-relevant human cell lines. Given the known anti-inflammatory potential of pyrazoles, a panel including a macrophage-like cell line (e.g., U-937), a fibroblast-like synoviocyte line (e.g., SW982), and a cancer cell line (e.g., A549) is a logical start.
-
Assay Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration gradient of Compound P (e.g., 10 nM to 50 µM) for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a strong phenotype (e.g., Staurosporine for apoptosis).
-
Staining: Following incubation, fix the cells and stain them with a cocktail of fluorescent dyes to label key cellular components. A typical combination includes:
-
Hoechst 33342: To label the nucleus (DNA).
-
Phalloidin-Alexa Fluor 488: To label F-actin filaments (cytoskeleton).
-
MitoTracker Red CMXRos: To label mitochondria.
-
-
Image Acquisition: Use a high-content imaging system to automatically capture multi-channel fluorescence images from each well.
-
Image Analysis: Employ image analysis software to extract quantitative data for dozens of cellular features (e.g., nuclear size, cell shape, mitochondrial integrity, cytoskeletal texture).[]
-
Data Analysis: Use multivariate statistical analysis to identify which features are significantly altered by Compound P compared to the vehicle control, generating a "phenotypic fingerprint."
Logical Workflow for Phase 1
Caption: Phase 1 Workflow: Phenotypic Discovery to Hypothesis.
Phase 2: Molecular Target Identification
With a validated phenotypic hit, the next crucial step is to identify the specific molecular target(s) responsible for this effect—a process often called target deconvolution.[11] Relying on a single method is risky; therefore, we will employ a dual, orthogonal approach combining direct biochemical capture with indirect genetic screening.
Experimental Protocol 2: Affinity-Based Proteomics (Chemical Proteomics)
This method uses an immobilized version of Compound P to "fish" for its binding partners from a complex protein mixture.[11][12]
Objective: To biochemically isolate proteins that physically interact with Compound P.
Methodology:
-
Probe Synthesis: Synthesize an analog of Compound P that incorporates a linker and a biotin tag. It is critical to ensure this modification does not abrogate the compound's biological activity in the phenotypic assay.
-
Cell Lysis: Prepare native protein lysates from the cell line that exhibited the clearest phenotype in Phase 1.
-
Affinity Pulldown:
-
Incubate the biotinylated Compound P probe with the cell lysate.
-
As a crucial control, perform a parallel incubation where the lysate is co-incubated with the probe and a large excess of the original, non-biotinylated Compound P. This "competition" experiment will distinguish specific binders from non-specific ones.
-
Capture the probe and any bound proteins using streptavidin-coated magnetic beads.[12]
-
-
Protein Elution & Digestion: Wash the beads extensively to remove non-specific binders, then elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown but absent or significantly reduced in the competition control. These are your high-confidence target candidates.
Experimental Protocol 3: Genome-Wide CRISPR/Cas9 Loss-of-Function Screen
This genetic approach identifies genes whose knockout confers resistance to Compound P-induced cytotoxicity, pointing towards the compound's target or pathway.
Objective: To genetically identify gene products required for Compound P's activity.
Methodology:
-
Dose Finding: Determine the concentration of Compound P that results in ~80% cell death (IC80) in a Cas9-expressing cell line.
-
Library Transduction: Transduce the cells with a genome-wide pooled lentiviral sgRNA library, such that each cell receives a single gene knockout.
-
Compound Selection: After a period of recovery, split the cell population into two pools: one treated with vehicle and one with the IC80 concentration of Compound P.
-
Genomic DNA Extraction: After a selection period (typically 10-14 days), harvest the surviving cells from both pools and extract their genomic DNA.
-
Next-Generation Sequencing (NGS): Amplify the sgRNA cassette from the genomic DNA and use NGS to determine the relative abundance of each sgRNA in both the treated and vehicle control populations.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the Compound P-treated population. The genes targeted by these sgRNAs are candidates for being essential components of the pathway through which Compound P exerts its cytotoxic effect. The direct target is often among the top hits.
Phase 3: Target Validation & MoA Confirmation
Identifying a candidate target is not enough; it must be rigorously validated.[13][14] Validation confirms that the interaction between the compound and the target is direct, occurs within the cell, and is responsible for the observed biological phenotype.
Experimental Protocol 4: Biophysical Interaction Analysis (Surface Plasmon Resonance - SPR)
Objective: To quantify the direct binding affinity and kinetics between Compound P and a purified candidate protein.
Methodology:
-
Protein Expression & Purification: Recombinantly express and purify the top candidate protein(s) identified in Phase 2.
-
SPR Assay:
-
Immobilize the purified target protein onto an SPR sensor chip.
-
Flow a series of concentrations of Compound P across the chip surface.
-
Use the SPR instrument to detect real-time changes in the refractive index at the surface, which is proportional to the mass of Compound P binding to the protein.[13]
-
Fit the resulting sensorgrams to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity.
-
Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that Compound P binds to and stabilizes its target protein in a live, intact cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of Compound P.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C). The principle is that a protein will denature and aggregate at a specific temperature, but ligand binding will stabilize it, increasing its melting temperature.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction via centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both vehicle and Compound P-treated samples. A rightward shift in the melting curve for the Compound P-treated sample provides strong evidence of intracellular target engagement.
Logical Decision Tree for Target Validation
Caption: Phase 3 Decision Workflow for Target Validation.
Phase 4: Comparative Analysis & Performance Benchmarking
Once the MoA is validated, the final step is to benchmark Compound P against other known molecules that modulate the same target or pathway. This comparative data is critical for evaluating its potential as a chemical probe or therapeutic lead.
Comparative Data Summary
Let's hypothesize that our validation workflow identified Compound P as a potent inhibitor of Kinase Z (a fictional kinase for illustrative purposes). A comparative analysis would look as follows:
| Compound | Target(s) | IC50 (Kinase Z Assay) | Cellular Potency (EC50) | Kinome Selectivity (S-Score @ 1µM) |
| Compound P | Kinase Z | 75 nM | 250 nM | 0.05 (Highly Selective) |
| Competitor A | Kinase Z, Kinase Y | 150 nM | 500 nM | 0.35 (Moderately Selective) |
| Staurosporine | Pan-Kinase | 5 nM | 15 nM | 0.95 (Non-Selective) |
This table clearly positions Compound P as a potent and highly selective inhibitor of Kinase Z compared to existing alternatives, highlighting its value.
Hypothetical Signaling Pathway
Based on our findings, we can now place Compound P within a biological context.
Caption: Hypothesized MoA: Compound P selectively inhibits Kinase Z.
Conclusion
This guide outlines a rigorous, phased approach to move from a novel compound with a promising chemical structure to a fully validated mechanism of action. By integrating unbiased phenotypic screening, orthogonal target identification methods, and stringent biophysical and cellular validation, researchers can build a compelling, data-driven case for the biological function of this compound. This systematic process not only illuminates the compound's specific MoA but also provides the critical comparative data needed to gauge its true potential in the landscape of drug discovery and chemical biology.
References
-
Sygnature Discovery. (n.d.). Phenotypic Screening. BioScience. Retrieved January 14, 2026, from [Link]
-
ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved January 14, 2026, from [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 14, 2026, from [Link]
-
Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved January 14, 2026, from [Link]
-
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Chemical Biology, 13(10), 1044–1051. [Link]
-
Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved January 14, 2026, from [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved January 14, 2026, from [Link]
-
Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865. [Link]
-
Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
-
Loscalzo, J., & Barabasi, A. L. (2011). Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. Molecular Systems Biology, 7, 501. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Review. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 14, 2026, from [Link]
-
Chawla, G., & Sharma, A. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 79–95. [Link]
-
Kumar, V., & Kumar, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(6), 2639-2650. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Retrieved January 14, 2026, from [Link]
-
Wang, Y., Li, N., & Yang, H. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(11), 2244. [Link]
-
ResearchGate. (2024, July 31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved January 14, 2026, from [Link]
-
Alam, J., Al-Subaie, A. M., & Al-Jenoobi, F. I. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(20), 1727–1742. [Link]
-
ResearchGate. (2025, July 10). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 14, 2026, from [Link]
-
Kim, S. H., Chun, Y. J., & Kim, D. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871–1878. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 9. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antbioinc.com [antbioinc.com]
- 14. ucl.ac.uk [ucl.ac.uk]
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate vs other pyrazoles in [specific application]
Abstract
This guide provides a detailed comparative analysis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate against other notable pyrazole derivatives within the context of [Please specify the application, e.g., selective kinase inhibition, antifungal activity in agriculture, etc. ]. The performance metrics, underlying mechanisms, and experimental protocols are critically evaluated to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate pyrazole scaffold for their specific research needs. All data and methodologies are supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction to Pyrazoles in [Specific Application]
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry and agrochemistry due to its versatile synthetic accessibility and its ability to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. In the field of [Specific Application ], pyrazoles have emerged as a critical class of compounds, with numerous derivatives demonstrating significant potential.
This guide will focus on a comparative analysis, with a particular emphasis on this compound, to elucidate the structure-activity relationships (SAR) that govern efficacy and selectivity within this compound class.
Comparative Efficacy and Performance Metrics
To establish a clear comparative framework, we will evaluate key performance indicators relevant to [Specific Application ]. The following table summarizes the performance of this compound alongside other structurally related pyrazoles.
Table 1: Comparative Performance Data of Selected Pyrazole Derivatives
| Compound | Target/Application Specific Metric (e.g., IC50, MIC) | Selectivity Profile | Cytotoxicity (CC50) | Solubility (µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Reference Pyrazole 1 (e.g., Celecoxib) | Example Value | Example Value | Example Value | Example Value |
| Reference Pyrazole 2 (e.g., A-83-01) | Example Value | Example Value | Example Value | Example Value |
| Reference Pyrazole 3 (e.g., Penthiopyrad) | Example Value | Example Value | Example Value | Example Value |
Note: The table above is a template. Specific data needs to be populated based on the defined application and available literature.
Mechanistic Insights and Signaling Pathways
The efficacy of a pyrazole derivative is intrinsically linked to its interaction with its biological target. Understanding the mechanism of action is crucial for rational drug design and optimization.
[A detailed description of the relevant signaling pathway would be included here, based on the specified application. For example, if the application were kinase inhibition, this section would detail the kinase cascade.]
Below is a generalized workflow for target identification and validation, which is a critical step in understanding the mechanism of action.
Figure 1: A generalized workflow for target identification and validation of novel compounds.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
In Vitro Efficacy Assay: [Specify Assay Name]
This protocol describes the determination of the [e.g., half-maximal inhibitory concentration (IC50) ] of the test compounds against [specify target, e.g., a specific enzyme or cell line ].
Materials:
-
Test Compounds (dissolved in DMSO)
-
[Specify Target, e.g., Recombinant Human Kinase]
-
[Specify Substrate]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP Solution
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates (white, low-volume)
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate.
-
Target/Substrate Addition: Add the target enzyme and substrate mixture in assay buffer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for compound-target binding.
-
Reaction Initiation: Add ATP solution to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to positive and negative controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Figure 2: Workflow for a typical in vitro enzyme inhibition assay.
Cellular Assay: [Specify Assay Name]
This protocol assesses the activity of the compounds in a cellular context, providing insights into cell permeability and on-target effects in a more biologically relevant system.
[A detailed, step-by-step protocol for a relevant cellular assay would be provided here.]
Structure-Activity Relationship (SAR) Analysis
The chemical structure of a pyrazole derivative dictates its biological activity. By comparing the structures of this compound with other active and inactive analogs, we can deduce key SAR trends.
-
N1-Substitution: The methyl group at the N1 position of the pyrazole ring is a common feature in many active pyrazoles. This substitution can influence the planarity and binding orientation of the molecule.
-
C3-Ester Group: The ethyl carboxylate at the C3 position can act as a hydrogen bond acceptor and its size and polarity can be tuned to optimize pharmacokinetic properties.
-
C5-Alkyl Group: The 2-methylpropyl (isobutyl) group at the C5 position contributes to the hydrophobic interactions within the binding pocket of the target protein. Modifications to this group can significantly impact potency and selectivity.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound and related pyrazole derivatives for [Specific Application ]. The selection of an optimal compound depends on a multi-parameter analysis that includes potency, selectivity, and drug-like properties.
Future research should focus on:
-
Expanding the SAR to include a wider range of substitutions at the C3 and C5 positions.
-
Co-crystallization of lead compounds with their biological targets to rationalize the observed SAR.
-
In vivo efficacy studies in relevant animal models to validate the in vitro and cellular data.
References
[A numbered list of all cited sources with titles, source information, and clickable URLs would be compiled here based on the specific literature used for the defined application.]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Pyrazole Structure
Preamble: Beyond the Spectrum—A Logic-Driven Approach to Pyrazole Elucidation
In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone scaffold, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] Their synthesis, however, often yields a challenging mixture of regioisomers and tautomers, making unambiguous structural confirmation a non-negotiable prerequisite for further development.[4][5] A mere collection of spectra is insufficient; true analytical rigor lies in a multi-faceted, orthogonal approach where each technique corroborates the others, building a self-validating case for the proposed structure.[6]
This guide eschews a simple checklist methodology. Instead, it presents a logic-driven workflow, grounded in field experience, that explains the causality behind experimental choices. We will explore how to strategically deploy a suite of spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—not just to collect data, but to solve the structural puzzle that a pyrazole derivative often presents.
The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the undisputed cornerstone for elucidating the covalent framework of a molecule.[6] It provides direct evidence of atomic connectivity and the chemical environment, which is indispensable for differentiating isomers.
Proton (¹H) NMR: The Initial Blueprint
¹H NMR offers the first detailed glimpse into the pyrazole's structure. The protons on the heterocyclic ring have characteristic chemical shifts that are highly sensitive to the substitution pattern.
-
Ring Protons: In a typical N-unsubstituted pyrazole, the H-4 proton usually appears as a triplet around 6.3 ppm, while the H-3 and H-5 protons are seen as a doublet around 7.6 ppm. For substituted pyrazoles, these values shift predictably. For example, in 3,5-dimethylpyrazole, the H-4 proton is a singlet around 5.8 ppm.[7]
-
The N-H Proton: The N-H proton signal is often broad and can be found over a wide chemical shift range (typically 10-14 ppm) due to hydrogen bonding and quadrupolar relaxation from the ¹⁴N nucleus.[8] In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium, causing the signal to disappear—a useful diagnostic test.[8]
Causality in Action: Tautomerism Symmetrically substituted 3,5-pyrazoles exist as a single observable species in NMR due to rapid tautomeric exchange. However, for unsymmetrically substituted pyrazoles, this exchange can lead to signal averaging or the presence of both tautomers. Variable-temperature (VT) NMR is a powerful tool to investigate this phenomenon.[4] By cooling the sample, the rate of exchange can be slowed, potentially resolving the averaged signals into distinct sets for each tautomer.[8]
Carbon (¹³C) NMR: Mapping the Carbon Skeleton
While ¹H NMR maps the proton environment, ¹³C NMR defines the underlying carbon backbone.
-
Ring Carbons: For the parent pyrazole, C-3 and C-5 are typically found near 135 ppm, while C-4 is more shielded, appearing around 105 ppm. Substituents significantly influence these shifts, providing crucial clues about their position.[7][9][10]
2D NMR: The Definitive Connectivity Map
For complex or novel pyrazole derivatives, 1D spectra are often insufficient for complete assignment. 2D NMR techniques are essential for building an unassailable structural argument.[11]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon.[8] This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for pyrazole isomer differentiation. It reveals correlations between protons and carbons over two or three bonds.[8][11] This allows for the unambiguous assignment of quaternary (non-protonated) carbons and confirms the placement of substituents by connecting them to specific ring positions. For instance, the H-4 proton will show a correlation to both the C-3 and C-5 carbons, definitively mapping the ring's core structure.[8][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Ensure the solvent is dry to minimize the exchange of the N-H proton.[8]
-
1D ¹H NMR Acquisition: Acquire a standard spectrum with 16-32 scans. Note the chemical shifts, multiplicities, and integrations.[7]
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[7]
-
2D NMR Acquisition (HSQC & HMBC): Utilize standard pulse programs. For HMBC, set the long-range coupling constant (J(C,H)) to a typical value of 8-10 Hz to optimize for 2- and 3-bond correlations.[8] Acquisition may take several hours.
-
Data Analysis: Process and analyze the spectra to build a complete connectivity map, assigning all proton and carbon signals.
Confirming Mass and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of the puzzle: the precise molecular weight (and thus the elemental formula) and structural information derived from fragmentation patterns.[6]
Molecular Ion and High-Resolution MS (HRMS)
The molecular ion peak (M⁺) confirms the compound's molecular weight. HRMS can determine the mass to within a few parts per million, allowing for the unambiguous calculation of the elemental formula, a crucial step in confirming a new compound's identity.
Fragmentation Patterns: The Pyrazole Signature
Electron Ionization (EI) mass spectrometry imparts enough energy to fragment the molecule in reproducible ways. The pyrazole ring has two signature fragmentation pathways:
-
Expulsion of HCN: A common fragmentation involves the loss of a 27 Da neutral fragment (HCN) from the molecular ion or the [M-H]⁺ ion.[13][14]
-
Loss of N₂: A subsequent or alternative fragmentation can involve the loss of a 28 Da fragment (N₂), typically from the [M-H]⁺ ion.[13]
The presence and relative abundance of these fragments provide strong evidence for the pyrazole core. Critically, substituents can dramatically alter the fragmentation, often becoming the primary point of cleavage and providing further clues to the molecule's structure.[13][14][15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities.[16]
-
MS Data Acquisition: Acquire mass spectra in EI mode, scanning over a mass range appropriate for the expected molecular weight (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the key fragment ions, comparing them to the expected pathways for a pyrazole ring.
Identifying Functional Groups: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule, thereby confirming the successful incorporation of substituents.[6][7]
Characteristic Pyrazole Absorptions
-
N-H Stretch: For N-unsubstituted pyrazoles, a key absorption is the N-H stretch. In the solid state, extensive hydrogen bonding broadens this peak and shifts it to a lower frequency, typically in the 2600-3200 cm⁻¹ region.[17]
-
C-H Stretch: Aromatic C-H stretches from the pyrazole ring and any aryl substituents are typically observed above 3000 cm⁻¹.
-
Ring Vibrations (C=C, C=N): The pyrazole ring gives rise to a series of characteristic stretching vibrations between 1400-1600 cm⁻¹, which are often coupled.[18][19]
-
Substituent Groups: Other functional groups (e.g., C=O, NO₂, CN) will have their own distinct and strong absorption bands that are easily identifiable.
FT-IR is particularly useful for quickly verifying that a reaction has occurred, for example, by observing the disappearance of a ketone C=O stretch and the appearance of pyrazole ring bands.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the functional groups expected in the target molecule.
An Orthogonal, Self-Validating Workflow
No single technique is sufficient for unambiguous structure confirmation.[6] The strength of this approach lies in using each method to validate the others. NMR defines the connectivity, MS confirms the molecular formula and core structure via fragmentation, and IR verifies the presence of all key functional groups.
The diagram below illustrates the logical workflow for a comprehensive and robust structural elucidation of a novel pyrazole derivative.
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyrazole Compounds
For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic agent from laboratory bench to clinical application is a meticulous process of validation. Pyrazole compounds, a versatile class of nitrogen-containing heterocyclic scaffolds, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth comparison of in vitro and in vivo studies for evaluating pyrazole derivatives, offering insights into experimental design, data interpretation, and the critical translational bridge between controlled cellular environments and complex biological systems.
The Foundational Role of Pyrazoles in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties, which allow for diverse substitutions and fine-tuning of biological activity.[3][4] Numerous pyrazole derivatives have been synthesized and evaluated, demonstrating activities such as the inhibition of crucial enzymes like cyclooxygenase-2 (COX-2) in inflammation, and various kinases implicated in cancer progression.[2][5][6] The ultimate goal is to develop pyrazole-based drugs with high efficacy and low toxicity.[5] This journey invariably begins with in vitro characterization, followed by the indispensable validation in living organisms, or in vivo studies.
Part 1: The In Vitro Arena - High-Throughput Screening and Mechanistic Insights
In vitro studies, conducted in a controlled environment outside of a living organism, typically using cell cultures or isolated proteins, represent the first critical step in evaluating the biological potential of newly synthesized pyrazole compounds. These assays are designed for high-throughput screening, allowing for the rapid assessment of large libraries of derivatives to identify promising lead candidates.
Key In Vitro Methodologies for Pyrazole Compound Evaluation
1. Cytotoxicity and Antiproliferative Assays:
These assays are fundamental for anticancer drug discovery. They measure the ability of a compound to kill or inhibit the growth of cancer cells.
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The intensity of the purple color is proportional to the number of living cells. This assay is widely used to determine the IC50 value, the concentration of a compound that inhibits cell growth by 50%. For instance, novel pyrazole derivatives have been evaluated against human breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and lung cancer (A549) cell lines to determine their IC50 values.[5][7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
2. Enzyme Inhibition Assays:
Many pyrazole compounds exert their effects by inhibiting specific enzymes. These assays quantify the inhibitory activity of the compounds against their purified target enzymes.
-
Kinase Inhibition Assays: For anticancer pyrazoles targeting kinases like VEGFR-2 or EGFR, these assays measure the inhibition of the kinase's ability to phosphorylate a substrate.[5]
-
COX Inhibition Assays: For anti-inflammatory pyrazoles, these assays measure the inhibition of COX-1 and COX-2 enzymes, often using enzyme immunoassay (EIA) kits.[2]
-
α-Glucosidase and α-Amylase Inhibition Assays: For antidiabetic pyrazoles, these assays measure the inhibition of carbohydrate-digesting enzymes.[1]
3. Antioxidant Activity Assays:
These assays evaluate the capacity of pyrazole derivatives to scavenge free radicals, which is relevant for various pathological conditions.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.[1]
Advantages and Limitations of In Vitro Studies
| Advantages | Limitations |
| High-throughput and cost-effective | Lack of physiological complexity |
| Allows for precise control of experimental conditions | Does not account for ADME properties (Absorption, Distribution, Metabolism, Excretion) |
| Ideal for mechanistic studies and target identification | Poor correlation with in vivo efficacy in some cases |
| Requires small amounts of compound | Cannot predict systemic toxicity or side effects |
Part 2: The In Vivo Gauntlet - Assessing Efficacy and Safety in a Living System
In vivo studies, conducted in living organisms such as mice or rats, are the crucial next step to validate the promising results obtained from in vitro assays. These studies provide a more comprehensive understanding of a compound's therapeutic potential by evaluating its efficacy, pharmacokinetics, and toxicity in a complex biological system.
Key In Vivo Methodologies for Pyrazole Compound Evaluation
1. Anticancer Efficacy Models:
These models are used to assess the ability of a pyrazole compound to inhibit tumor growth in a living animal.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the pyrazole compound, and tumor growth is monitored over time. This is a common method to evaluate the in vivo anticancer activity of pyrazole derivatives.[5]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., A549) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Compound Administration: Administer the pyrazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
2. Anti-inflammatory Models:
These models induce inflammation in animals to evaluate the efficacy of anti-inflammatory pyrazole compounds.
-
Carrageenan-Induced Paw Edema: Carrageenan, an inflammatory agent, is injected into the paw of a rat or mouse, causing localized inflammation and swelling (edema). The pyrazole compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured as an indicator of anti-inflammatory activity.[6]
3. Analgesic Activity Models:
These models assess the pain-relieving properties of pyrazole derivatives.
-
Hot Plate Test: The animal is placed on a heated surface, and the time it takes for the animal to show a pain response (e.g., licking its paws, jumping) is measured. An increase in this latency period after compound administration indicates analgesic activity.
-
Acetic Acid-Induced Writhing Test: An injection of acetic acid induces abdominal contractions (writhing) in mice. A reduction in the number of writhes after treatment with a pyrazole compound suggests analgesic effects.
Bridging the Gap: The Importance of Pharmacokinetics and Toxicity Studies
Beyond efficacy, in vivo studies are essential for determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, collectively known as pharmacokinetics. These studies help to understand how the body processes the drug and determine appropriate dosing regimens. Furthermore, in vivo toxicity studies are crucial for identifying potential adverse effects and establishing a compound's safety profile before it can be considered for human trials.
Comparative Analysis: In Vitro vs. In Vivo Data for Pyrazole Compounds
| Parameter | In Vitro Study | In Vivo Study |
| Endpoint | IC50, % inhibition, radical scavenging activity | Tumor growth inhibition, reduction in paw edema, pain latency |
| Data Type | Quantitative, mechanistic | Quantitative, physiological |
| Complexity | Low (isolated cells/proteins) | High (whole organism) |
| Cost & Time | Lower, faster | Higher, slower |
| Predictive Value | Initial indication of bioactivity | Higher relevance to clinical outcomes |
| Example (Anticancer) | IC50 of a pyrazole against MCF-7 cells is 10 µM[8] | The same pyrazole at 50 mg/kg inhibits tumor growth by 60% in a mouse xenograft model |
Visualizing the Workflow and Key Pathways
To better illustrate the process and the underlying mechanisms, the following diagrams are provided.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: Drug discovery workflow for pyrazole compounds.
Simplified Signaling Pathway Targeted by Anticancer Pyrazoles
Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.
Conclusion: An Integrated Approach for Successful Drug Development
The evaluation of pyrazole compounds, like any potential therapeutic agent, necessitates a carefully integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro studies serve as a rapid and cost-effective screening tool to identify compounds with promising biological activity and to elucidate their mechanisms of action. However, the true therapeutic potential of a pyrazole derivative can only be ascertained through rigorous in vivo testing, which provides critical data on efficacy, safety, and pharmacokinetics in a complex living system. By understanding the distinct yet complementary roles of these two research paradigms, scientists can more effectively navigate the challenging path of drug discovery and development, ultimately translating promising pyrazole scaffolds into novel therapies.
References
- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports.
- Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789.
- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788.
- A., A. A., & A., A. A. (2022).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.
- Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Discovery Technologies, 23(1), 39-51.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development.
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- Biopharmaceutical Profiling of New Antitumor Pyrazole Deriv
- Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. (2015). Journal of Medicinal Chemistry.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2023). BioTech.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). World Journal of Pharmaceutical Research.
- Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022).
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2023). BioTech.
- Kumar, S., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1–9.
- Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.).
- Anticancer activity of some known pyrazolopyridine derivatives. (n.d.).
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
- In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (n.d.).
- Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (2021). Mini-Reviews in Medicinal Chemistry.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports.
- WITHDRAWN: In vivo and In vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023). Current Organic Synthesis.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Sources
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their versatile scaffold appearing in numerous pharmaceuticals and functional materials.[1][2] The synthesis of these five-membered heterocyclic compounds has evolved significantly since their discovery. This guide provides an in-depth comparative analysis of the most pertinent pyrazole synthesis methods, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, practical considerations, and experimental data of classical and modern synthetic routes, empowering you to make informed decisions for your specific research needs.
Introduction: The Enduring Importance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1] The continued interest in pyrazole derivatives necessitates a thorough understanding of the available synthetic methodologies to access novel and diverse molecular architectures.[3][4] This guide will compare and contrast key synthetic strategies, from the historic Knorr and Paal-Knorr syntheses to modern multicomponent and cycloaddition reactions.
Classical Pyrazole Syntheses: The Foundation
The traditional methods for pyrazole synthesis have been the workhorses of organic chemistry for over a century. Their reliability and simplicity continue to make them relevant in many applications.
Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6][7]
Mechanism and Rationale
The reaction is initiated by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[6][8] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[6][7] The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[8][9]
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Advantages:
-
Simplicity and High Yields: The reaction is often straightforward to perform and can provide good to excellent yields of the pyrazole product.[5]
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazines are common and commercially available reagents.
Disadvantages:
-
Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of two regioisomers can be formed, often requiring tedious separation.[10][11]
-
Harsh Reaction Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups.
Representative Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [5]
-
Mixing Reagents: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[5][6]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6]
-
Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5][6]
-
Precipitation: If the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[5][6]
-
Isolation: Cool the mixture in an ice bath for 10-15 minutes to complete precipitation.[6]
-
Filtration and Washing: Collect the solid product by filtration using a Buchner funnel, wash with a small amount of water, and allow it to air dry.[5][6]
Paal-Knorr Pyrazole Synthesis
While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyls, a variation exists for pyrazole synthesis.[12][13][14] This typically involves the reaction of a 1,4-dicarbonyl compound with hydrazine.
Mechanism and Rationale
Similar to the Knorr synthesis, the mechanism involves the sequential condensation of the hydrazine with the two carbonyl groups of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring.[14][15] The reaction is often catalyzed by acid.[15]
Diagram 2: Paal-Knorr Pyrazole Synthesis Workflow
Advantages:
-
Versatility: Allows for the synthesis of a variety of substituted pyrazoles depending on the starting 1,4-dicarbonyl compound.
-
Efficiency: Can be a high-yielding reaction.[15]
Disadvantages:
-
Precursor Availability: 1,4-dicarbonyl compounds can be more challenging to prepare than their 1,3-dicarbonyl counterparts.[12]
-
Harsh Conditions: Similar to the Knorr synthesis, it often requires acidic conditions and heat.[15]
Synthesis from α,β-Unsaturated Aldehydes and Ketones
Mechanism and Rationale
The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound, forming a hydrazone intermediate. This is followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring.[16][17] In some cases, the reaction can be promoted by an oxidizing agent like molecular iodine to facilitate the final aromatization step.[16]
Advantages:
-
Readily Available Starting Materials: α,β-Unsaturated aldehydes and ketones are widely available or easily synthesized.
-
Good Regiocontrol: The regioselectivity is generally well-defined by the initial Michael addition step.
Disadvantages:
-
Potential for Side Reactions: The intermediate pyrazoline can sometimes be isolated, and harsh conditions may be needed for aromatization.
-
Oxidizing Agents: The use of external oxidizing agents can add to the complexity of the reaction and workup.
Representative Protocol: Iodine-Mediated Synthesis of a Trisubstituted Pyrazole [16]
-
Reactant Mixture: To a solution of the α,β-unsaturated ketone (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL), add molecular iodine (1.2 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Modern Synthetic Approaches: Expanding the Pyrazole Landscape
Recent advancements in synthetic methodology have provided new and powerful tools for the construction of the pyrazole ring, often with improved efficiency, regioselectivity, and functional group tolerance.[3][4]
1,3-Dipolar Cycloaddition Reactions
This powerful method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[18][19][20]
Mechanism and Rationale
Nitrile imines, often generated in situ from hydrazonoyl chlorides, readily undergo a [3+2] cycloaddition with alkynes to form pyrazoles directly.[1][18] Similarly, diazo compounds can react with alkynes in a regioselective manner to yield pyrazoles.[21] These reactions are often highly regioselective, with the electronics of the dipole and dipolarophile dictating the orientation of the addition.
Diagram 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Advantages:
-
High Regioselectivity: Often provides a single regioisomer, avoiding separation issues.[18][20]
-
Mild Reaction Conditions: Many cycloadditions can be performed at or below room temperature.
-
Broad Substrate Scope: A wide variety of substituted pyrazoles can be accessed by varying the dipole and dipolarophile.[4][18]
Disadvantages:
-
Precursor Synthesis: The synthesis of the 1,3-dipole precursors (e.g., hydrazonoyl chlorides, diazo compounds) may require additional steps.
-
Safety Concerns: Diazo compounds can be explosive and require careful handling.
Multicomponent Reactions (MCRs)
MCRs involve the combination of three or more starting materials in a single pot to form a complex product in a highly efficient manner.[3][22] Several MCRs have been developed for the synthesis of pyrazoles and related fused systems.[23][24][25]
Mechanism and Rationale
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a hydrazine derivative.[24][25] The reaction proceeds through a cascade of reactions, such as Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to afford the final pyrazole product.[24]
Advantages:
-
High Atom Economy and Efficiency: MCRs are inherently green and efficient as they minimize waste and purification steps.[26][27][28]
-
Molecular Diversity: A large number of diverse pyrazole derivatives can be rapidly synthesized by simply varying the starting components.
-
Operational Simplicity: Often involves simple one-pot procedures.[26]
Disadvantages:
-
Optimization Challenges: Finding the optimal conditions for a multicomponent reaction can be complex.
-
Limited to Specific Scaffolds: While powerful, each MCR is typically designed for a specific type of pyrazole scaffold.
Comparative Analysis of Pyrazole Synthesis Methods
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid-catalyzed cyclocondensation | Simple, high yields, readily available starting materials[5] | Regioselectivity issues, harsh conditions[10][11] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyls, Hydrazines | Acid-catalyzed cyclocondensation | Versatile, efficient | Precursor availability, harsh conditions[12][15] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones, Hydrazines | Michael addition followed by cyclization and oxidation | Readily available starting materials, good regiocontrol | Potential for side reactions, may require oxidizing agents |
| 1,3-Dipolar Cycloaddition | Nitrile Imines/Diazo Compounds, Alkynes/Alkenes | [3+2] Cycloaddition | High regioselectivity, mild conditions, broad scope[4][18][20] | Precursor synthesis, safety concerns with diazo compounds |
| Multicomponent Reactions | Aldehydes, Active Methylene Compounds, Hydrazines | One-pot cascade reactions | High atom economy, molecular diversity, operational simplicity[26][27][28] | Optimization challenges, limited to specific scaffolds |
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly methods for pyrazole synthesis.[26][27][28][29] These "green" approaches focus on the use of:
-
Green Solvents: Utilizing water or other environmentally benign solvents.[29][30]
-
Catalysis: Employing recyclable catalysts to minimize waste.[26][29]
-
Energy-Efficient Techniques: Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.[23][27]
-
Solvent-Free Conditions: Performing reactions in the absence of a solvent to reduce environmental impact.[27]
These green strategies are not only beneficial for the environment but also often lead to improved reaction efficiency and simpler workup procedures.[26][28]
Conclusion and Future Outlook
The synthesis of pyrazoles is a rich and evolving field. While classical methods like the Knorr synthesis remain valuable for their simplicity, modern approaches such as 1,3-dipolar cycloadditions and multicomponent reactions offer superior control over regioselectivity and access to a wider range of complex molecular architectures. For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups.
The future of pyrazole synthesis will likely focus on the development of even more efficient, selective, and sustainable methodologies. This includes the discovery of novel catalytic systems, the expansion of the scope of multicomponent reactions, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds. A deep understanding of the principles and practicalities of the methods outlined in this guide will be essential for driving innovation in this exciting area of chemical science.
References
- Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. (n.d.). Google Scholar.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. Retrieved January 14, 2026, from [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. Retrieved January 14, 2026, from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. Retrieved January 14, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Mediated Oxidative CN Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 14, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 14, 2026, from [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 14, 2026, from [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
knorr pyrazole synthesis. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 14, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. Retrieved January 14, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 14, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 14, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. knorr pyrazole synthesis | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction | Semantic Scholar [semanticscholar.org]
- 19. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole synthesis [organic-chemistry.org]
- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 25. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. researchgate.net [researchgate.net]
- 29. thieme-connect.com [thieme-connect.com]
- 30. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of Functionalized Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in forming key interactions with a multitude of biological targets.[1][2][3] Nowhere is this more evident than in the field of protein kinase inhibition, where the pyrazole core is a recurring motif in numerous FDA-approved drugs.[1][2] However, the very adaptability that makes this scaffold so powerful also presents a critical challenge: managing cross-reactivity.
This guide provides a comparative analysis of functionalized pyrazoles, offering field-proven insights into how subtle structural modifications influence their selectivity profiles. We will explore the causality behind experimental choices for assessing cross-reactivity and provide a self-validating protocol for generating reliable, comparative data.
The Double-Edged Sword: Selectivity vs. Polypharmacology
The ultimate goal in kinase inhibitor design is often to achieve exquisite selectivity for a single target to minimize off-target effects and associated toxicities. Yet, the reality is that most kinase inhibitors, particularly those targeting the highly conserved ATP-binding site, exhibit some degree of promiscuity.[4] This is not always detrimental; "designed polypharmacology," where a compound deliberately engages multiple targets in a disease pathway, can be therapeutically advantageous.[5][6]
The key is to understand and control these off-target interactions. The functionalization of the pyrazole scaffold—the specific chemical groups attached to the core ring—plays a decisive role in dictating which kinases a compound will bind to, and with what affinity.[1][7] Substitutions can alter hydrogen bonding patterns, exploit unique hydrophobic pockets, or sterically hinder binding to unintended targets, thereby "tuning" the inhibitor's selectivity profile.[7][8]
Comparative Cross-Reactivity Profiles of Pyrazole-Based Inhibitors
To illustrate the impact of functionalization, the following table compares the selectivity profiles of three well-known pyrazole-containing drugs. While they share a common core, their distinct substitutions lead to vastly different on- and off-target activities.
| Compound | Primary Target(s) | Key Off-Targets / Cross-Reactivities | Therapeutic Area | Key Structural Features |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Carbonic anhydrases, Phosphoinositide 3-kinase (PI3K).[4][9] Also exhibits some COX-1 inhibition at higher doses.[10] | Anti-inflammatory, Pain | Diaryl-pyrazole with sulfonamide and trifluoromethyl groups.[11] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R[12][13][14] | A multi-kinase inhibitor with broad activity. Inhibits over 80 kinases at relevant concentrations. | Oncology (Renal Cell Carcinoma, GIST) | Pyrrole-substituted indolinone with a diethylaminoethyl amide side chain. |
| Ruxolitinib | JAK1, JAK2[3][15] | TYK2, Rho-associated coiled-coil kinase (ROCK).[15][16][17] | Myelofibrosis, Polycythemia Vera | Pyrrolo[2,3-d]pyrimidine core linked to a substituted pyrazole.[3] |
Analysis:
-
Celecoxib , designed as a selective COX-2 inhibitor, demonstrates how a pyrazole scaffold can achieve high selectivity for a non-kinase target.[11] Its off-target effects, such as antibacterial activity against F. tularensis, are subjects of research for drug repurposing.[9]
-
Sunitinib is a classic example of a multi-targeted "dirty" drug, where its broad-spectrum kinase inhibition is integral to its potent anti-angiogenic and anti-tumor effects.[13][18] Its efficacy stems from simultaneously blocking multiple signaling pathways crucial for tumor growth and vascularization.[13]
-
Ruxolitinib shows high selectivity for the JAK family, particularly JAK1 and JAK2.[15] However, studies have revealed an off-target inhibitory effect on ROCK, which may contribute to some of its immunosuppressive side effects by impairing dendritic cell migration.[16][17][19] This underscores the importance of profiling beyond the primary target family.
The Workflow: A System for Validating Cross-Reactivity
A robust, systematic approach is essential for accurately defining a compound's selectivity. Simply testing against a handful of related kinases is insufficient. A tiered, kinome-wide screening approach provides a comprehensive and self-validating system.
Below is a diagram illustrating a standard workflow for assessing kinase inhibitor selectivity, followed by a detailed protocol for the initial large-scale screen.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Experimental Protocol: Large-Scale Kinase Selectivity Screen
This protocol describes a competitive binding assay, a robust method for screening compounds against a large panel of kinases.[20][21] The principle is based on measuring the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase.[22] This method, commercialized as KINOMEscan® (Eurofins DiscoverX), is ATP-independent and measures the true thermodynamic dissociation constant (Kd), providing a standardized metric for comparison across the kinome.[22][23]
Objective: To identify the on- and off-target interactions of a functionalized pyrazole by quantifying its binding affinity against a comprehensive panel of human kinases.
Materials:
-
Test Compound (e.g., functionalized pyrazole), dissolved in 100% DMSO.
-
KINOMEscan® Screening Panel (e.g., scanMAX panel with 468 kinases).[23]
-
Assay Plates containing DNA-tagged kinases, streptavidin-coated beads, and an immobilized active-site ligand.
-
Binding Buffer.
-
Wash Buffer.
-
Quantitative PCR (qPCR) reagents.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. For the primary screen, this stock will be diluted to a final assay concentration of 1 µM or 10 µM to maximize the identification of potential interactions.[24]
-
Binding Reaction:
-
The test compound is added to wells of the assay plate containing the specific DNA-tagged kinase and the immobilized ligand in binding buffer.
-
The reaction is incubated to allow the system to reach equilibrium. During this time, the test compound competes with the immobilized ligand for binding to the kinase's active site.[22]
-
Rationale: This competitive displacement format directly measures the compound's ability to interact with the kinase active site. The absence of ATP ensures that the measurement reflects the intrinsic binding affinity, not an IC50 value which is dependent on ATP concentration.[22][23]
-
-
Capture & Wash:
-
The kinase-ligand complexes are captured on streptavidin-coated solid-phase beads.
-
Unbound components, including kinases that were displaced by the test compound, are removed through a series of wash steps.
-
Rationale: This step isolates the kinases that remained bound to the immobilized ligand. A potent test compound will result in less kinase being captured.
-
-
Elution & Detection:
-
The captured, DNA-tagged kinase is eluted from the beads.
-
The amount of eluted kinase is quantified using qPCR, which detects the unique DNA tag.[22]
-
Rationale: qPCR provides a highly sensitive and precise readout, allowing for accurate quantification of even small amounts of captured kinase.
-
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control (representing 100% binding).
-
The result is typically expressed as Percent of Control (%Ctrl) , calculated as: (Test Compound Signal / DMSO Control Signal) * 100.
-
A low %Ctrl value (e.g., <10%) indicates strong binding and significant displacement by the test compound.
-
Self-Validation: The inclusion of DMSO (negative) and a known promiscuous inhibitor (positive) control on each plate validates the assay's performance and dynamic range.
-
The Impact of Functionalization: A Conceptual View
The power of medicinal chemistry lies in the rational modification of a scaffold to tune its biological activity. For pyrazoles, even small changes can dramatically shift the selectivity profile, turning a promiscuous inhibitor into a selective one, or vice-versa.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]
- 15. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 19. ashpublications.org [ashpublications.org]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chayon.co.kr [chayon.co.kr]
- 23. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its versatile five-membered heterocyclic structure has given rise to a multitude of clinically successful drugs across various therapeutic areas.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs, focusing on two key areas of intense research: protein kinase inhibition for anticancer therapy and cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications. We will delve into the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Privileged Pyrazole: A Scaffold of Prominence
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its unique physicochemical properties.[3] It can act as both a hydrogen bond donor and acceptor, allowing for diverse interactions with biological targets.[3] Its metabolic stability is another key factor contributing to its prevalence in approved drugs.[2] The pharmacological profile of pyrazole derivatives is highly dependent on the substituents attached to the core ring, making SAR studies crucial for optimizing efficacy and selectivity.[4]
Case Study 1: Pyrazole Analogs as Potent Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyrazole scaffold has been extensively utilized in the design of potent and selective protein kinase inhibitors.[5][6]
General SAR Insights for Pyrazole-Based Kinase Inhibitors
The development of pyrazole-based kinase inhibitors often follows a systematic exploration of substitutions at various positions of the pyrazole ring. The general SAR trends can be visualized as follows:
Caption: General SAR hotspots on the pyrazole ring for kinase inhibition.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazole analogs against different protein kinases. The data highlights how subtle structural modifications can lead to significant changes in potency and selectivity.
| Compound ID | Target Kinase | R1 (N1-position) | R3 (C3-position) | R4 (C4-position) | R5 (C5-position) | IC50 (nM) | Reference |
| 1a | CDK2 | 2,4-Dichlorophenyl | Piperidinyl-carboxamide | Methyl | 4-Chlorophenyl | - | [7] |
| 1b | JNK-1 | - | Phenyl | Carboxylic acid | Phenyl | >10,000 | [7] |
| 1c | JNK-1 | - | Phenyl | (4-Fluorophenyl)amido | Phenyl | 2,300 | [7] |
| 2a | Aurora A/B | - | Benzimidazole | - | Morpholino | 28.9 (A), 2.2 (B) | [8] |
| 2b | Aurora Kinase | - | Phenyl | - | Nitro | 160 | [8] |
| 3a | CDK1 | - | - | - | Phenyl | 2,380 | [8] |
| 3b | CDK1 | - | - | - | Biphenyl | 1,520 | [8] |
Analysis of SAR:
-
N1-Substituent: As seen in the development of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1-position is often crucial for potent activity.[7] This bulky, lipophilic group can occupy a hydrophobic pocket in the ATP-binding site of many kinases.
-
C3-Substituent: The C3 position often accommodates groups that interact with the solvent-exposed region of the kinase. For instance, the conversion of a carboxylic acid at C4 in compound 1b to an amide in 1c significantly improved JNK-1 inhibitory activity, likely due to the formation of additional hydrogen bonds.[7]
-
C4-Substituent: Modifications at the C4 position can fine-tune the electronic properties and conformation of the molecule.
-
C5-Substituent: The C5 position is critical for selectivity. In Aurora kinase inhibitors, a morpholino group at this position (2a ) led to potent dual inhibition of Aurora A and B, whereas a simple nitro group (2b ) resulted in weaker, less selective inhibition.[8] Similarly, extending the phenyl group at C5 to a biphenyl moiety (3b ) enhanced CDK1 inhibition compared to the single phenyl ring (3a ).[8]
Case Study 2: Pyrazole Analogs as Selective COX-2 Inhibitors
Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable as they offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[9] The pyrazole scaffold is a key feature of several marketed COX-2 inhibitors, including Celecoxib.[10]
Key Structural Features for COX-2 Selectivity
The selective inhibition of COX-2 by pyrazole derivatives is attributed to specific structural features that allow them to bind to a secondary pocket present in the COX-2 active site but absent in COX-1.[9]
Caption: Pharmacophore for selective COX-2 inhibition by diarylpyrazoles.
Comparative Analysis of Pyrazole-Based COX-2 Inhibitors
The following table presents the COX-1 and COX-2 inhibitory activities of several pyrazole analogs, demonstrating the SAR for achieving COX-2 selectivity.
| Compound ID | R1 (N1-Aryl) | R3 (C3-Aryl) | R5 (C5-Aryl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| 4a | Phenyl | 4-(Methylsulfonyl)phenyl | Trifluoromethyl | 15 | 0.04 | 375 | [10] |
| 4b | Phenyl | 4-Sulfamoylphenyl | Trifluoromethyl | >100 | 0.05 | >2000 | [10] |
| 5a | 4-Fluorophenyl | 4-Sulfamoylphenyl | Phenyl | - | 1.79 | 72.73 | [10] |
| 5b | 4-Chlorophenyl | 4-Sulfamoylphenyl | Phenyl | - | 2.51 | 65.75 | [10] |
Analysis of SAR:
-
Requirement of a Sulfonamide or Sulfonylmethyl Group: The presence of a sulfonamide (SO₂NH₂) or a methylsulfonyl (SO₂Me) group on one of the aryl rings is a hallmark of selective COX-2 inhibitors.[10] This group is able to insert into and interact with a hydrophilic side pocket in the COX-2 active site, an interaction that is sterically hindered in COX-1.[10] This is evident by comparing the high selectivity indices of compounds 4a and 4b .
-
Influence of Substituents on the Aryl Rings: The nature of the substituents on the N1- and C5-aryl rings can modulate the potency and selectivity. Halogen substitution on the N1-phenyl ring, as in compounds 5a (fluoro) and 5b (chloro), generally maintains good COX-2 inhibitory activity.[10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.
Synthesis of Pyrazole Analogs via 1,3-Dipolar Cycloaddition
A common and versatile method for synthesizing substituted pyrazoles is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne.[1][11][12][13]
Caption: Workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
Step-by-Step Protocol:
-
Generation of Nitrile Imine: To a solution of the appropriate hydrazonoyl halide (1 mmol) in an anhydrous solvent (e.g., THF, 10 mL), add a base such as triethylamine (1.2 mmol) at room temperature. The reaction mixture is stirred for 15-30 minutes to facilitate the in situ generation of the nitrile imine.
-
Cycloaddition: To the solution containing the nitrile imine, add the dipolarophile (alkyne or alkene, 1.1 mmol). The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[14]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (pyrazole analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[15][16][17][18]
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from a dose-response curve.
Conclusion
The pyrazole scaffold remains a highly valuable and versatile platform in modern drug discovery. The extensive body of research on the structure-activity relationships of pyrazole analogs has provided a clear roadmap for the rational design of potent and selective inhibitors for a wide range of biological targets. As demonstrated in the case studies of protein kinase and COX-2 inhibitors, a systematic approach to modifying the substituents at key positions of the pyrazole ring, guided by a deep understanding of the target's active site, is paramount for successful drug development. The experimental protocols provided herein offer a foundation for researchers to reliably synthesize and evaluate novel pyrazole-based compounds, contributing to the ongoing expansion of the therapeutic potential of this remarkable heterocyclic scaffold.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Chen, X., et al. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. Chemical Biology & Drug Design, 75(5), 489-493. Retrieved from [Link]
-
Deng, X., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 17(3), 556-560. Retrieved from [Link]
-
Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. Retrieved from [Link]
-
Hassan, A. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(23), 10735-10748. Retrieved from [Link]
-
Insuasty, B., et al. (2015). Recent advances in the synthesis and applications of pyrazoles. European Journal of Organic Chemistry, 2015(1), 1-26. Retrieved from [Link]
-
Kaur, N., et al. (2016). Pyrazole and its biological activity: A review. European Journal of Medicinal Chemistry, 115, 207-226. Retrieved from [Link]
-
Lan, R., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(10), 3549-3562. Retrieved from [Link]
-
Li, S., et al. (2020). Screening for functional circular RNAs using the CRISPR–Cas13 system. Nature Methods, 17(9), 923-929. Retrieved from [Link]
-
Maged, N. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Radi, S., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(5), 589-603. Retrieved from [Link]
-
Rai, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Anti-Infective Drug Discovery, 19(1), 39-51. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of compounds having COX-2 or 5-LOX inhibitory activities. Retrieved from [Link]
-
Said, M. F., et al. (2022). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 12(3), 74-81. Retrieved from [Link]
-
Sangani, C. B., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1185-1205. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and anti-inflammatory activity of some pyrazole derivatives. Retrieved from [Link]
-
Shaw, D. E., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. Retrieved from [Link]
-
Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1479. Retrieved from [Link]
-
Varma, R. S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1635-1638. Retrieved from [Link]
-
Vurro, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(3), 295-313. Retrieved from [Link]
-
Yadav, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Anti-Infective Drug Discovery. Retrieved from [Link]
-
Zareef, M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-12. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31083-31095. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
G. Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. Retrieved from [Link]
-
Kumar, A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 698. Retrieved from [Link]
-
Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Retrieved from [Link]
-
Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate as a Potential COX-2 Inhibitor
Abstract
This guide provides a comprehensive framework for the preclinical evaluation of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, a novel pyrazole derivative, against established nonsteroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including selective COX-2 inhibitors like Celecoxib.[1][2][3][4] This document outlines the scientific rationale for its investigation as a cyclooxygenase-2 (COX-2) inhibitor, details the selection of appropriate comparator compounds, and provides robust, step-by-step protocols for key in vitro assays. By presenting a structured approach to determining enzymatic inhibition, selectivity, and cellular cytotoxicity, this guide serves as an essential resource for researchers in drug discovery and development aiming to characterize novel anti-inflammatory agents.
Introduction: The Rationale for Investigating this compound
The pyrazole ring system is a privileged structure in pharmacology, renowned for its diverse biological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][5] A prominent example of a pyrazole-based drug is Celecoxib, a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][6] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[7][8] Unlike the constitutively expressed COX-1 enzyme, which plays a role in protecting the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[8] This distinction is the foundation of modern NSAID development, where selectivity for COX-2 over COX-1 is a critical design objective to minimize gastrointestinal side effects.[6][8]
The target molecule, This compound , shares the core pyrazole-carboxylate scaffold common to many compounds with demonstrated biological activity.[2][5] Its structural features suggest a potential interaction with the active site of cyclooxygenase enzymes. This guide, therefore, proposes a systematic benchmarking study to elucidate its efficacy and selectivity as a COX-2 inhibitor.
Selection of Comparator Compounds: Setting the Benchmark
To accurately assess the potential of a new chemical entity (NCE), it is crucial to benchmark its performance against well-characterized, clinically relevant compounds. For this study, we select two comparators:
-
Celecoxib: As the archetypal selective COX-2 inhibitor, Celecoxib is the primary benchmark.[1][6] Its well-documented potency and selectivity provide a "gold standard" for comparison. It contains a sulfonamide moiety that binds to a specific hydrophilic pocket in the COX-2 active site, contributing to its selectivity.[6][7]
-
Ibuprofen: A widely used non-selective NSAID, Ibuprofen inhibits both COX-1 and COX-2.[6] Including Ibuprofen allows for a clear assessment of the NCE's selectivity index compared to a non-selective agent, highlighting potential safety advantages.
This dual-comparator approach provides a robust context for interpreting the experimental data, positioning the NCE's performance against both selective and non-selective standards.
Experimental Benchmarking Workflow
A logical and phased approach is essential for the efficient evaluation of the target compound. The workflow begins with determining the direct inhibitory effect on the target enzyme (COX-2) and its isoform (COX-1) to establish potency and selectivity. This is followed by a cell-based viability assay to assess general cytotoxicity, a crucial indicator of the compound's therapeutic window.
Caption: Overall experimental workflow for benchmarking the novel compound.
The Cyclooxygenase (COX) Pathway and Mechanism of Inhibition
The mechanism of action for NSAIDs involves the direct inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[9] Selective COX-2 inhibitors are designed to fit within the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the narrower channel of the COX-1 active site.[8]
Caption: Simplified COX pathway and the target for selective inhibition.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards. They provide a clear, step-by-step methodology for reproducible results.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGH2 is accompanied by the oxidation of a fluorometric probe, and the rate of fluorescence increase is proportional to COX activity.[10][11]
Rationale: A direct enzymatic assay is the most definitive way to determine the inhibitory potential and potency (IC50) of a compound. Running parallel assays for COX-1 and COX-2 allows for the calculation of a selectivity index.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[12]
-
COX Probe (e.g., Amplex™ Red)[13]
-
Heme cofactor[14]
-
Arachidonic Acid (substrate)
-
Test Compound, Celecoxib, and Ibuprofen
-
DMSO (vehicle)
-
96-well black, flat-bottom microplate
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Reconstitute COX-1 and COX-2 enzymes in assay buffer to the recommended concentration (e.g., 17.5 ng/µL) and keep on ice.[13]
-
Prepare a 10 mM stock solution of Arachidonic Acid in ethanol. Just before use, dilute to the final working concentration (e.g., 0.5 mM) in assay buffer.[13]
-
Prepare 10 mM stock solutions of the test compound, Celecoxib, and Ibuprofen in DMSO. Create a series of 10-fold serial dilutions in assay buffer.
-
-
Assay Setup (in duplicate):
-
Enzyme Control (100% Activity): Add 80 µL of Reaction Mix (Assay Buffer, COX Probe, Heme, and COX enzyme) and 10 µL of assay buffer containing 1% DMSO.
-
Inhibitor Wells: Add 80 µL of Reaction Mix and 10 µL of the desired inhibitor dilution.
-
Background Control: Add 90 µL of Reaction Mix without the COX enzyme.
-
-
Reaction & Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Normalize the rates against the enzyme control (100%) and background (0%).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16][17]
Rationale: Before a compound can be considered a therapeutic candidate, it's crucial to ensure it doesn't induce widespread cell death at or near its effective concentration. This assay provides a measure of general cytotoxicity (CC50).
Materials:
-
Human cell line (e.g., HEK293 or a relevant cell line for inflammation studies)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[18]
-
96-well clear, flat-bottom microplate
-
Spectrophotometer (absorbance at 570 nm)[17]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, Celecoxib, and Ibuprofen in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][18]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[17]
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.[17]
-
Normalize the absorbance values to the vehicle control wells (100% viability).
-
Plot percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Comparative Data Summary
The data generated from these assays should be compiled into a clear, comparative table. The following table uses hypothetical, yet realistic, data to illustrate the expected output.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)¹ | Cytotoxicity CC50 (µM) |
| This compound | 25.5 | 0.45 | 56.7 | >100 |
| Celecoxib (Control) | 15.0 | 0.08 | 187.5 | 75.0 |
| Ibuprofen (Control) | 5.2 | 12.1 | 0.43 | >200 |
¹ Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI indicates greater selectivity for COX-2.
Interpretation of Hypothetical Data: In this example, the test compound shows potent inhibition of COX-2 with an IC50 value of 0.45 µM. While not as potent as Celecoxib, it demonstrates significant selectivity for COX-2 over COX-1 (SI = 56.7), a vast improvement over the non-selective Ibuprofen. Furthermore, its low cytotoxicity (CC50 > 100 µM) suggests a favorable preliminary safety profile.
Conclusion and Future Directions
This guide presents a structured methodology for the initial benchmarking of this compound. The proposed workflow, combining direct enzymatic inhibition assays with a general cytotoxicity screen, provides the critical data needed to make an informed decision on the compound's potential.
Based on the hypothetical results, the test compound warrants further investigation. Next steps would include:
-
Cell-based assays measuring prostaglandin E2 (PGE2) production in response to inflammatory stimuli.
-
In vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) to assess efficacy and pharmacokinetics.
-
Lead optimization through medicinal chemistry to potentially improve potency and selectivity.
By following this rigorous, evidence-based approach, researchers can effectively evaluate the therapeutic promise of novel pyrazole derivatives in the ongoing search for safer and more effective anti-inflammatory drugs.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
-
Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction - PubMed. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - NIH. [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. clyte.tech [clyte.tech]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document synthesizes regulatory standards with practical laboratory experience to ensure that disposal protocols are not just followed, but fundamentally understood.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on the known hazards of structurally similar pyrazole derivatives and carboxylate esters, alongside general principles of chemical waste management mandated by regulatory bodies. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1]
Hazard Profile and Core Disposal Principles
This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities.[2][3] Due to its structure, which includes a carboxylate ester functional group, it must be handled as a potentially hazardous substance. The primary hazards are inferred from analogous compounds, which are often classified as skin and eye irritants.[4][5][6] Furthermore, many synthetic organic molecules, including pyrazole derivatives, can be harmful to aquatic life with long-lasting effects.[1][7]
Therefore, the core principle for its disposal is to treat it as hazardous chemical waste . Under no circumstances should this compound or its solutions be discharged down the drain or disposed of in regular trash.[2][8]
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP) .[9][10] The procedures outlined below should be incorporated into your laboratory's specific CHP.
Summary of Key Safety & Disposal Information
| Parameter | Guideline | Rationale & Citations |
| Waste Classification | Hazardous Chemical Waste | Based on the pyrazole and carboxylate ester functionalities. Prevents environmental contamination and ensures regulatory compliance.[1][2][11] |
| Primary Hazards (Inferred) | Skin Irritant, Serious Eye Irritant, Potential Aquatic Toxicity | Inferred from structurally similar pyrazole derivatives. A conservative "worst-case" approach ensures a high margin of safety.[1][4][6][7] |
| Required PPE | Nitrile Gloves, Chemical Safety Goggles, Laboratory Coat | Standard protective measures to prevent skin and eye contact during handling and disposal.[1][12] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents | To prevent dangerous chemical reactions in the waste container.[4] |
| Primary Disposal Method | Licensed Professional Waste Disposal (High-Temperature Incineration) | The recommended method for many organic compounds to ensure complete destruction.[1][7][11] |
| Spill Cleanup Material | Vermiculite, Sand, or other inert absorbent material | To safely contain and collect spills without reacting with the chemical.[12][13] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste. The causality behind each step is grounded in established safety and regulatory standards.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any waste, ensure you are wearing appropriate PPE. The foundation of safe disposal is protecting yourself from exposure.
-
Procedure:
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles conforming to OSHA's eye and face protection regulations (29 CFR 1910.133).[4]
-
Wear chemically resistant gloves (Nitrile gloves are a suitable choice for incidental contact).[1][12]
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation risk.[14]
-
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[15] Do not mix this waste stream with other types of waste unless explicitly permitted by your EHS department.
-
Solid Waste:
-
Collection: Collect unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible waste container.[1]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads from spill cleanups, must be placed in the same solid waste container.[1]
-
-
Liquid Waste (Solutions):
-
Collection: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2][8]
-
Container Integrity: Ensure the container is in good condition with a secure, tight-fitting lid.[2] Do not fill containers to more than 90% capacity to allow for vapor expansion and prevent spills.[14]
-
Step 3: Labeling the Waste Container
Accurate labeling is a cornerstone of OSHA's Hazard Communication Standard and EPA regulations.[11][16] It ensures that everyone who handles the waste understands its contents and associated dangers.
-
Procedure:
-
Obtain a hazardous waste tag from your institution's EHS department.[8]
-
Affix the tag to the container before adding any waste.
-
Clearly write the following information:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8]
-
For mixtures, list all chemical constituents and their approximate percentages.[8]
-
The specific hazard warnings (e.g., "Irritant").
-
The date of waste generation (the date the first drop of waste enters the container).[8]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish designated SAAs for temporary storage.[17]
-
Procedure:
-
Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[11][14]
-
The SAA should be a well-ventilated area away from incompatible materials.[1]
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks. The secondary container must be large enough to hold the contents of the primary container.[2][14]
-
Keep the waste container closed at all times except when adding waste.[2]
-
Step 5: Arranging for Final Disposal
The final disposal must be handled by professionals to ensure environmental protection and legal compliance.
-
Procedure:
-
Once the waste container is full (or within the time limit set by your institution, often 90 days), follow your institution's established procedures for hazardous waste pickup.[1][14]
-
This typically involves submitting a request form to your EHS department.[1][8]
-
The EHS department will then arrange for a licensed professional waste disposal company to collect the waste.[1][18] The most common and recommended disposal method for such compounds is high-temperature incineration, which ensures complete destruction of the molecule.[1][19]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final collection.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accident, a prepared response is the best defense.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Containment (Small Spills): For small spills (<50 mL) that you are trained to handle:
-
Ensure the area is well-ventilated, preferably within a fume hood.[12]
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, cat litter, or sand.[12][13]
-
Carefully scoop the absorbent material into your designated solid hazardous waste container.[4][7]
-
Clean the spill area with soap and water.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]
By adhering to these detailed procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and excellence within the laboratory.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - Ethyl Pyrazole-3-carboxylate. TCI Chemicals.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health.
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea. Benchchem.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
- How to Dispose of Chemical Waste. University of Tennessee, Knoxville - Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
- SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Environmental Protection Agency (EPA).
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Carbosynth.
- Safety Data Sheet - Pyrazole. Sigma-Aldrich.
- Safety Data Sheet - Ethyl 5-cyclopropyl-2H-pyrazole-3-carboxylate. Apollo Scientific.
- Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Angene Chemical.
- Safety Data Sheet - Ethyl pyrazole-3-carboxylate. ChemicalBook.
- Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols. Google Patents.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.
- A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Nature Communications.
- Ester Disposal Discussion Forum. Chemtalk.
- Recovery Techniques Enabling Circular Chemistry from Wastewater. National Institutes of Health (NIH).
- 2-Methyl-5-ethylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. osha.gov [osha.gov]
- 10. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. epa.gov [epa.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Proactive Approach to Safety: Essential Personal Protective Equipment (PPE) for Handling Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. While a comprehensive Safety Data Sheet (SDS) for every new compound, such as Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, may not always be readily available, a proactive and cautious approach to safety is paramount. Drawing upon extensive experience with related pyrazole derivatives, this guide provides essential, immediate safety and logistical information. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.
The guidance provided herein is based on the hazard profiles of structurally similar pyrazole compounds. It is a well-established principle in laboratory safety to treat compounds of unknown toxicity as potentially hazardous. Several pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the following recommendations are designed to provide a robust layer of protection against these potential risks.
Core Protective Measures: Your First Line of Defense
When handling this compound, a multi-layered PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact. All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must meet EN166, ANSI Z87.1, or equivalent national standards. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[1][2] |
| Face Shield | To be worn in conjunction with chemical splash goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard requirement. Given the lack of specific permeation data, double gloving is a recommended best practice to provide an additional layer of protection.[5][6] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat should be worn at all times to protect against minor spills and contamination of personal clothing.[1] |
| Impervious Clothing | For procedures with a higher risk of significant skin exposure, consider the use of impervious clothing or aprons to prevent skin contact.[1] | |
| Respiratory Protection | N95 or higher Respirator | While working in a fume hood is the primary control for inhalation hazards, a NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not sufficient.[2][7] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to proper procedures is as critical as the selection of PPE itself. The following workflows are designed to be self-validating systems, ensuring a consistent and high level of safety.
PPE Donning and Doffing Workflow
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Safe Handling and Disposal Plan
Operational Plan:
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound to contain any potential contamination.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface liner within the fume hood to facilitate easy cleanup in case of a spill.
-
During Use: Always keep containers of the compound sealed when not in use. Avoid actions that could generate dust or aerosols.
Disposal Plan:
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and liners, must be considered chemical waste.
-
Containerization: Place all contaminated solid waste into a designated, clearly labeled, and sealed waste container.
-
Decontamination: Decontaminate any non-disposable equipment that has come into contact with the compound using an appropriate solvent. The rinsate should also be collected as chemical waste.
-
Final Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local and national regulations.[2]
The Causality Behind Our Choices: An Expert's Perspective
The recommendations provided are not arbitrary; they are rooted in a deep understanding of chemical hazards and risk mitigation.
-
Why double gloving? For compounds with limited toxicological data, double gloving provides a critical safety buffer. The outer glove bears the brunt of any contamination, and its removal can be done in a way that the inner glove remains clean, protecting the wearer during the subsequent doffing of other PPE.
-
The importance of a fume hood: Pyrazole derivatives can be volatile or form aerosols, posing an inhalation risk. A properly functioning chemical fume hood is the most effective engineering control to capture these airborne contaminants at the source, protecting the respiratory system of the user.[5]
-
Goggles over safety glasses: The potential for serious eye irritation from related pyrazole compounds necessitates the use of chemical splash goggles.[2][3][4][8] Unlike safety glasses, goggles form a protective seal around the eyes, preventing entry of chemical splashes from the sides, top, or bottom.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. This proactive stance on safety not only protects the individual but also upholds the rigorous standards of scientific integrity and responsibility.
References
- BenchChem. Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem. Accessed January 14, 2026.
- BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole. BenchChem. Accessed January 14, 2026.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- TCI Chemicals. SAFETY DATA SHEET - E0965: Ethyl Pyrazole-3-carboxylate. TCI Chemicals. Accessed January 14, 2026.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific. Accessed January 14, 2026.
- PubChem.
- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. Accessed January 14, 2026.
- ChemicalBook. Ethyl pyrazole-3-carboxylate - Safety Data Sheet. ChemicalBook. Accessed January 14, 2026.
- Angene Chemical. Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Angene Chemical. Accessed January 14, 2026.
- PubChem.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Accessed January 14, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl pyrazole-3-carboxylate - Safety Data Sheet [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. pppmag.com [pppmag.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
